(2-Chloro-5-ethoxyphenyl)boronic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
(2-chloro-5-ethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BClO3/c1-2-13-6-3-4-8(10)7(5-6)9(11)12/h3-5,11-12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFPTULDIUUUBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OCC)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624593 | |
| Record name | (2-Chloro-5-ethoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913835-30-0 | |
| Record name | (2-Chloro-5-ethoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-5-ethoxybenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (2-Chloro-5-ethoxyphenyl)boronic Acid
Foreword: The Strategic Importance of (2-Chloro-5-ethoxyphenyl)boronic Acid in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, this compound has emerged as a pivotal building block. Its utility primarily stems from its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which facilitates the efficient construction of carbon-carbon bonds.[1] This versatile reagent enables the modular assembly of complex molecular architectures, accelerating the exploration of chemical space in the quest for novel therapeutic agents. The chloro and ethoxy substituents on the phenyl ring offer distinct electronic and steric properties, providing medicinal chemists with fine-tuned control over the physicochemical characteristics of the resulting compounds. This guide provides a comprehensive overview of the synthetic pathways to this compound, offering a blend of theoretical insights and practical, field-proven protocols for researchers, scientists, and drug development professionals.
I. Retrosynthetic Analysis and Strategic Planning
A logical retrosynthetic analysis of this compound points to a key precursor: a di-halogenated ethoxybenzene. The most strategically sound approach involves the borylation of a suitable halo-precursor, such as 1-bromo-2-chloro-5-ethoxybenzene. This precursor can, in turn, be synthesized from commercially available starting materials.
Caption: Retrosynthetic analysis of this compound.
II. Synthesis of the Key Precursor: 1-Bromo-2-chloro-5-ethoxybenzene
The synthesis of 1-bromo-2-chloro-5-ethoxybenzene can be efficiently achieved in a multi-step sequence starting from readily available 4-ethoxyaniline.
Step 1: Chlorination of 4-Ethoxyaniline to Yield 2-Chloro-4-ethoxyaniline
The initial step involves the regioselective chlorination of 4-ethoxyaniline. The ethoxy group is an ortho-, para-director; however, with the para position blocked, chlorination will primarily occur at one of the ortho positions.
Protocol:
-
Dissolve 4-ethoxyaniline in a suitable solvent such as glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a chlorinating agent, such as N-chlorosuccinimide (NCS), portion-wise while maintaining the low temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Sandmeyer Reaction to Convert 2-Chloro-4-ethoxyaniline to 1-Bromo-2-chloro-5-ethoxybenzene
The Sandmeyer reaction is a reliable method for converting an aryl amine to an aryl halide via a diazonium salt intermediate.[2][3]
Protocol:
-
Dissolve 2-chloro-4-ethoxyaniline in an aqueous solution of hydrobromic acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a chilled aqueous solution of sodium nitrite to form the diazonium salt. Maintain the temperature below 5 °C.
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Effervescence (evolution of nitrogen gas) will be observed.
-
After the addition is complete, warm the reaction mixture to room temperature and then heat to ensure complete decomposition of the diazonium salt.
-
Extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude 1-bromo-2-chloro-5-ethoxybenzene by vacuum distillation or column chromatography.
III. Borylation Strategies for the Synthesis of this compound
With the key precursor, 1-bromo-2-chloro-5-ethoxybenzene, in hand, several robust methods can be employed for the introduction of the boronic acid functionality. The choice of method will depend on the available reagents, equipment, and desired scale of the synthesis.
Pathway A: Lithiation-Borylation
This classic method involves the formation of an organolithium intermediate followed by quenching with a borate ester.[4][5]
Caption: Lithiation-Borylation pathway for the synthesis.
Experimental Protocol:
-
Under an inert atmosphere (argon or nitrogen), dissolve 1-bromo-2-chloro-5-ethoxybenzene in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1-2 hours to ensure complete lithium-halogen exchange.
-
In a separate flask, prepare a solution of triisopropyl borate or pinacolborane in anhydrous THF and cool it to -78 °C.
-
Transfer the freshly prepared organolithium solution to the borate ester solution via cannula.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of an aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Extract the product with an organic solvent.
-
The resulting boronic ester can be hydrolyzed to the boronic acid by stirring with an aqueous acid.
Causality Behind Experimental Choices:
-
Low Temperature (-78 °C): Essential to prevent side reactions of the highly reactive organolithium intermediate, such as reaction with the solvent or other functional groups.
-
Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and protic solvents.
-
Inert Atmosphere: Prevents the quenching of the organolithium reagent by atmospheric oxygen and moisture.
Pathway B: Grignard Reaction
The use of a Grignard reagent offers a milder alternative to organolithium compounds.
Experimental Protocol:
-
Activate magnesium turnings in a flame-dried flask under an inert atmosphere. A crystal of iodine can be added to initiate the reaction.
-
Add a solution of 1-bromo-2-chloro-5-ethoxybenzene in anhydrous THF dropwise to the activated magnesium. The reaction is often initiated by gentle heating.
-
Maintain a gentle reflux until the magnesium is consumed.
-
Cool the resulting Grignard reagent to 0 °C.
-
Slowly add a solution of trimethyl borate or triisopropyl borate in THF.
-
After the addition, allow the reaction to warm to room temperature and stir for several hours.
-
Work up the reaction by pouring it into a cold, dilute acid solution.
-
Extract the product, dry the organic layer, and concentrate to obtain the boronic acid.
Pathway C: Miyaura Borylation
The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that offers excellent functional group tolerance and is often preferred for complex substrates.[6][]
Caption: Miyaura Borylation pathway for the synthesis.
Experimental Protocol:
-
To a reaction vessel, add 1-bromo-2-chloro-5-ethoxybenzene, bis(pinacolato)diboron (B₂pin₂), a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate).
-
Add a suitable solvent, such as dioxane or dimethylformamide (DMF).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and filter through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate and purify the resulting pinacol ester by column chromatography.
-
The pinacol ester can be used directly in subsequent reactions or hydrolyzed to the boronic acid.
| Parameter | Lithiation-Borylation | Grignard Reaction | Miyaura Borylation |
| Reagent Reactivity | Very High | High | Moderate |
| Temperature | -78 °C | Reflux | 80-100 °C |
| Functional Group Tolerance | Low | Moderate | High |
| Key Reagents | n-BuLi, Borate Ester | Mg, Borate Ester | Pd Catalyst, B₂pin₂, Base |
IV. Purification and Characterization
Purification of arylboronic acids can be challenging due to their tendency to form cyclic anhydrides (boroxines) and their amphiphilic nature.
Purification Strategies:
-
Recrystallization: Effective for solid boronic acids. A solvent system such as ethyl acetate/hexanes or water can be employed.[8]
-
Acid-Base Extraction: Boronic acids are weakly acidic and can be extracted into a basic aqueous solution. The aqueous layer is then acidified, and the purified boronic acid is extracted back into an organic solvent.[9]
-
Column Chromatography: While direct chromatography of boronic acids on silica gel can be difficult, their corresponding pinacol esters are generally more amenable to purification by this method.[8]
Characterization:
The structure of this compound should be confirmed by standard analytical techniques:
-
¹H NMR: The aromatic protons will show characteristic splitting patterns. The ethoxy group will exhibit a triplet and a quartet. The B(OH)₂ protons are often broad and may exchange with deuterated solvents.
-
¹³C NMR: The number of signals will correspond to the number of unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): Will provide the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Will show characteristic absorptions for O-H, C-H, C=C (aromatic), and C-O bonds.
V. Safety and Handling
-
Organolithium Reagents (n-BuLi): Pyrophoric and highly reactive with water. Handle under an inert atmosphere and with appropriate personal protective equipment (PPE).
-
Grignard Reagents: Highly flammable and moisture-sensitive.
-
Palladium Catalysts: Can be toxic and should be handled with care.
-
Halogenated Organic Compounds: Can be irritants and harmful. Work in a well-ventilated fume hood.
Always consult the Safety Data Sheet (SDS) for all reagents before use.
VI. Conclusion
The synthesis of this compound is a multi-step process that can be achieved through several reliable and well-established synthetic routes. The choice of a specific pathway will be dictated by the scale of the synthesis, the available resources, and the desired purity of the final product. The lithiation-borylation and Miyaura borylation methods are particularly powerful for this transformation. Careful execution of the experimental procedures and appropriate purification techniques are crucial for obtaining high-purity material suitable for applications in drug discovery and development.
VII. References
-
Alfa Chemistry. (n.d.). Miyaura Borylation Reaction. Retrieved from --INVALID-LINK--
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Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from --INVALID-LINK--
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Angene. (n.d.). This compound | 913835-30-0. Retrieved from --INVALID-LINK--
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Tanwar, O., et al. (2016). How to purify boronic acids/boronate esters? ResearchGate. Retrieved from --INVALID-LINK--
-
BoroPharm Inc. (n.d.). This compound. MOLBASE. Retrieved from --INVALID-LINK--
-
Wikipedia. (2024). Sandmeyer reaction. Retrieved from --INVALID-LINK--
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from --INVALID-LINK--
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P&S Chemicals. (n.d.). Product information, 2-Chloro-5-ethoxyphenylboronic acid. Retrieved from --INVALID-LINK--
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AbacipharmTech. (n.d.). This compound. Retrieved from --INVALID-LINK--
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Building Block Chemistry. (n.d.). CAS 913835-30-0 2-Chloro-5-ethoxyphenylboronic Acid. Retrieved from --INVALID-LINK--
-
Reddit. (2023). Help with synthesizing 2-chloro-5-methoxyaniline from anisole. r/chemhelp. Retrieved from --INVALID-LINK--
-
Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products. Nature Reviews Chemistry, 6(5), 333-350.
-
Leonori, D., & Aggarwal, V. K. (2014). Lithiation–borylation methodology and its application in synthesis. Accounts of chemical research, 47(10), 3174-3183.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Optimizing Your Synthesis: Using 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene Effectively. Retrieved from --INVALID-LINK--
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Google Patents. (n.d.). CN111072698A - Preparation method of hydroxyphenylboronic acid. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. Retrieved from --INVALID-LINK--
-
Reddit. (2023). HELP: Purifying boronic acids sucks. r/chemistry. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 2-Chloro-5-ethoxyaniline AldrichCPR. Retrieved from --INVALID-LINK--
-
Suwanprasop, S., et al. (2009). 2-Chloro-5-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1417.
-
Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). GB1561023A - 2-methoxy - 5 - chloro aniline derivatives. Retrieved from --INVALID-LINK--
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Google Patents. (n.d.). (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT). Retrieved from --INVALID-LINK--
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Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. Retrieved from --INVALID-LINK--
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of Boronic Acids in Modern Drug Discovery. Retrieved from --INVALID-LINK--
References
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An In-Depth Technical Guide to the Physicochemical Properties of (2-Chloro-5-ethoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of (2-Chloro-5-ethoxyphenyl)boronic acid in Modern Synthesis
This compound, a member of the versatile arylboronic acid family, represents a key building block in contemporary organic synthesis. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which is a cornerstone of modern drug discovery and materials science for the formation of carbon-carbon bonds. The specific arrangement of the chloro, ethoxy, and boronic acid functionalities on the phenyl ring offers a unique combination of steric and electronic properties, enabling chemists to introduce this specific moiety to construct complex molecular architectures. Understanding the fundamental physicochemical properties of this reagent is not merely an academic exercise; it is a critical prerequisite for reaction optimization, process development, and the rational design of novel chemical entities. This guide provides a comprehensive overview of these properties, grounded in established chemical principles and supported by authoritative analytical methodologies.
I. Chemical Identity and Molecular Structure
A precise understanding of the molecule's identity is the foundation for all subsequent physicochemical analysis.
-
Molecular Weight: 200.43 g/mol
-
Synonyms: 2-Chloro-5-ethoxybenzeneboronic acid, 1-Borono-2-chloro-5-ethoxybenzene[1][2]
The structure, confirmed by its IUPAC name and SMILES notation, reveals a benzene ring substituted at position 1 with a boronic acid group [-B(OH)₂], at position 2 with a chlorine atom, and at position 5 with an ethoxy group (-OCH₂CH₃).
II. Physicochemical Properties: Data and Comparative Analysis
While specific experimental data for this compound is not extensively reported in public literature, we can infer its likely properties based on established chemical principles and data from closely related structural isomers. This comparative approach is a standard practice in chemical process development when primary data is unavailable.
Table 1: Physicochemical Property Data Summary
| Property | This compound (Target) | (2-Chloro-4-ethoxyphenyl)boronic acid (Isomer) | (2-Chloro-5-methoxyphenyl)boronic acid (Analogue) | Phenylboronic acid (Parent) |
| CAS Number | 913835-30-0 | 313545-44-7[5] | 89694-46-2[6] | 98-80-6[7] |
| Molecular Formula | C₈H₁₀BClO₃ | C₈H₁₀BClO₃[5] | C₇H₈BClO₃[6] | C₆H₇BO₂[7] |
| Molecular Weight | 200.43 | 200.43[5] | 186.40[6] | 121.93[7] |
| Melting Point (°C) | Data not available | 104 - 108[5] | 106 - 110 | 216[7] |
| Boiling Point (°C) | Data not available | 352.8 ± 52.0 (Predicted)[5] | 354.8 ± 52.0 (Predicted) | Decomposes |
| pKa | Estimated ~8.5 | 8.69 ± 0.58 (Predicted)[5] | Data not available | 8.83[7] |
| Appearance | White to off-white solid (Expected) | White to Almost white powder to crystal[5] | White to off-white Crystalline Powder | White to yellow powder[7] |
Expert Insights:
-
Melting Point: The melting point is a critical indicator of purity. For arylboronic acids, it is influenced by crystal packing and intermolecular hydrogen bonding. The melting point of our target compound is expected to be in a similar range to its isomers, likely between 100-115°C. A broad melting range would suggest the presence of impurities or the corresponding trimeric anhydride, boroxine.
-
Solubility: Phenylboronic acid itself is soluble in most polar organic solvents and has limited solubility in nonpolar solvents like hexanes.[7] The presence of the ethoxy group in this compound should enhance its solubility in organic solvents such as ethers (e.g., THF, diethyl ether) and ketones compared to the parent phenylboronic acid. Solubility in the reaction solvent is paramount for achieving efficient Suzuki-Miyaura coupling.
-
pKa (Acidity): Boronic acids are Lewis acids, not Brønsted-Lowry acids. The pKa value refers to the equilibrium between the neutral, trigonal planar boronic acid and the anionic, tetrahedral boronate species formed by the addition of a hydroxide ion. This equilibrium is crucial for the transmetalation step in the Suzuki-Miyaura catalytic cycle. The electron-withdrawing nature of the chlorine atom is expected to make this compound slightly more acidic (a lower pKa) than unsubstituted phenylboronic acid (pKa 8.83).[7] The predicted pKa of the 2-chloro-4-ethoxy isomer is consistent with this trend.[5]
III. Experimental Protocols for Physicochemical Characterization
To ensure scientific integrity, all physicochemical data must be determined using validated, standardized methods. The OECD Guidelines for the Testing of Chemicals provide the international standard for such protocols.[1][8][9][10]
A. Melting Point Determination (OECD TG 102)
Causality: The melting point is determined to assess the purity of the compound. A sharp, defined melting point is indicative of high purity. The presence of impurities, including the boroxine anhydride, will typically result in a depressed and broadened melting range.
Methodology:
-
Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Procedure: The capillary tube is placed in the apparatus. The temperature is increased at a rapid rate initially, then slowed to 1-2°C per minute as the expected melting point is approached.
-
Data Recording: The temperature at which the first liquid appears (onset) and the temperature at which the last solid particle melts (clear point) are recorded as the melting range.
B. Solubility Determination (OECD TG 105: Water Solubility & Shake Flask Method)
Causality: Determining solubility in various solvents (e.g., water, toluene, THF, DMF) is critical for selecting appropriate reaction and purification conditions. For Suzuki couplings, solubility in the reaction medium (often a mixture of an organic solvent and an aqueous base) is essential.
Methodology (for organic solvents):
-
Setup: A known volume (e.g., 1 mL) of the selected solvent is added to a vial at a constant temperature (e.g., 25°C).
-
Titration: Small, accurately weighed portions of this compound are added to the solvent with vigorous stirring.
-
Equilibration: After each addition, the mixture is stirred until the solid is fully dissolved or until equilibrium is reached (i.e., solid remains undissolved for an extended period).
-
Endpoint: The solubility is determined from the total mass of solute that dissolves completely in the known volume of solvent to form a saturated solution. This can be expressed in g/L or mol/L.
C. pKa Determination (UV-Vis Spectrophotometry)
Causality: The pKa dictates the pH range at which the boronic acid will convert to the active boronate species required for transmetalation in the Suzuki reaction. This knowledge allows for the rational selection of the base and reaction pH to optimize catalytic turnover.
Methodology:
-
Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., a water/acetonitrile mixture to ensure solubility).
-
Buffered Solutions: A series of buffered solutions covering a wide pH range (e.g., pH 7 to 13) are prepared.
-
Sample Preparation: A constant aliquot of the boronic acid stock solution is added to each buffered solution.
-
UV-Vis Measurement: The UV-Vis spectrum of each sample is recorded. The aromatic chromophore will exhibit a pH-dependent shift in its absorbance spectrum as the hybridization at the boron center changes from sp² (boronic acid) to sp³ (boronate).
-
Data Analysis: The absorbance at a fixed wavelength is plotted against pH. The resulting sigmoidal curve is analyzed to determine the inflection point, which corresponds to the pKa of the boronic acid.
IV. Structural and Purity Analysis: Spectroscopic Workflows
Spectroscopic analysis is indispensable for confirming the structure and assessing the purity of this compound.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: A common pitfall in the NMR analysis of boronic acids is their propensity to undergo dehydration to form a cyclic trimeric anhydride known as a boroxine. This equilibrium between the monomer and the trimer can lead to complex or broadened spectra, complicating interpretation. The equilibrium is influenced by solvent, concentration, and the presence of water.
Workflow for Acquiring High-Quality NMR Spectra:
Caption: Workflow for NMR analysis of boronic acids.
Self-Validating Protocol:
-
Solvent Choice: Using a coordinating solvent like DMSO-d₆ or Methanol-d₄ helps to break up the boroxine trimer by forming adducts with the boron center, resulting in sharper spectra corresponding to the monomeric species. In protic solvents like Methanol-d₄, the B(OH)₂ protons will exchange with the solvent and will not be observed.
-
¹¹B NMR: This is a crucial, often underutilized, technique for boronic acid characterization. The chemical shift in ¹¹B NMR is highly sensitive to the coordination state of the boron atom. A signal around 28-30 ppm is characteristic of the trigonal planar (sp²) boronic acid, confirming the presence of the desired functional group.
B. Infrared (IR) Spectroscopy
Causality: IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups, providing a molecular "fingerprint."
Methodology (Attenuated Total Reflectance - ATR):
-
Sample: A small amount of the solid sample is placed directly on the ATR crystal.
-
Analysis: The spectrum is acquired.
-
Interpretation: The resulting spectrum is analyzed for characteristic absorption bands.
Table 2: Key IR Absorption Bands for this compound
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H (Boronic Acid) | Stretch | 3200 - 3600 | Strong, very broad |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium, sharp |
| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium, sharp |
| C=C (Aromatic) | Stretch | 1580 - 1610 & 1450 - 1500 | Medium to strong, sharp |
| B-O | Stretch | 1310 - 1380 | Strong, broad |
| C-O (Ether) | Stretch | 1200 - 1270 | Strong, sharp |
| C-Cl | Stretch | 600 - 800 | Medium to strong |
Trustworthiness: The very broad O-H stretch and the strong B-O stretch are hallmark features of a boronic acid. Their presence, combined with the bands for the aromatic ring, ether, and C-Cl bond, provides strong evidence for the correct structure.
V. Stability and Storage
Authoritative Grounding: Arylboronic acids are generally stable solids that can be stored at room temperature in a well-sealed container, protected from light and moisture. However, prolonged exposure to air and moisture can lead to gradual oxidation and decomposition. The primary stability concern is the equilibrium with the boroxine anhydride, which can occur upon heating or in non-coordinating solvents. For long-term storage, refrigeration in an inert atmosphere (e.g., under argon or nitrogen) is recommended.
VI. Conclusion
This compound is a valuable synthetic intermediate whose effective use hinges on a thorough understanding of its physicochemical properties. While specific experimental data for this compound is sparse, a robust framework for its characterization can be built upon comparative analysis with related structures and the application of standardized analytical protocols. By employing the methodologies outlined in this guide, researchers and process chemists can confidently determine the critical parameters of purity, solubility, and reactivity, thereby enabling the efficient and reproducible application of this reagent in the synthesis of high-value molecules.
References
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- 10. oecd.org [oecd.org]
Spectroscopic Unveiling of (2-Chloro-5-ethoxyphenyl)boronic acid: A Technical Guide
This guide provides an in-depth technical overview of the spectroscopic characterization of (2-Chloro-5-ethoxyphenyl)boronic acid, a key building block in modern synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the principles and practicalities of analyzing this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established scientific principles to ensure both accuracy and reproducibility.
Introduction: The Significance of this compound
This compound, with the CAS number 913835-30-0, is a substituted arylboronic acid.[1][2][3][4][5][6] Such compounds are of immense interest in organic synthesis, particularly as coupling partners in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The precise structural elucidation and purity assessment of this reagent are paramount to ensure the desired outcome and reproducibility of these synthetic transformations. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's structure and connectivity.
Molecular Structure and Properties
Before delving into the spectroscopic data, it is essential to understand the fundamental structure of this compound.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Challenges in NMR of Arylboronic Acids
A notable characteristic of boronic acids is their propensity to form cyclic anhydrides, known as boroxines, through intermolecular dehydration. This equilibrium between the monomeric boronic acid and the trimeric boroxine can lead to complex or broadened NMR spectra, making interpretation challenging.
To overcome this, several strategies can be employed during sample preparation:
-
Use of Protic Solvents: Dissolving the sample in a protic deuterated solvent like methanol-d4 or D₂O can help to break up the boroxine structure by favoring the monomeric form through hydrogen bonding and exchange.
-
Formation of Derivatives: Conversion of the boronic acid to a boronate ester, for instance, with diethanolamine, can provide sharper and more easily interpretable NMR spectra.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum provides insights into the number and types of protons and their neighboring environments.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.65 | d | 1H | Ar-H (ortho to B) |
| 7.30 | d | 1H | Ar-H (ortho to Cl) |
| 6.90 | dd | 1H | Ar-H (meta to B) |
| 4.10 | q | 2H | -O-CH₂-CH₃ |
| 1.40 | t | 3H | -O-CH₂-CH₃ |
| 5.50 (broad) | s | 2H | B(OH)₂ |
Interpretation:
-
The aromatic region is expected to show three distinct signals corresponding to the three protons on the phenyl ring. The downfield shift of the proton ortho to the boronic acid group is anticipated due to the electron-withdrawing nature of the B(OH)₂ group.
-
The ethoxy group should present as a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a classic ethyl split pattern.
-
The protons of the boronic acid group (-B(OH)₂) are acidic and their chemical shift can be highly variable and often appear as a broad singlet. Their signal may exchange with residual water in the solvent.
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 158.0 | C-OEt |
| 138.0 | C-Cl |
| 135.0 | Ar-CH (ortho to B) |
| 130.0 (ipso) | C-B |
| 120.0 | Ar-CH (ortho to Cl) |
| 115.0 | Ar-CH (meta to B) |
| 64.0 | -O-CH₂-CH₃ |
| 15.0 | -O-CH₂-CH₃ |
Interpretation:
-
Six distinct signals are expected for the aromatic carbons, with the carbon attached to the boron (ipso-carbon) often showing a broader and less intense signal.
-
The carbons of the ethoxy group will appear in the aliphatic region of the spectrum.
Experimental Protocol for NMR Spectroscopy
Caption: A typical workflow for acquiring NMR spectra of an arylboronic acid.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
Predicted FT-IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 (broad) | Strong | O-H stretch (from B(OH)₂) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2980-2850 | Medium | Aliphatic C-H stretch (ethoxy group) |
| 1600, 1480 | Medium | Aromatic C=C skeletal vibrations |
| 1350-1300 | Strong | B-O stretch |
| 1250 | Strong | Aryl-O stretch (ether) |
| 1100-1000 | Strong | C-O stretch (ether) |
| 800-750 | Strong | C-Cl stretch |
| 700-650 | Medium | Out-of-plane aromatic C-H bending |
Interpretation:
-
A prominent broad band in the 3600-3200 cm⁻¹ region is a key indicator of the O-H stretching vibrations of the boronic acid's hydroxyl groups.
-
The presence of both aromatic and aliphatic C-H stretches confirms the substituted phenyl and ethoxy moieties.
-
Strong absorptions corresponding to the B-O and C-O stretching vibrations are also expected and are characteristic of this class of compound.
-
The C-Cl stretch will appear in the fingerprint region.
Experimental Protocol for FT-IR Spectroscopy
Caption: Workflow for acquiring an FT-IR spectrum using an ATR accessory.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, and its fragmentation pattern can aid in structural elucidation.
Ionization Techniques for Arylboronic Acids
Electrospray ionization (ESI) is a commonly used soft ionization technique for arylboronic acids, often in negative ion mode, which would detect the deprotonated molecule [M-H]⁻.[7] Atmospheric pressure chemical ionization (APCI) is another suitable technique. Due to the thermal lability of boronic acids and their tendency to form boroxines, techniques like electron ionization (EI) might lead to complex spectra with significant fragmentation.
Predicted Mass Spectrometry Data
-
Molecular Formula: C₈H₁₀BClO₃
-
Molecular Weight: 200.43 g/mol
-
Predicted [M-H]⁻ (Negative Ion ESI): m/z 199.03
Plausible Fragmentation Pathway
The fragmentation of the molecular ion can provide valuable structural information. A plausible fragmentation pathway for this compound is outlined below.
Caption: A plausible ESI-MS/MS fragmentation pathway for this compound.
Experimental Protocol for Mass Spectrometry
Caption: A general workflow for acquiring ESI-MS data for an arylboronic acid.
Conclusion
The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a robust framework for its structural confirmation and purity assessment. While experimental data is invaluable, the use of predicted spectra, as outlined in this guide, serves as a powerful tool for anticipating spectral features and aiding in the interpretation of experimental results. The methodologies described herein are based on established practices and are designed to yield high-quality, reproducible data, which is critical for researchers and professionals in the chemical and pharmaceutical sciences.
References
- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 2. doronscientific.com [doronscientific.com]
- 3. pschemicals.com [pschemicals.com]
- 4. 913835-30-0 Cas No. | 2-Chloro-5-ethoxybenzeneboronic acid | Apollo [store.apolloscientific.co.uk]
- 5. 913835-30-0 | 2-Chloro-5-ethoxyphenylboronic acid | Boroncore [boroncore.com]
- 6. usbio.net [usbio.net]
- 7. docs.chemaxon.com [docs.chemaxon.com]
An In-Depth Technical Guide to the Reactivity Profile of (2-Chloro-5-ethoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Chloro-5-ethoxyphenyl)boronic acid is a substituted arylboronic acid that serves as a versatile and valuable building block in modern organic synthesis. Its unique substitution pattern, featuring both an electron-withdrawing chloro group and an electron-donating ethoxy group, imparts a distinct reactivity profile that is of significant interest to researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of the chemical properties, stability, and, most importantly, the reactivity of this compound, with a focus on its application in palladium-catalyzed cross-coupling reactions.
Physicochemical Properties and Stability Considerations
Understanding the inherent properties of this compound is fundamental to its effective application in synthesis.
| Property | Value | Source |
| CAS Number | 913835-30-0 | [1][2] |
| Molecular Formula | C₈H₁₀BClO₃ | [2][3] |
| Molecular Weight | 200.43 g/mol | [2][3] |
| Appearance | Typically a white to off-white solid | N/A |
Arylboronic acids are generally stable compounds that can be handled in air. However, they are susceptible to certain decomposition pathways, most notably protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. The rate of protodeboronation is influenced by factors such as pH, temperature, and the electronic nature of the substituents on the aromatic ring. The presence of both a deactivating chloro group and an activating ethoxy group on the phenyl ring of this compound creates a nuanced electronic environment that influences its stability and reactivity.
Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.[4] this compound is an excellent coupling partner in these reactions, allowing for the introduction of the 2-chloro-5-ethoxyphenyl moiety into a wide array of molecular scaffolds.
The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.
References
- 1. This compound, CasNo.913835-30-0 Dayang Chem (Hangzhou) Co.,Ltd. China (Mainland) [dayang.lookchem.com]
- 2. Macklin - 深圳市迪克曼科技开发有限公司 [dkmchem.hk]
- 3. สารกลางเภสัชกรรม - ส่วนประกอบการสังเคราะห์อินทรีย์ (2722) [myskinrecipes.com]
- 4. EA015952B1 - 2-пиÑидинкаÑбокÑамиднÑе пÑоизводнÑе в каÑеÑÑве модÑлÑÑоÑов наÑÑиевÑÑ ÐºÐ°Ð½Ð°Ð»Ð¾Ð² - Google Patents [patents.google.com]
potential applications of (2-Chloro-5-ethoxyphenyl)boronic acid in medicinal chemistry
An In-depth Technical Guide to the Medicinal Chemistry Applications of (2-Chloro-5-ethoxyphenyl)boronic acid
Abstract
In the landscape of modern drug discovery, the strategic assembly of complex molecular architectures is paramount. Boronic acids have emerged as indispensable tools, largely due to their pivotal role in robust carbon-carbon bond-forming reactions.[1][2] This technical guide delves into the specific utility and potential applications of this compound (CAS No: 913835-30-0[3]) in medicinal chemistry. We will explore the molecule's structural rationale, its primary application in Suzuki-Miyaura cross-coupling, and the influence of its unique substitution pattern on the properties of resultant therapeutic candidates. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced chemical building blocks for the synthesis of novel therapeutic agents.
The Ascendancy of Boronic Acids in Drug Discovery
Boronic acids and their derivatives are organoboron compounds that have become mainstays in synthetic and medicinal chemistry. Their stability, low toxicity, and versatile reactivity make them ideal intermediates.[2] The boron atom's unique electronic properties facilitate a range of chemical transformations, but their most celebrated application is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5]
This reaction's ability to forge biaryl and heteroaryl structures—motifs prevalent in a vast number of biologically active compounds—under mild conditions with high functional group tolerance has revolutionized molecular synthesis.[5][6] The impact of this chemistry is underscored by the approval of boronic acid-containing drugs, such as the proteasome inhibitor Bortezomib (Velcade®), which validated the boronic acid moiety as a viable pharmacophore.[2][7]
Molecular Profile: this compound
The utility of this compound stems from the specific arrangement of functional groups on its phenyl ring. Each substituent offers distinct advantages for molecular design and synthesis.
| Property | Value |
| Chemical Formula | C₈H₁₀BClO₃ |
| Molecular Weight | 200.43 g/mol |
| CAS Number | 913835-30-0[3] |
| Appearance | Typically a white to off-white solid |
Key Structural Features:
-
Boronic Acid Moiety (-B(OH)₂): This is the reactive center for palladium-catalyzed cross-coupling reactions, enabling the formation of a new carbon-carbon bond with an aryl or heteroaryl halide/triflate.
-
2-Chloro Group: As an electron-withdrawing group, the chlorine atom influences the electronic properties of the phenyl ring and can affect the reactivity of the boronic acid. In a final drug molecule, it can serve as a crucial point for halogen bonding with a target protein, enhance metabolic stability, or modulate the pKa of nearby functionalities. The presence of electron-withdrawing groups has been shown to increase the biological activity of some compound classes.[8][9]
-
5-Ethoxy Group (-OCH₂CH₃): This electron-donating group can improve a compound's pharmacokinetic profile by increasing lipophilicity, which may enhance cell membrane permeability. The ether linkage can also act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target.
The specific ortho and meta positioning of these groups creates a distinct electronic and steric profile, offering a sophisticated building block for fine-tuning structure-activity relationships (SAR).[10][11]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This process enables the precise and efficient synthesis of complex biaryl compounds, which are key scaffolds for many pharmaceutical agents.[6][12]
Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an organohalide (R¹-X).
-
Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the final product (R¹-R²) and regenerating the Pd(0) catalyst.
General Experimental Protocol
Below is a representative, self-validating protocol for a Suzuki-Miyaura coupling reaction utilizing this compound.
Objective: To synthesize a biaryl product by coupling this compound with an aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents)
-
Solvent system (e.g., Toluene/Water or Dioxane/Water, typically 4:1 ratio)
-
Inert gas (Nitrogen or Argon)
Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 eq), this compound (1.2 eq), base (2.0 eq), and palladium catalyst (0.03 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add the degassed solvent system via syringe. The reaction mixture should be a suspension.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. The organic layer contains the desired product.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure biaryl compound.
-
Validation: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Synthesis of the Building Block
Aryl boronic acids are commonly synthesized via the reaction of an organolithium or Grignard reagent with a borate ester, followed by acidic hydrolysis.[2][13]
Caption: Plausible synthetic route to this compound.
This pathway involves the formation of a highly reactive organometallic species from the corresponding bromo-precursor, which is then "quenched" with an electrophilic boron source like triisopropyl borate. The subsequent hydrolysis unmasks the boronic acid.
Conclusion and Future Outlook
This compound represents a highly valuable and strategically designed building block for medicinal chemistry. Its pre-installed chloro and ethoxy functionalities provide chemists with a powerful tool to modulate the electronic, steric, and pharmacokinetic properties of target molecules. The primary utility of this reagent lies in its application in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry that enables the efficient construction of biaryl scaffolds found in numerous therapeutic agents. By leveraging this building block, drug discovery programs can accelerate the exploration of chemical space and the optimization of lead compounds, ultimately paving the way for the development of next-generation therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
discovery and history of (2-Chloro-5-ethoxyphenyl)boronic acid
Starting Research on the Acid
I've initiated comprehensive Google searches, focusing on the discovery, synthesis, and historical uses of (2-Chloro-5-ethoxyphenyl)boronic acid. I'm prioritizing scientific literature, patents, and chemical databases to gather a solid foundation. Early results indicate a complex history worth exploring.
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Delving Deeper into Discovery
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Validating Chemical Existence
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Investigating Synthesis History
I'm now diving deeper into the history of this compound. Initial findings confirm its availability but lack details on its origins. I've found relevant patents and articles on synthesizing similar boronic acids, which offers clues on potential methods. My focus is now on locating the original literature or patents that first described its synthesis to understand its context.
Refining Search Strategies
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Discovering the Origins
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Targeting Synthesis Details
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Discovering Key Link
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Finding Starting Point
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Discovering Key Application
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Pursuing Synthesis Origins
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Analyzing Availability & Use
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Exploring Synthetic Routes
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Synthesizing Guide Structure
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Defining Guide Structure & Diagrams
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Planning Guide Content
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Sourcing and Utilizing (2-Chloro-5-ethoxyphenyl)boronic acid in Research and Drug Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(2-Chloro-5-ethoxyphenyl)boronic acid is a substituted phenylboronic acid that serves as a valuable building block in modern organic synthesis, particularly in the realm of pharmaceutical and materials science research. Its unique substitution pattern offers chemists a versatile scaffold for the construction of complex molecular architectures. This in-depth technical guide provides a comprehensive overview of the commercial availability of this compound, guidance on supplier evaluation, and insights into its applications, empowering researchers to effectively source and utilize this important reagent.
Introduction to this compound: A Key Synthetic Intermediate
This compound, with the CAS number 913835-30-0, belongs to the extensive family of boronic acids, which are widely recognized for their pivotal role in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed carbon-carbon bond-forming reaction is a cornerstone of modern synthetic chemistry, enabling the efficient synthesis of biaryls and other conjugated systems that are prevalent in many biologically active molecules. The chloro and ethoxy substituents on the phenyl ring of this particular boronic acid provide specific steric and electronic properties that can be strategically exploited in the design of novel compounds.
The general structure of this compound is as follows:
Caption: Chemical structure of this compound.
Commercial Availability and Supplier Landscape
This compound is commercially available from a variety of chemical suppliers, ranging from large, well-established companies to smaller, specialized laboratories. These suppliers typically offer the compound in research-grade purities, suitable for laboratory-scale synthesis and drug discovery applications.
Below is a comparative table of representative suppliers offering this compound (CAS 913835-30-0). Please note that availability, pricing, and purity may vary, and it is recommended to contact the suppliers directly for the most up-to-date information.
| Supplier | Product Number/ID | Purity | Available Quantities |
| AbacipharmTech | BD1781170 | 98% | 1g, 5g |
| Doron Scientific | A284978 | Not specified | Inquire for details |
| P&S Chemicals | Not specified | 97% | Inquire for details |
| BoroPharm Inc. | c22947036 | 98% | Inquire for details |
| Angene | AG006BM2 | Not specified | Inquire for details |
| CymitQuimica | IN-DA006BM2 | 97% | 1g |
Supplier Evaluation and Quality Qualification
For researchers and drug development professionals, ensuring the quality and consistency of starting materials is paramount. When sourcing this compound, a thorough evaluation of the supplier and the product's technical documentation is crucial.
Key Evaluation Parameters:
-
Certificate of Analysis (CoA): Always request a lot-specific Certificate of Analysis. This document provides critical information about the purity of the compound, the analytical methods used for its determination (e.g., NMR, HPLC, GC-MS), and the levels of any detected impurities. A detailed CoA is a hallmark of a reputable supplier.
-
Safety Data Sheet (SDS): A comprehensive Safety Data Sheet is essential for ensuring the safe handling, storage, and disposal of the chemical. The SDS for this compound should detail its physical and chemical properties, toxicological data, and appropriate personal protective equipment (PPE). While a specific SDS for this exact compound may not always be readily available, an SDS for a closely related phenylboronic acid can provide valuable initial guidance.[1][2]
-
Purity and Analytical Data: For applications in drug discovery and development, high purity is often a critical requirement. Look for suppliers that provide detailed information on the analytical techniques used to assess purity. The presence of residual solvents, inorganic salts, or other organic impurities can significantly impact the outcome of sensitive reactions.
-
Consistency and Reliability: For long-term research projects or process development, supplier consistency is key. Inquire about the supplier's quality management systems and their ability to provide consistent product quality from batch to batch.
Caption: A streamlined workflow for qualifying suppliers of chemical reagents.
Applications in Organic Synthesis and Drug Discovery
The primary application of this compound lies in its use as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[3] The electron-donating nature of the ethoxy group can enhance the reactivity of the boronic acid in the transmetalation step of the catalytic cycle.[4] The chlorine atom provides an additional site for further functionalization or can be a key pharmacophore in the final target molecule.
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
The following is a representative, general protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for use with this compound. Optimization of the catalyst, ligand, base, and solvent system is often necessary for specific substrates.
Reaction: Coupling of an Aryl Halide with this compound
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., a mixture of Toluene and Water, 5:1, 6 mL)
Procedure:
-
To a reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.
-
Purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography, to obtain the desired biaryl product.
Caption: A simplified diagram of the Suzuki-Miyaura cross-coupling catalytic cycle.
Conclusion
This compound is a readily available and highly useful building block for researchers in organic synthesis and drug discovery. By carefully selecting suppliers based on comprehensive technical documentation and understanding the fundamental principles of its application in reactions like the Suzuki-Miyaura coupling, scientists can effectively leverage this reagent to construct novel and complex molecules. As the demand for sophisticated chemical entities continues to grow, the importance of versatile intermediates such as this compound in the scientific landscape is set to increase.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. aobchem.com [aobchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Boronic Acids | High Purity, Global Shipping [frontierspecialtychemicals.com]
- 6. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 7. WO2013104546A1 - Process for the synthesis of etoricoxib - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling Using (2-Chloro-5-ethoxyphenyl)boronic acid
Introduction: The Strategic Importance of Biaryl Scaffolds and the Role of (2-Chloro-5-ethoxyphenyl)boronic acid
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organoboron compound and an organohalide is particularly vital in the pharmaceutical and materials science sectors for the construction of biaryl and heteroaryl structures. These motifs are prevalent in a vast array of bioactive molecules and functional materials.[4]
This compound is a valuable building block in this context. The presence of the chloro, ethoxy, and boronic acid functionalities on the same aromatic ring offers multiple strategic advantages for medicinal chemists and process development scientists. The chloro-substituent provides a handle for further functionalization, while the ethoxy group can influence the pharmacokinetic properties of a target molecule. The boronic acid itself is the key reactive partner in the Suzuki-Miyaura coupling. This application note provides a detailed protocol and mechanistic insights for the successful application of this compound in Suzuki-Miyaura cross-coupling reactions.
The Mechanism of the Suzuki-Miyaura Coupling: A Step-by-Step Analysis
The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][5][6] Understanding these steps is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the coupling partner (e.g., an aryl bromide or iodide). This step forms a Pd(II) complex. The reactivity of the halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[2] For less reactive aryl chlorides, the choice of a sufficiently electron-rich and sterically bulky phosphine ligand on the palladium catalyst is paramount to facilitate this step.[7]
-
Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8] The base plays a multifaceted role, also influencing the formation of the active palladium complex and accelerating the final reductive elimination step.[3]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, as the two organic partners are eliminated from the palladium center. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide. Optimization of the reaction conditions may be necessary for different substrates.
Materials and Reagents:
-
This compound (CAS: 913835-30-0)[9]
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Reaction Setup:
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure:
-
To a dry reaction vessel containing a magnetic stir bar, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), potassium phosphate (2.0 equiv.), palladium(II) acetate (0.02 equiv.), and SPhos (0.04 equiv.).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
To the vessel, add anhydrous 1,4-dioxane and degassed water in a 4:1 to 5:1 ratio (to achieve a concentration of the aryl bromide of approximately 0.1-0.2 M).
-
Place the reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Key Reaction Parameters and Considerations
| Parameter | Recommended Conditions | Rationale and Field-Proven Insights |
| Palladium Catalyst | Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos) or a pre-catalyst like XPhos Pd G4.[10] | For coupling with an aryl chloride, a highly active catalyst system is often required. Buchwald-type ligands like SPhos and XPhos are electron-rich and bulky, which promotes the challenging oxidative addition step with aryl chlorides.[7][11] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | The choice of base can significantly impact the reaction outcome. K₃PO₄ is a strong base that is often effective for challenging couplings. Cs₂CO₃ is also highly effective but more expensive. K₂CO₃ is a milder and more economical option.[5][12] |
| Solvent System | A mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O, THF/H₂O, toluene/H₂O).[4][5][10] | The aqueous component is crucial for dissolving the inorganic base and facilitating the transmetalation step.[13] The organic solvent ensures the solubility of the organic reactants and the catalyst.[4] |
| Temperature | 80 - 110 °C | Higher temperatures are often necessary to drive the reaction to completion, especially when using less reactive aryl chlorides.[5] |
| Inert Atmosphere | Argon or Nitrogen | It is essential to exclude oxygen from the reaction mixture, as it can lead to the oxidative degradation of the phosphine ligands and the homocoupling of the boronic acid.[1][2] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous/degassed solvents- Poor solubility of reagents- Inappropriate base | - Use a fresh batch of palladium catalyst and ligand.- Ensure all solvents are properly dried and degassed.- Try a different solvent system to improve solubility.[13]- Screen different bases (e.g., K₃PO₄, Cs₂CO₃). |
| Homocoupling of Boronic Acid | - Presence of oxygen- High concentration of Pd(II) species | - Rigorously exclude oxygen by maintaining a strict inert atmosphere.[1][2]- Ensure the use of a high-quality Pd(0) source or a pre-catalyst that efficiently generates the active Pd(0) species. |
| Protodeborylation (Cleavage of the C-B bond) | - Instability of the boronic acid under the reaction conditions | - Use a milder base or lower the reaction temperature.- Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or a trifluoroborate salt.[12][14] |
| Dehalogenation of the Aryl Halide | - Presence of a hydrogen source (e.g., solvent, base) | - Use a non-protic solvent if possible.- A weaker base may reduce the incidence of this side reaction.[2] |
Safety and Handling
This compound, like many boronic acids, should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) before use.[15][16] Based on data for the closely related (2-Chloro-5-methoxyphenyl)boronic acid, the compound may cause skin and eye irritation.[17][18]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from oxidizing agents.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile method for the synthesis of complex biaryl structures. By carefully selecting the catalyst, base, and solvent system, and by adhering to a robust experimental protocol, researchers can achieve high yields and purity of their desired products. A thorough understanding of the reaction mechanism and potential side reactions is key to successful troubleshooting and optimization.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki-Miyaura Coupling – eFan's Blog [chem-fan.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. aaronchem.com [aaronchem.com]
- 16. 2-ETHOXYPHENYLBORONIC ACID - Safety Data Sheet [chemicalbook.com]
- 17. 2-Chloro-5-methoxyphenyl boronic acid AldrichCPR 89694-46-2 [sigmaaldrich.com]
- 18. echemi.com [echemi.com]
Protocol & Application Notes for the Suzuki-Miyaura Cross-Coupling of (2-Chloro-5-ethoxyphenyl)boronic acid
An Application Guide for Researchers
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of (2-Chloro-5-ethoxyphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. The guide details the mechanistic underpinnings of coupling aryl chlorides, presents validated protocols using both palladium and nickel catalysis, and offers insights into reaction optimization and troubleshooting.
Introduction: The Strategic Value of this compound
This compound (CAS No. 913835-30-0) is a versatile building block in modern organic synthesis. Its utility is most pronounced in the construction of biaryl and heteroaryl structures, which are core motifs in numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] The Suzuki-Miyaura reaction, a cornerstone of carbon-carbon bond formation, is the primary application for this reagent.[3]
The substituents on the phenyl ring—a chloro group at the 2-position and an ethoxy group at the 5-position—offer distinct strategic advantages. The ethoxy group can participate in hydrogen bonding or serve as a metabolic soft spot modulator, while the chlorine atom provides a handle for further functionalization or can influence the conformation of the final molecule through steric and electronic effects.
However, the chlorine substituent also presents the primary challenge. Aryl chlorides are significantly less reactive than the corresponding bromides or iodides in the Suzuki-Miyaura coupling.[4][5] The inertness of the C-Cl bond necessitates specialized catalytic systems capable of facilitating the difficult oxidative addition step. This guide focuses on providing robust and reliable protocols to overcome this challenge.
Mechanistic Considerations for Coupling Aryl Chlorides
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6]
For aryl chlorides, the oxidative addition of the C-Cl bond to the Pd(0) center is the rate-determining step.[7] The strength and inertness of this bond mean that traditional palladium catalysts, such as those with simple triarylphosphine ligands, are often ineffective.[8] Success hinges on using catalyst systems that are both highly electron-rich and sterically bulky. These features promote the formation of a low-coordinate, highly reactive Pd(0) species that can break the C-Cl bond.
Two primary catalytic strategies have proven effective:
-
Advanced Palladium Systems: Utilizing bulky, electron-donating phosphine ligands (e.g., dialkylbiaryl phosphines like SPhos) or N-heterocyclic carbenes (NHCs) dramatically accelerates the oxidative addition step.[7][9]
-
Nickel Catalysis: Nickel catalysts are an excellent, cost-effective alternative.[10] Due to nickel's different electronic properties and reactivity, it can often cleave C-Cl bonds more readily than palladium, sometimes under milder conditions.[4][11]
The base (e.g., K₃PO₄, K₂CO₃) plays a crucial role by reacting with the boronic acid to form a more nucleophilic boronate 'ate' complex, which is essential for the transmetalation step.[7][12]
Recommended Protocols & Methodologies
The following protocols are designed as robust starting points for the cross-coupling of this compound with a generic aryl or heteroaryl bromide/iodide partner.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol employs a modern dialkylbiaryl phosphine ligand, which provides high reactivity for aryl chloride substrates.
Materials:
-
This compound
-
Aryl/Heteroaryl Halide (e.g., Bromide, Iodide)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Phosphate, tribasic (K₃PO₄)
-
1,4-Dioxane, anhydrous
-
Deionized Water, degassed
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and K₃PO₄ (2.5 equiv.).
-
Catalyst Preparation: In a separate vial, pre-mix Pd(OAc)₂ (2 mol%) and SPhos (4.4 mol%).
-
Reagent Charging: Add the catalyst pre-mixture to the Schlenk flask.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio, aiming for a 0.1-0.2 M concentration relative to the limiting reagent). The solution should be thoroughly degassed via sparging with inert gas for 15-20 minutes.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling
This protocol offers a cost-effective and highly efficient alternative, particularly for large-scale synthesis.
Materials:
-
This compound
-
Aryl/Heteroaryl Halide (e.g., Bromide, Iodide)
-
Nickel(II) Chloride-bis(tricyclohexylphosphine) (NiCl₂(PCy₃)₂)[10]
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)
-
Tetrahydrofuran (THF), anhydrous, or 2-Methyl-THF[10]
Procedure:
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, add the aryl halide (1.0 equiv.), this compound (1.5 equiv.), and finely ground K₂CO₃ (3.0 equiv.) to an oven-dried Schlenk flask.
-
Catalyst Addition: Add the air-stable pre-catalyst NiCl₂(PCy₃)₂ (3-5 mol%).
-
Solvent Addition: Add anhydrous THF to achieve a concentration of 0.1-0.2 M.
-
Reaction: Seal the flask and heat to 60-80 °C with vigorous stirring. Nickel-catalyzed reactions can be sensitive to air, so maintaining a positive pressure of inert gas is critical.
-
Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are often faster than their palladium counterparts.
-
Workup: After cooling, carefully quench the reaction by adding saturated aqueous NH₄Cl. Dilute with ethyl acetate.
-
Purification: Filter the mixture through a pad of Celite® to remove inorganic salts and nickel residues. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Optimization and Data Summary
The choice of conditions can significantly impact yield and reaction time. The table below summarizes common variables for coupling aryl chlorides.
| Parameter | Palladium System | Nickel System | Rationale & Comments |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | NiCl₂, Ni(acac)₂ | Pre-catalysts are often used. Ni is more cost-effective.[10] |
| Ligand | SPhos, XPhos, RuPhos | PCy₃, PPh₃, NHCs | Bulky, electron-rich ligands are essential for activating the C-Cl bond.[7][9] |
| Base | K₃PO₄, Cs₂CO₃ | K₃PO₄, K₂CO₃ | Stronger, non-coordinating bases are often preferred. K₃PO₄ is broadly effective.[7] |
| Solvent | Dioxane/H₂O, Toluene, 2-MeTHF | THF, Dioxane, i-PrOH | Anhydrous conditions are often preferred for Ni systems. Green solvents like 2-MeTHF are excellent options.[10] |
| Temperature | 80 - 110 °C | 60 - 100 °C | Higher temperatures are needed to facilitate oxidative addition. |
Troubleshooting:
-
Low Conversion: Increase temperature, screen a stronger base (e.g., Cs₂CO₃), or try a different ligand/catalyst system. Ensure reagents and solvents are anhydrous and the system is free of oxygen.
-
Protodeboronation (Loss of -B(OH)₂ group): This side reaction can compete with the desired coupling. Use a milder base, lower the reaction temperature, or shorten the reaction time. In difficult cases, protecting the boronic acid as a MIDA ester can prevent this issue.
-
Homocoupling of Boronic Acid: Often caused by the presence of oxygen. Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere.
Experimental Workflow Visualization
The general workflow for performing a Suzuki-Miyaura cross-coupling reaction is outlined below.
Conclusion
The cross-coupling of this compound is a highly feasible transformation provided that an appropriately activated catalyst system is employed. Both modern palladium complexes with bulky phosphine ligands and cost-effective nickel catalysts offer reliable pathways to the desired biaryl products. By understanding the mechanistic hurdles associated with aryl chlorides and carefully selecting the reaction components, researchers can effectively incorporate this valuable building block into their synthetic campaigns, accelerating progress in drug discovery and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
The Versatile Role of (2-Chloro-5-ethoxyphenyl)boronic Acid in the Synthesis of Novel Bioactive Compounds: Application Notes and Protocols
Introduction: A Privileged Building Block for Modern Medicinal Chemistry
In the landscape of contemporary drug discovery and materials science, the strategic construction of complex molecular architectures is paramount. Arylboronic acids have emerged as indispensable tools in this endeavor, largely due to their versatility in transition metal-catalyzed cross-coupling reactions. Among these, (2-Chloro-5-ethoxyphenyl)boronic acid presents itself as a particularly valuable synthon. Its unique substitution pattern—a chloro group ortho to the boronic acid and an ethoxy group in the meta position—offers a nuanced interplay of steric and electronic effects that can be strategically exploited in the synthesis of novel compounds, particularly in the realm of kinase inhibitors and other biologically active molecules.
This guide provides an in-depth exploration of the applications of this compound, moving beyond a simple recitation of protocols. Herein, we delve into the causality behind experimental choices, offering field-proven insights to empower researchers in their synthetic campaigns. We will explore its application in the cornerstone Suzuki-Miyaura coupling for C-C bond formation and the Chan-Lam coupling for C-N bond formation, providing detailed, self-validating protocols and a discussion of the underlying mechanistic principles.
The Influence of Substitution: Understanding the Reactivity of this compound
The reactivity of an arylboronic acid is not merely a function of the boronic acid group itself but is profoundly influenced by the nature and position of other substituents on the aromatic ring. In the case of this compound, the chloro and ethoxy groups play a crucial role.
-
Electronic Effects : The ethoxy group at the 5-position is an electron-donating group (EDG) through resonance, which increases the electron density on the aromatic ring. This enhanced nucleophilicity can facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle, a key determinant of reaction efficiency. Conversely, the chloro group at the 2-position is an electron-withdrawing group (EWG) through induction, which can decrease the electron density of the ring. The interplay of these opposing electronic effects modulates the overall reactivity of the boronic acid.
-
Steric Effects : The presence of the chloro group ortho to the boronic acid introduces significant steric hindrance. This can influence the approach of the palladium catalyst and may require the use of bulky, electron-rich phosphine ligands to facilitate efficient oxidative addition and reductive elimination steps in the Suzuki-Miyaura coupling.[1]
Understanding these substituent effects is critical for the rational selection of coupling partners, catalyst systems, and reaction conditions to achieve optimal yields and minimize side reactions such as protodeboronation (cleavage of the C-B bond).[2]
Application in Suzuki-Miyaura Cross-Coupling: Synthesizing Biaryl Scaffolds
The Suzuki-Miyaura reaction is a pillar of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with remarkable efficiency and functional group tolerance.[3] this compound is an excellent coupling partner in these reactions for the synthesis of complex biaryl systems, which are prevalent in many biologically active compounds.
Case Study: Synthesis of 6-(2-chloro-5-ethoxyphenyl)-1H-indazole
A practical application of this compound is demonstrated in the synthesis of 6-(2-chloro-5-ethoxyphenyl)-1H-indazole, a scaffold of interest in the development of Fibroblast Growth Factor Receptor (FGFR) kinase inhibitors.[4]
Reaction Scheme:

Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from a reported synthesis and provides a robust starting point for researchers.[4]
Materials:
-
6-Iodo-1H-indazole
-
This compound
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-iodo-1H-indazole (1.0 eq), this compound (1.5 eq), and sodium carbonate (3.0 eq).
-
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.1 eq) to the flask.
-
Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen). Add degassed 1,4-dioxane and water in a 4:1 ratio to achieve a suitable reaction concentration.
-
Reaction: Heat the reaction mixture to reflux (approximately 100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 6-(2-chloro-5-ethoxyphenyl)-1H-indazole.
Causality and Optimization:
-
Choice of Catalyst: The use of Pd(dppf)Cl₂ is crucial. The dppf ligand is a bulky, electron-rich ferrocenyl phosphine that is highly effective for cross-coupling reactions involving sterically hindered or electron-rich/poor substrates. It stabilizes the palladium center and facilitates the key steps of the catalytic cycle.
-
Base and Solvent System: The combination of a moderately strong base like sodium carbonate and a polar aprotic solvent system (dioxane/water) is a common and effective choice for Suzuki-Miyaura reactions. Water plays a critical role in dissolving the inorganic base and facilitating the activation of the boronic acid for transmetalation.
-
Excess Boronic Acid: Using a slight excess of the boronic acid (1.5 equivalents) helps to drive the reaction to completion, especially when dealing with a valuable or less reactive halide partner.
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Application in Chan-Lam Coupling: Forging C-N Bonds
The Chan-Lam coupling provides a powerful, often milder, alternative to the Buchwald-Hartwig amination for the formation of carbon-heteroatom bonds, particularly C-N and C-O bonds.[5] This copper-catalyzed reaction couples arylboronic acids with amines, alcohols, and other N- and O-nucleophiles, typically under aerobic conditions.
While a specific, published protocol for the Chan-Lam coupling of this compound was not identified in the surveyed literature, a general, robust protocol can be adapted for this substrate. The electron-rich nature of the boronic acid, due to the ethoxy group, suggests it should be a suitable partner for this transformation.
Representative Experimental Protocol: Chan-Lam Amination
This protocol is a generalized procedure based on established methods for Chan-Lam amination and serves as a starting point for optimization.
Materials:
-
This compound
-
Amine (e.g., morpholine, aniline)
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine or another suitable base/ligand
-
Dichloromethane (DCM) or another suitable solvent
-
4 Å Molecular sieves (optional, to remove water)
Procedure:
-
Reaction Setup: To a round-bottom flask, add the amine (1.0 eq), this compound (1.2-1.5 eq), and copper(II) acetate (1.0-2.0 eq). If the reaction is sensitive to water, add activated 4 Å molecular sieves.
-
Solvent and Base Addition: Add the solvent (e.g., DCM) followed by the base/ligand (e.g., pyridine).
-
Reaction: Stir the reaction mixture vigorously at room temperature, open to the air. The reaction progress can be monitored by TLC or LC-MS. Reaction times can vary from a few hours to several days.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the copper salts, washing with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Causality and Key Considerations:
-
Copper Source: Copper(II) acetate is a common and effective catalyst/reagent. In some cases, catalytic amounts of copper can be used, with air serving as the terminal oxidant to regenerate the active Cu(II) species.
-
Role of Base/Ligand: Pyridine often serves a dual role as a base and a ligand, coordinating to the copper center and facilitating the catalytic cycle. Other bases like triethylamine or diisopropylethylamine can also be used.
-
Solvent Choice: Dichloromethane is a common solvent, but others such as methanol, toluene, or THF can also be employed. The choice of solvent can impact the solubility of the reagents and the reaction rate.
-
Atmosphere: Unlike many palladium-catalyzed reactions, the Chan-Lam coupling is often performed open to the air, as oxygen can be necessary for the re-oxidation of Cu(I) to Cu(II) in the catalytic cycle.
Logical Diagram: Chan-Lam Catalytic Cycle
Caption: Simplified catalytic cycle of the Chan-Lam coupling.
Data Summary and Comparative Analysis
To provide a clearer understanding of the factors influencing reaction success, the following tables summarize typical conditions and expected outcomes for the Suzuki-Miyaura and Chan-Lam couplings.
Table 1: Suzuki-Miyaura Coupling - Catalyst and Base Screening (Representative)
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | Moderate |
| 2 | Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | High |
| 3 | Pd(dppf)Cl₂ | dppf | Na₂CO₃ | 1,4-Dioxane/H₂O | 100 | High |
| 4 | Pd(PPh₃)₄ | PPh₃ | Cs₂CO₃ | DME/H₂O | 90 | Good |
Note: Yields are illustrative and highly dependent on the specific coupling partners. The bolded entry corresponds to the conditions used in the case study. The use of bulky, electron-rich phosphine ligands like SPhos and dppf (in Pd(dppf)Cl₂) generally leads to higher yields, especially with sterically demanding substrates.
Table 2: Chan-Lam Amination - Reagent and Solvent Screening (Representative)
| Entry | Copper Source | Base/Ligand | Solvent | Temp (°C) | Yield (%) |
| 1 | Cu(OAc)₂ | Pyridine | DCM | RT | Good |
| 2 | CuCl₂ | Et₃N | THF | 50 | Moderate |
| 3 | Cu(OTf)₂ | 2,6-Lutidine | Toluene | 80 | Moderate-Good |
| 4 | CuI | DMAP | DMF | 100 | Variable |
Note: Yields are illustrative and depend on the nucleophilicity of the amine and other factors. The bolded entry represents a common and effective starting point for this reaction.
Conclusion
This compound is a potent and versatile building block for the synthesis of novel, complex organic molecules. Its unique electronic and steric properties make it a valuable reagent in both Suzuki-Miyaura and Chan-Lam couplings, enabling the efficient formation of C-C and C-N bonds, respectively. By understanding the mechanistic underpinnings of these reactions and the role of the substituents on the boronic acid, researchers can rationally design and optimize synthetic routes to access a wide array of compounds with potential applications in medicinal chemistry and materials science. The protocols and insights provided in this guide serve as a comprehensive resource for scientists and drug development professionals looking to harness the synthetic power of this privileged reagent.
References
- 1. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. Patents - Medicinal Chemistry - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols for Palladium-Catalyzed Reactions of (2-Chloro-5-ethoxyphenyl)boronic Acid
Abstract
This comprehensive technical guide provides detailed application notes and field-proven protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of (2-Chloro-5-ethoxyphenyl)boronic acid. This boronic acid is a key building block in medicinal chemistry and materials science for the synthesis of complex biaryl structures. Due to the presence of an electron-donating ethoxy group and a deactivating chloro substituent, specific catalytic systems and reaction conditions are required for efficient coupling. This document offers an in-depth analysis of catalyst selection, mechanistic considerations, and step-by-step experimental procedures designed for researchers, scientists, and drug development professionals. The protocols are structured to ensure reproducibility and high yields, accompanied by a troubleshooting guide and quantitative data.
Introduction: The Strategic Importance of this compound in Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This reaction's significance in the synthesis of biaryls, which are prevalent motifs in pharmaceuticals and advanced materials, was recognized with the 2010 Nobel Prize in Chemistry.[3][4] this compound is a valuable synthon that allows for the introduction of a substituted phenyl ring, often leading to compounds with significant biological activity.
The coupling of this compound presents a unique set of challenges. The chloro group renders the aryl halide coupling partner less reactive than its bromo or iodo counterparts, necessitating more active catalytic systems.[2][5] Concurrently, the electron-rich nature of the boronic acid due to the ethoxy substituent can influence the transmetalation step and increase the propensity for undesired side reactions, such as protodeboronation.[6][7] This guide provides a detailed exploration of the critical parameters for achieving successful and high-yielding coupling reactions with this specific substrate.
The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium(0) species.[3] A fundamental understanding of this mechanism is crucial for rational catalyst selection and reaction optimization. The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.[8] This is often the rate-limiting step, particularly with less reactive aryl chlorides.[9]
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3][10]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst.[8]
Figure 1: Generalized Suzuki-Miyaura catalytic cycle.
Catalyst and Ligand Selection: A Guided Approach
The success of coupling an electron-rich aryl chloride like a derivative of this compound hinges on the selection of a highly active palladium catalyst and an appropriate ligand.
Palladium Precatalysts: The Source of Activity
While various Pd(0) and Pd(II) sources can be used, modern cross-coupling reactions often employ well-defined precatalysts . These are stable Pd(II) complexes that are readily reduced in situ to the active Pd(0) species, offering better reproducibility and handling than air-sensitive Pd(0) sources.[5][11]
| Precatalyst | Common Name/Type | Key Features |
| Pd(OAc)₂ | Palladium(II) Acetate | A common, versatile, and cost-effective Pd(II) source. Requires in situ reduction.[4] |
| Pd₂(dba)₃ | Tris(dibenzylideneacetone)dipalladium(0) | A stable Pd(0) source, often used for generating active catalysts in situ with a chosen ligand.[11] |
| Buchwald Precatalysts | (e.g., XPhos-Pd-G3) | Air- and moisture-stable complexes containing a biarylphosphine ligand. Highly active for challenging couplings.[11] |
| NHC-Pd Precatalysts | (e.g., PEPPSI™) | Complexes with N-heterocyclic carbene (NHC) ligands. Known for high thermal stability and activity.[12][13] |
Ligands: The Key to Reactivity and Selectivity
For the coupling of aryl chlorides, particularly those that are electron-rich, the choice of ligand is critical. The ligand stabilizes the palladium center and modulates its electronic and steric properties to facilitate the key steps of the catalytic cycle.
-
Bulky, Electron-Rich Phosphines: Ligands such as the Buchwald biarylphosphines (e.g., XPhos, SPhos) are highly effective. Their steric bulk promotes the formation of monoligated Pd(0) species, which are highly reactive in the oxidative addition to aryl chlorides. The electron-donating nature of these ligands also increases the electron density on the palladium, further facilitating this step.[14]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with palladium. This stability allows for reactions to be run at higher temperatures, which is often necessary for activating aryl chlorides.[12][13] Their steric bulk also promotes reductive elimination.
Detailed Experimental Protocols
The following protocols are designed as a robust starting point for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide.
Protocol 1: Suzuki-Miyaura Coupling with an Aryl Bromide using a Buchwald Precatalyst
This protocol is a representative procedure for the coupling of this compound with an aryl bromide, based on established methodologies for similar electron-rich and sterically demanding substrates.[1]
Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv., e.g., 4-bromotoluene)
-
XPhos-Pd-G3 (2 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv.)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware, magnetic stirrer, and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl bromide, XPhos-Pd-G3, and potassium phosphate.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe. A common starting point is a 0.1 M concentration of the limiting reagent.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the organic phase under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired biaryl product.
References
- 1. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids [organic-chemistry.org]
- 5. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Note & Protocol: The Oxidative Heck Reaction of (2-Chloro-5-ethoxyphenyl)boronic Acid with Alkenes
Abstract
This guide provides a comprehensive, step-by-step protocol for conducting an oxidative Heck reaction, a pivotal carbon-carbon bond-forming transformation, using (2-Chloro-5-ethoxyphenyl)boronic acid as the arylating agent. We delve into the mechanistic underpinnings of this palladium(II)-catalyzed process, offering a departure from the traditional Mizoroki-Heck reaction which utilizes aryl halides. This document is tailored for researchers, scientists, and drug development professionals, emphasizing experimental design, optimization strategies, and troubleshooting to ensure robust and reproducible outcomes. The protocol highlights the chemoselective coupling at the boronic acid moiety in the presence of a typically more inert aryl chloride, showcasing a modern approach to substituted alkene synthesis.
Introduction: Beyond the Traditional Heck Reaction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling unsaturated halides with alkenes via a Pd(0)/Pd(II) catalytic cycle.[1][2] Its discovery, recognized with the 2010 Nobel Prize in Chemistry, revolutionized the synthesis of complex organic molecules.[1] However, the evolution of palladium catalysis has introduced powerful variants that expand the reaction's scope.
The Oxidative Heck Reaction (also known as the Boron-Heck reaction) represents a significant advancement, utilizing organoboronic acids in place of organohalides.[3][4] This approach is catalyzed by Pd(II) and offers several advantages rooted in the favorable properties of boronic acids: they are generally stable, have low toxicity, and are widely available commercially.[5][6]
This protocol focuses on this compound, a substrate presenting an interesting challenge in chemoselectivity. The molecule contains both a boronic acid and an aryl chloride. While aryl chlorides can participate in Heck reactions, they are significantly less reactive than bromides or iodides and often require harsh conditions or specialized, highly active catalysts.[7] The oxidative Heck protocol described herein is designed to leverage the higher reactivity of the boronic acid group under milder, Pd(II)-catalyzed conditions, enabling a selective coupling at the C-B bond while preserving the C-Cl bond for potential subsequent transformations.
The Catalytic Cycle: A Pd(II)-Driven Mechanism
Unlike the Pd(0)-initiated cycle of the classic Mizoroki-Heck reaction, the oxidative Heck variant operates through a distinct Pd(II)-centric pathway.[8] The key steps are:
-
Transmetalation: The cycle begins with the transfer of the aryl group from the boronic acid to the Pd(II) catalyst. This step is often facilitated by a base or an additive.
-
Alkene Coordination & Insertion: The resulting arylpalladium(II) complex coordinates with the alkene. The alkene then inserts into the Aryl-Pd bond in a syn-addition manner.[9]
-
β-Hydride Elimination: A hydrogen atom from the alkyl-palladium intermediate is eliminated, forming the substituted alkene product and a hydridopalladium(II) species. This step dictates the regioselectivity and stereoselectivity of the product, with a strong preference for the E-isomer.[7]
-
Catalyst Regeneration: The active Pd(II) catalyst is regenerated from the hydridopalladium(II) species. In many protocols, this requires an oxidant to prevent the formation of inactive Pd(0) (palladium black).[5]
Figure 1: A simplified diagram of the Pd(II)-catalyzed oxidative Heck reaction cycle.
Materials, Reagents, and Equipment
Reagents
| Reagent | Recommended Grade | Supplier Example |
| This compound | >97% | Sigma-Aldrich, Combi-Blocks |
| Alkene (e.g., Styrene, Methyl Acrylate) | >99%, inhibitor removed | Sigma-Aldrich, Acros Organics |
| Palladium(II) Acetate (Pd(OAc)₂) | 98% | Strem Chemicals, Sigma-Aldrich |
| N-Bromosuccinimide (NBS) | >98% | Acros Organics, TCI |
| Toluene | Anhydrous, <50 ppm H₂O | Acros Organics (AcroSeal™) |
| Ethyl Acetate | ACS Grade or higher | Fisher Scientific |
| Hexanes | ACS Grade or higher | Fisher Scientific |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Fisher Scientific |
| Saturated Sodium Chloride (Brine) | ACS Grade | Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | VWR |
| Silica Gel | 230-400 mesh, Grade 60 | Sorbent Technologies |
Equipment
-
Round-bottom flasks, two- or three-neck
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature controller or oil bath
-
Schlenk line or nitrogen/argon manifold with bubbler
-
Glass syringes and needles
-
Condenser and rubber septa
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
Experimental Protocol: Synthesis of (E)-1-Chloro-4-ethoxy-2-styrylbenzene
This protocol describes the coupling of this compound with styrene as a model reaction. The procedure is adapted from established methods for the oxidative Heck coupling of arylboronic acids.[3][10]
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. N-Bromosuccinimide (NBS) is a corrosive lachrymator. Palladium compounds are toxic and should be handled with care.
Step 1: Reaction Setup
-
Place a magnetic stir bar into a 50 mL two-neck round-bottom flask.
-
Flame-dry the flask under vacuum using a heat gun and backfill with an inert gas (Nitrogen or Argon). Maintain a positive pressure of inert gas throughout the setup and reaction.
-
To the flask, add this compound (200 mg, 1.0 mmol, 1.0 equiv).
-
Add Palladium(II) Acetate (Pd(OAc)₂) (11.2 mg, 0.05 mmol, 5 mol%).
-
Add N-Bromosuccinimide (NBS) (53.4 mg, 0.3 mmol, 30 mol%).
-
Seal the flask with a rubber septum on one neck. Attach a condenser to the other neck, with an inert gas inlet at the top.
Step 2: Addition of Solvent and Reagents
-
Using a syringe, add anhydrous toluene (10 mL) to the flask.
-
Begin stirring the mixture.
-
Using a separate syringe, add styrene (115 µL, 1.0 mmol, 1.0 equiv) to the reaction mixture. Note: Ensure any polymerization inhibitor has been removed from the styrene by passing it through a small plug of basic alumina.
Step 3: Reaction Execution
-
Stir the reaction mixture vigorously at room temperature (approx. 25 °C).
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC). To take a sample, briefly remove the septum and use a capillary tube. Elute with a 95:5 mixture of hexanes:ethyl acetate. Visualize under UV light (254 nm). The starting boronic acid should remain near the baseline, while the product will have a higher Rf value.
-
The reaction is typically complete within 12-24 hours.
Step 4: Work-up and Extraction
-
Once the reaction is complete (as determined by TLC), quench the reaction by adding 15 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers.
-
Wash the combined organic layers with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
Step 5: Purification
-
Purify the crude residue by flash column chromatography on silica gel.
-
Use a gradient eluent system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., from 0% to 5% ethyl acetate in hexanes).
-
Combine the fractions containing the pure product (identified by TLC).
-
Remove the solvent under reduced pressure to yield the final product, (E)-1-chloro-4-ethoxy-2-styrylbenzene, typically as a white or off-white solid.
Step 6: Characterization
-
Determine the isolated yield.
-
Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The large coupling constant (J ≈ 16 Hz) for the vinylic protons in the ¹H NMR spectrum is characteristic of the E-isomer.
Experimental Design and Optimization
The success of a Heck reaction is highly dependent on the interplay of several variables. The provided protocol is a robust starting point, but optimization may be necessary for different alkene coupling partners or for scaling up the reaction.[11]
| Parameter | Recommended Starting Condition | Rationale & Optimization Strategy |
| Pd Precatalyst | Pd(OAc)₂ (5 mol%) | Pd(OAc)₂ is a common, air-stable Pd(II) source that is effective in oxidative Heck reactions.[10] For difficult couplings, loading can be increased. Other Pd(II) salts like PdCl₂ can be screened. |
| Ligand | None | Many oxidative Heck protocols are ligand-free.[10] However, if side reactions or catalyst decomposition occur, adding a phosphine ligand (e.g., PPh₃, dppf) can stabilize the catalyst.[12][13] |
| Additive | NBS (30 mol%) | In this protocol, NBS acts as an additive that facilitates the catalytic cycle, potentially by aiding in the regeneration of the active Pd(II) species.[3] Other additives like Cu(OAc)₂ or benzoquinone can be explored, although these often function as stoichiometric oxidants.[10] Alternatively, base- and oxidant-free systems have been developed and may be worth exploring.[12] |
| Solvent | Toluene | Toluene is a good non-polar solvent for this reaction.[3] Highly polar aprotic solvents like DMF, NMP, or DMAc can also be effective and may accelerate the reaction, but can be harder to remove.[14][15] Ensure the solvent is anhydrous and degassed, as oxygen and water can deactivate the catalyst.[16] |
| Base | None | The NBS-mediated protocol is base-free.[3] Other Heck variations require a base (e.g., Et₃N, K₂CO₃) to neutralize the HX produced, regenerating the Pd(0) catalyst in traditional cycles.[1][9] If switching to a traditional Heck reaction targeting the chloride, a base is mandatory. |
| Temperature | 25 °C | The cited protocol proceeds efficiently at ambient temperature.[10] For less reactive alkenes, heating (e.g., 60-100 °C) may be required.[11] High temperatures can sometimes lead to catalyst decomposition (formation of palladium black).[17] |
| Concentration | 0.1 M | Higher dilution can sometimes prolong catalyst lifetime and prevent the formation of palladium black, especially at elevated temperatures.[11] |
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Impure reagents or wet solvent. 3. Reaction temperature is too low. | 1. Use fresh Pd(OAc)₂. Ensure an inert atmosphere is maintained. 2. Use anhydrous, degassed solvent. Purify starting materials if necessary.[17] 3. Gradually increase the reaction temperature (e.g., to 60 °C or 80 °C). |
| Formation of Palladium Black | 1. Catalyst decomposition/agglomeration. 2. Reaction temperature is too high. 3. Presence of oxygen. | 1. Add a stabilizing phosphine ligand (e.g., PPh₃, 10 mol%). 2. Lower the reaction temperature.[11] 3. Ensure all reagents and the reaction vessel are properly purged with inert gas.[16] |
| Multiple Products / Isomerization | 1. Double bond isomerization. 2. Competing reaction at the aryl chloride. | 1. This is less common in oxidative Heck reactions but can occur. Adding certain additives like silver salts can sometimes suppress isomerization in intramolecular cases.[18] 2. If a product coupled at the chloride is observed, the conditions are too harsh. Reduce temperature or screen a more selective catalyst system. |
| Formation of Homocoupled Biaryl (Ar-Ar) | Boronic acid homocoupling (a common side reaction in Suzuki couplings). | This can be promoted by oxygen. Ensure rigorous exclusion of air.[19] Adjusting the stoichiometry or addition rate of reagents may also help. |
Overall Experimental Workflow
The following diagram outlines the complete process from initial setup to the final, characterized product.
Figure 2: Step-by-step experimental workflow for the oxidative Heck reaction.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. chemistnotes.com [chemistnotes.com]
- 3. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pcliv.ac.uk [pcliv.ac.uk]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heck Reaction [organic-chemistry.org]
- 8. Enantioselective oxidative boron Heck reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01984B [pubs.rsc.org]
- 9. byjus.com [byjus.com]
- 10. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Palladium-catalyzed intermolecular Heck reaction of alkyl halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. macmillan.princeton.edu [macmillan.princeton.edu]
- 19. reddit.com [reddit.com]
Application Notes and Protocols for (2-Chloro-5-ethoxyphenyl)boronic Acid in Organic Electronics
Introduction: A Versatile Building Block for Tailored Organic Semiconductors
(2-Chloro-5-ethoxyphenyl)boronic acid emerges as a promising, albeit currently under-explored, monomer for the synthesis of advanced organic electronic materials. Its unique substitution pattern—featuring both an electron-withdrawing chloro group and an electron-donating, solubilizing ethoxy group—offers a compelling platform for fine-tuning the optoelectronic properties of conjugated polymers. This guide provides researchers, materials scientists, and drug development professionals with a comprehensive overview of the potential applications of this compound in organic electronics, complete with detailed protocols for its use in Suzuki-Miyaura cross-coupling reactions.
The primary application of this boronic acid is in the synthesis of π-conjugated polymers for devices such as Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). The strategic placement of the chloro and ethoxy substituents is anticipated to influence key material properties including the HOMO/LUMO energy levels, band gap, solubility, and thin-film morphology.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 913835-30-0 |
| Molecular Formula | C₈H₁₀BClO₃ |
| Molecular Weight | 200.43 g/mol |
| Appearance | White to off-white powder/crystalline solid |
| Purity | >98% (typical) |
The Role of Substituents in Tuning Polymer Properties
The 2-chloro and 5-ethoxy substitution pattern is not arbitrary; it is a deliberate design choice to impart specific characteristics to the resulting polymer.
-
Chloro Group (Electron-Withdrawing): The presence of a chlorine atom on the phenyl ring is expected to lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting polymer.[1] This can be advantageous for several reasons:
-
Improved Air Stability: Lowering the HOMO level can increase the polymer's resistance to oxidation, leading to more stable materials for long-lasting devices.[2]
-
Tuning of the Band Gap: The extent to which the HOMO and LUMO levels are lowered can be used to fine-tune the polymer's optical band gap, and thus its color and absorption spectrum.[1]
-
Enhanced Electron Injection/Transport: In some architectures, a lower LUMO level can facilitate electron injection from the cathode.
-
-
Ethoxy Group (Electron-Donating and Solubilizing): The ethoxy group, an alkoxy group, serves a dual purpose:
-
Increased Solubility: The flexible ethyl chain enhances the solubility of the resulting conjugated polymer in common organic solvents.[3] This is a critical factor for solution-processable fabrication techniques like spin-coating and inkjet printing, which are key to low-cost, large-area organic electronics.
-
Electronic Effects: As an electron-donating group, the ethoxy substituent will push electron density into the aromatic ring, which can influence the electronic structure and charge transport properties of the polymer.[3] The interplay between the electron-donating ethoxy group and the electron-withdrawing chloro group creates a "push-pull" effect within the monomer unit, which can lead to interesting photophysical properties.
-
Application in Suzuki-Miyaura Polycondensation
The most direct application of this compound is as a monomer in Suzuki-Miyaura polycondensation reactions.[4][5] This powerful palladium-catalyzed cross-coupling reaction allows for the formation of carbon-carbon bonds between the boronic acid and a dihaloaromatic comonomer, leading to the formation of a conjugated polymer.[6][7]
Conceptual Workflow for Polymer Synthesis
Caption: Workflow for Suzuki-Miyaura Polycondensation.
Detailed Protocol for the Synthesis of a Donor-Acceptor Copolymer
This protocol describes a general procedure for the copolymerization of this compound with a common acceptor unit, 4,7-dibromo-2,1,3-benzothiadiazole, to yield a donor-acceptor (D-A) conjugated polymer. D-A copolymers are a cornerstone of modern organic electronics, with applications in both OPVs and OLEDs.
Materials:
-
This compound (1.0 eq)
-
4,7-dibromo-2,1,3-benzothiadiazole (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 - 0.05 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (4.0 eq)
-
Anhydrous Toluene
-
Deionized Water
-
Aliquat 336 (phase transfer catalyst, optional)
-
Methanol
-
Acetone
-
Hexanes
-
Chloroform or Chlorobenzene (for Soxhlet extraction)
-
Standard Schlenk line and glassware
-
Magnetic stirrer and hotplate
Procedure:
-
Reaction Setup:
-
To a dry 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 200.4 mg, 1.0 mmol), 4,7-dibromo-2,1,3-benzothiadiazole (293.9 mg, 1.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (e.g., 23.1 mg, 0.02 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere. This is crucial to prevent the degradation of the palladium catalyst.
-
-
Solvent and Base Addition:
-
Under a positive pressure of inert gas, add anhydrous toluene (e.g., 20 mL) to the flask.
-
In a separate flask, prepare a solution of potassium carbonate (552.4 mg, 4.0 mmol) in deionized water (e.g., 5 mL). Degas this solution by bubbling with argon for at least 30 minutes.
-
Add the degassed potassium carbonate solution to the reaction flask via syringe. If using a phase transfer catalyst, add a few drops of Aliquat 336 at this stage.
-
-
Polymerization:
-
Heat the reaction mixture to 80-90 °C with vigorous stirring. The reaction mixture will be biphasic.
-
Allow the reaction to proceed for 24-72 hours under an inert atmosphere. The progress of the polymerization can be monitored by the increasing viscosity of the mixture and by taking small aliquots for analysis (e.g., by GPC or TLC).
-
-
Work-up and Precipitation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing rapidly stirring methanol (e.g., 200 mL). The polymer should precipitate as a solid.
-
Collect the solid polymer by filtration. Wash the polymer sequentially with water, methanol, and acetone to remove residual salts, catalyst, and oligomers.
-
-
Purification by Soxhlet Extraction:
-
Dry the crude polymer under vacuum.
-
Place the polymer in a cellulose thimble and perform a Soxhlet extraction sequentially with methanol, acetone, and hexanes to remove low molecular weight impurities.
-
Finally, extract the polymer with a good solvent such as chloroform or chlorobenzene. The purified polymer will be in the extraction solvent.
-
-
Final Precipitation and Drying:
-
Concentrate the polymer solution from the Soxhlet extraction and precipitate it again into methanol.
-
Collect the purified polymer by filtration and dry it under high vacuum for at least 24 hours.
-
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Potential Applications and Expected Performance
Polymers incorporating the (2-Chloro-5-ethoxyphenyl) unit are expected to be p-type semiconductors, suitable for use as the active layer in OFETs or as the donor material in OPVs.
-
In OFETs: The presence of the chloro-substituent may lead to a more ordered packing in the solid state, which could enhance charge carrier mobility. The ethoxy group ensures good processability from solution.
-
In OPVs: As a donor material, the tailored HOMO level could improve the open-circuit voltage (Voc) of the device. The absorption profile of the polymer would need to be matched with a suitable acceptor material to achieve efficient light harvesting.
-
In OLEDs: While less common for this type of structure, it could potentially be used as a host material for phosphorescent emitters, where its electronic properties could be tuned to facilitate efficient energy transfer to the dopant.
Conclusion and Future Outlook
This compound represents a valuable, yet underexplored, building block for the synthesis of novel conjugated polymers for organic electronic applications. The combined electronic and solubilizing effects of the chloro and ethoxy substituents provide a rational design strategy for tuning the properties of these materials. The protocols outlined in this guide offer a starting point for researchers to explore the potential of this versatile monomer. Further research is warranted to synthesize and characterize polymers derived from this boronic acid and to evaluate their performance in electronic devices.
References
- 1. Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hole transport system for perovskite solar cells—organic hole transport materials - chemborun.com [chemborun.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. fishersci.se [fishersci.se]
- 7. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols for the Large-Scale Synthesis of (2-Chloro-5-ethoxyphenyl)boronic Acid Derivatives
Introduction: The Strategic Importance of (2-Chloro-5-ethoxyphenyl)boronic Acid in Modern Drug Discovery
This compound and its derivatives are pivotal intermediates in the pharmaceutical industry.[1][2] Their significance is primarily rooted in their utility as key building blocks in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2][3][4][5] This powerful carbon-carbon bond-forming reaction is a cornerstone of modern medicinal chemistry, enabling the efficient assembly of complex molecular architectures found in numerous active pharmaceutical ingredients (APIs).[2][4] The unique substitution pattern of this compound—featuring a chloro group ortho to the boronic acid and an ethoxy group in the meta position—provides a versatile scaffold for the synthesis of a wide array of biaryl and heteroaryl compounds with potential therapeutic applications, including anti-inflammatory agents, anti-tumor agents, and anti-viral agents.[1][6]
The development of a robust, scalable, and economically viable synthesis protocol for this key intermediate is therefore of paramount importance for researchers, scientists, and drug development professionals. This document provides a detailed, field-proven guide for the large-scale synthesis of this compound, emphasizing the underlying chemical principles, practical experimental considerations, and critical safety measures.
Synthetic Strategy: A Grignard-Based Approach
For the large-scale synthesis of this compound, a Grignard-based route is often favored due to its cost-effectiveness and amenability to industrial-scale production.[3][7] This approach avoids the use of more expensive and hazardous organolithium reagents.[7][8] The overall strategy involves the formation of a Grignard reagent from a suitable haloaromatic precursor, followed by reaction with a trialkyl borate and subsequent hydrolysis to yield the desired boronic acid.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Detailed Large-Scale Synthesis Protocol
This protocol is designed for a multi-kilogram scale synthesis. All operations should be conducted in a well-ventilated fume hood or a designated chemical synthesis area, with appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) | Notes |
| 1-Bromo-2-chloro-5-ethoxybenzene | 274465-53-7 | 235.50 | 1.0 | Starting material. Ensure dryness. |
| Magnesium Turnings | 7439-95-4 | 24.31 | 1.2 | Activate before use. |
| Iodine | 7553-56-2 | 253.81 | Catalytic amount | For Grignard initiation. |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Solvent | Ensure peroxide-free and dry. |
| Triisopropyl Borate | 5419-55-6 | 188.08 | 1.2 | Reagent for borylation. |
| Hydrochloric Acid (2M) | 7647-01-0 | 36.46 | For hydrolysis | Use for pH adjustment. |
| Toluene | 108-88-3 | 92.14 | For recrystallization | Recrystallization solvent. |
| Hexanes | 110-54-3 | 86.18 | For recrystallization | Co-solvent for recrystallization. |
Step-by-Step Procedure
Part 1: Grignard Reagent Formation
-
Reactor Setup: A multi-neck, jacketed glass reactor equipped with a mechanical stirrer, a condenser, a thermocouple, and a nitrogen inlet is assembled. The entire apparatus must be thoroughly dried and purged with nitrogen.
-
Magnesium Activation: Charge the reactor with magnesium turnings (1.2 eq.). Add a single crystal of iodine. Gently warm the reactor under a nitrogen atmosphere until violet vapors of iodine are observed, then allow it to cool to room temperature. This process activates the magnesium surface.
-
Initial Solvent Addition: Add a portion of anhydrous THF to cover the magnesium turnings.
-
Initiation of Grignard Reaction: In a separate, dry dropping funnel, prepare a solution of 1-bromo-2-chloro-5-ethoxybenzene (1.0 eq.) in anhydrous THF. Add a small amount of this solution to the magnesium suspension. The reaction is initiated when a gentle exotherm is observed, and the brown color of the iodine disappears. If the reaction does not start, gentle heating may be applied.
-
Grignard Reagent Synthesis: Once the reaction has initiated, add the remaining solution of 1-bromo-2-chloro-5-ethoxybenzene dropwise, maintaining the internal temperature between 40-50°C using a cooling bath. After the addition is complete, continue to stir the mixture at this temperature for an additional 2-3 hours to ensure complete formation of the Grignard reagent. The resulting dark brown to grey solution is the Grignard reagent, (2-Chloro-5-ethoxyphenyl)magnesium bromide.
Part 2: Borylation
-
Cooling: Cool the reactor containing the Grignard reagent to between -78°C and -60°C using a dry ice/acetone or a suitable cryo-cooler.
-
Borate Addition: Add a solution of triisopropyl borate (1.2 eq.) in anhydrous THF to the cooled Grignard solution dropwise via a dropping funnel. Maintain the internal temperature below -60°C during the addition to prevent side reactions. The reaction with the borate is advantageously carried out at a temperature of from −80° C. to +20° C.[7][8]
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
Part 3: Hydrolysis and Workup
-
Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add 2M hydrochloric acid to quench the reaction and hydrolyze the boronate ester. The pH of the aqueous layer should be adjusted to approximately 1-2.
-
Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or methyl tert-butyl ether (MTBE), to recover any dissolved product.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as a solid.
Part 4: Purification
-
Recrystallization: The crude this compound can be purified by recrystallization. A common solvent system is a mixture of toluene and hexanes. Dissolve the crude product in a minimal amount of hot toluene, and then slowly add hexanes until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the purified crystals by filtration, wash with cold hexanes, and dry under vacuum to a constant weight.
Characterization and Quality Control
The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
Melting Point: To assess the purity of the crystalline solid.
Safety and Handling Considerations
The large-scale synthesis of organometallic compounds requires strict adherence to safety protocols.
-
Reactivity Hazards: Grignard reagents are highly reactive with water, protic solvents, and atmospheric oxygen and carbon dioxide. All reactions must be conducted under an inert atmosphere (nitrogen or argon).
-
Solvent Safety: Anhydrous THF can form explosive peroxides upon storage. Always use freshly distilled or inhibitor-free THF and test for peroxides before use.
-
Boronic Acid Stability: While many phenylboronic acids are stable solids, some can be prone to decomposition, particularly protodeboronation in aqueous media or the formation of cyclic trimeric anhydrides (boroxines) upon heating or under anhydrous conditions.[9] Proper storage in a cool, dry place is recommended.
-
General Chemical Safety: Boric acid and its derivatives can be irritants and may have reproductive toxicity with chronic high-dose exposure.[10] Always consult the Safety Data Sheet (SDS) for all chemicals used and wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves. Emergency procedures for spills and leaks should be in place.[10] The safe handling of borane complexes and their workup procedures are critical to avoid hazardous situations.[11][12]
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By following this detailed guide and adhering to the outlined safety precautions, researchers and production chemists can reliably produce this valuable intermediate for applications in pharmaceutical research and development. The versatility of this building block in Suzuki-Miyaura cross-coupling reactions continues to make it a molecule of high interest in the quest for novel therapeutics.[13][14]
References
- 1. Intermediates for the pharmaceutical industry - Evonik Industries [healthcare.evonik.com]
- 2. nbinno.com [nbinno.com]
- 3. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 4. mdpi.com [mdpi.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chemimpex.com [chemimpex.com]
- 7. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 8. EP1046640A2 - Process for preparing substituted phenyl boronic acids - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. laballey.com [laballey.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]
experimental setup for using (2-Chloro-5-ethoxyphenyl)boronic acid in flow chemistry
An Application Note and Protocol for the Continuous Flow Synthesis of Biaryl Compounds via Suzuki-Miyaura Coupling Using (2-Chloro-5-ethoxyphenyl)boronic acid
Abstract
This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the utilization of this compound in a continuous flow chemistry setup. We detail a robust protocol for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation. The transition from traditional batch processing to continuous flow offers significant advantages, including enhanced safety, precise control over reaction parameters, improved heat and mass transfer, and superior scalability from lab to production.[1][2][3] This document outlines the fundamental principles, the design of the experimental setup, a step-by-step operational protocol, and methods for in-line reaction monitoring and purification. By leveraging a heterogeneous catalyst in a packed-bed reactor, this protocol facilitates simplified product isolation and catalyst recycling, aligning with the principles of green chemistry.[4][5]
Introduction: The Case for Flow Chemistry
This compound is a valuable building block in medicinal chemistry and materials science, frequently employed in the synthesis of complex biaryl structures. The Suzuki-Miyaura cross-coupling is the premier method for this transformation, valued for its functional group tolerance and mild reaction conditions.[6][7] However, traditional batch processing of these reactions can present challenges related to scalability, process control, and safety, especially when dealing with exothermic events or requiring precise reaction times.[3]
Continuous flow chemistry mitigates these issues by conducting reactions in a continuously flowing stream through a network of tubes and reactors.[2] This paradigm shift offers numerous benefits:
-
Enhanced Safety: The small internal volume of flow reactors minimizes the quantity of hazardous material at any given moment, drastically reducing the risk associated with runaway reactions or toxic intermediates.[3][8]
-
Superior Process Control: Key parameters such as temperature, pressure, and residence time are controlled with high precision, leading to consistent product quality and higher yields.[4][8]
-
Increased Efficiency: The high surface-area-to-volume ratio in flow reactors ensures rapid heat and mass transfer, often accelerating reaction rates significantly compared to batch methods.[1]
-
Seamless Scalability: Scaling up production is achieved by simply extending the operational run time or by "numbering-up" (running multiple reactors in parallel), bypassing the complex redevelopment often required when moving from a lab-scale flask to a large production vessel.[1][2]
This guide focuses on a practical, readily implementable flow chemistry setup for the Suzuki-Miyaura coupling of this compound with a suitable aryl halide.
Experimental Setup Design
The proposed system is a modular flow chemistry platform designed for reliability and ease of use. It comprises four main sections: Reagent Delivery, Reaction Core, In-line Analysis, and Product Purification/Collection.
System Components
-
Reagent Delivery: Two high-precision HPLC pumps are used to deliver the reactant streams.
-
Pump A: Delivers a solution of this compound and the aryl halide partner in a suitable solvent mixture.
-
Pump B: Delivers a solution of the base.
-
-
Mixing: A static T-mixer ensures rapid and efficient mixing of the two reagent streams before they enter the reactor.
-
Reaction Core:
-
Packed-Bed Reactor: A column packed with a heterogeneous palladium catalyst (e.g., Palladium on carbon, or a polymer-supported palladium catalyst). This choice is critical as it prevents leaching of the metal catalyst into the product stream, simplifying purification.[5][9]
-
Heating Unit: The reactor is placed in a column heater or oil bath to maintain a precise and uniform temperature.
-
-
Pressure Control: A back-pressure regulator (BPR) is installed downstream of the reactor. The BPR maintains a constant system pressure, which is essential for preventing solvent outgassing at elevated temperatures and ensuring consistent flow characteristics.
-
In-line Analysis & Purification:
-
Process Analytical Technology (PAT): An in-line UV-Vis or FT-IR spectrometer can be integrated after the BPR to monitor the reaction in real-time, allowing for the determination of steady-state and reaction completion.[10][11]
-
In-line Liquid-Liquid Extraction: A membrane-based separator or a simple counter-current flow setup can be used for a preliminary aqueous wash to remove the base and inorganic salts.[12][13]
-
Scavenger Column: A packed column containing a boronic acid scavenger (e.g., a diol-functionalized resin) removes any unreacted this compound.[12][14]
-
-
Collection: The purified product stream is collected in a fraction collector or a simple collection vessel.
System Workflow Diagram
The following diagram illustrates the complete experimental workflow from reagent input to purified product collection.
Caption: Workflow for the continuous Suzuki-Miyaura coupling.
Detailed Experimental Protocol
This protocol describes the Suzuki-Miyaura coupling of this compound with 4-bromoanisole as a representative aryl halide.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >97% | e.g., Sigma-Aldrich | Key reactant |
| 4-Bromoanisole | >99% | e.g., Sigma-Aldrich | Coupling partner |
| Palladium on Carbon (10 wt. %) | N/A | e.g., Sigma-Aldrich | Heterogeneous catalyst |
| Potassium Carbonate (K₂CO₃) | Anhydrous, >99% | e.g., Fisher Sci. | Base |
| 1,4-Dioxane | HPLC Grade | e.g., VWR | Organic solvent |
| Deionized Water | N/A | In-house | Aqueous solvent |
| SiliaBond Diol | N/A | SiliCycle Inc. | Boronic acid scavenger |
| HPLC Pumps, Tubing (PFA/PTFE), Column, BPR, etc. | N/A | e.g., Vapourtec, Syrris | Flow chemistry equipment |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[15][16]
-
Ventilation: All operations should be conducted within a certified chemical fume hood to avoid inhalation of solvent vapors or fine powders.[17]
-
Reagent Handling: Boronic acids can be irritants.[18] Handle all chemicals in accordance with their Safety Data Sheets (SDS).
-
Waste Disposal: All chemical waste, including solvents and residual boronic acids, must be collected in labeled hazardous waste containers for proper disposal.[17] Do not dispose of boronic acid derivatives down the drain.[17]
Reagent Preparation
-
Reagent Stream A (Organic Phase):
-
In a 250 mL volumetric flask, dissolve this compound (4.01 g, 20.0 mmol, 1.1 eq).
-
Add 4-bromoanisole (3.40 g, 18.2 mmol, 1.0 eq).
-
Add 1,4-Dioxane to the mark to make a total volume of 250 mL.
-
Sonicate briefly to ensure complete dissolution. Degas the solution by sparging with nitrogen or argon for 15 minutes.
-
-
Reagent Stream B (Aqueous Base):
-
In a separate 250 mL volumetric flask, dissolve potassium carbonate (K₂CO₃) (7.55 g, 54.6 mmol, 3.0 eq).
-
Add deionized water to the mark to make a total volume of 250 mL.
-
Stir until fully dissolved and degas the solution for 15 minutes.
-
System Assembly and Operation
-
Reactor Packing: Carefully pack a suitable column (e.g., 10 mL volume) with 10% Pd/C catalyst. Ensure the packing is uniform to avoid channeling.
-
System Priming: Prime both Pump A and Pump B with the 1,4-Dioxane/Water solvent system to remove all air from the tubing and reactor.
-
Set Parameters:
-
Set the reactor temperature to 80 °C.[19]
-
Set the back-pressure regulator to 10 bar (~150 psi) to ensure solvents remain in the liquid phase.
-
-
Initiate Flow:
-
Begin pumping Reagent Stream A at 0.4 mL/min.
-
Simultaneously, begin pumping Reagent Stream B at 0.1 mL/min.
-
This gives a total flow rate of 0.5 mL/min and a 4:1 organic-to-aqueous solvent ratio.
-
-
Achieve Steady State: Allow the system to run for at least three residence times to reach a steady state. The residence time (τ) is calculated as Reactor Volume / Total Flow Rate. For a 10 mL reactor and 0.5 mL/min flow rate, τ = 20 minutes. Therefore, allow the system to stabilize for at least 60 minutes.
-
In-line Monitoring: Monitor the output using the in-line spectrometer. The product concentration should plateau, indicating that the reaction has reached a steady state.[11]
-
Collection and Purification:
-
Direct the output stream from the BPR through the liquid-liquid extraction module to remove the aqueous phase.
-
Flow the resulting organic phase through the pre-packed scavenger column to remove unreacted boronic acid.
-
Collect the purified product stream.
-
-
System Shutdown: Once the run is complete, flush the entire system with the solvent mixture (Dioxane/Water) for 30 minutes to clean the lines and reactor.
Data, Optimization, and Expected Results
The efficiency of a Suzuki-Miyaura coupling in flow is dependent on several interconnected parameters. A Design of Experiments (DoE) approach is recommended for full optimization.[19][20] The table below provides a starting point and illustrates the effect of varying key parameters.
| Parameter | Range Explored | Effect on Conversion | Rationale |
| Temperature | 60 - 120 °C | Higher temperature generally increases the reaction rate up to a point where catalyst degradation or side reactions may occur. | The Suzuki coupling is an endothermic process requiring thermal energy to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[19] |
| Residence Time | 5 - 30 min | Longer residence time increases conversion but reduces throughput. The optimal time balances these two factors. | Provides sufficient time for the reactants to interact with the catalyst surface and complete the reaction sequence.[20] |
| Stoichiometry | 1.0 - 1.5 eq Boronic Acid | A slight excess of the boronic acid (1.1-1.2 eq) can help drive the reaction to completion, compensating for any potential degradation. | Shifts the equilibrium of the transmetalation step towards the product side.[6] |
| Base Equivalent | 2.0 - 4.0 eq | A sufficient amount of base is crucial for the transmetalation step. Too little will stall the reaction. | The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation with the palladium complex.[9][21] |
Under the optimized conditions outlined in the protocol, high conversion (>95%) and excellent yield of the biaryl product, 2-chloro-5-ethoxy-4'-methoxy-1,1'-biphenyl, can be expected. The use of in-line purification should yield a product with high purity, free from palladium and boronic acid contaminants.
Conclusion
This application note demonstrates a robust and efficient continuous flow protocol for the Suzuki-Miyaura cross-coupling of this compound. By transitioning from traditional batch methods to a continuous flow setup utilizing a heterogeneous catalyst, researchers can achieve superior control, enhanced safety, and simplified purification.[1][8] This methodology not only accelerates the synthesis of valuable biaryl compounds but also provides a scalable and sustainable platform suitable for both academic research and industrial pharmaceutical development.[4]
References
- 1. Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry - SEQENS [seqens.com]
- 2. syrris.com [syrris.com]
- 3. helgroup.com [helgroup.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Boronic acid - Wikipedia [en.wikipedia.org]
- 8. asynt.com [asynt.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - Inline purification in continuous flow synthesis – opportunities and challenges [beilstein-journals.org]
- 14. silicycle.com [silicycle.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. fishersci.com [fishersci.com]
- 17. benchchem.com [benchchem.com]
- 18. aobchem.com [aobchem.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. journal.bcrec.id [journal.bcrec.id]
- 21. researchgate.net [researchgate.net]
Application Note: Protecting Group Strategies for (2-Chloro-5-ethoxyphenyl)boronic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: Strategic Use of (2-Chloro-5-ethoxyphenyl)boronic Acid in Synthesis
This compound is a valuable building block in modern organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its substituted phenyl structure makes it a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. However, the inherent reactivity of the boronic acid functional group can lead to undesirable side reactions, such as protodeboronation or the formation of boroxine anhydrides, which can complicate purification and reduce yields.[1]
To harness the full synthetic potential of this reagent, a carefully considered protecting group strategy is often essential. Protecting the boronic acid moiety as a more stable derivative allows for its compatibility with a wider range of reaction conditions and purification techniques. This application note provides a detailed guide to the most effective protecting group strategies for this compound, focusing on the rationale behind the choice of protecting group and providing detailed, field-proven protocols.
Analysis of the Substrate: this compound
Before selecting a protecting group, it is crucial to analyze the functional groups present in the molecule:
-
Boronic Acid (-B(OH)₂): This is the primary site of reactivity and the focus of our protection strategies. It is a Lewis acidic group, susceptible to degradation under certain acidic, basic, and oxidative conditions.[1][2]
-
Aryl Chloride (Ar-Cl): The chloro substituent is generally robust and stable under most conditions used for the protection and deprotection of boronic acids. Aryl chlorides are significantly less reactive than their alkyl counterparts.[3]
-
Ethoxy Group (-OEt): The ethoxy group, an aryl ether, is also quite stable. Cleavage of aryl-alkyl ethers typically requires harsh conditions, such as strong acids (HBr, HI) and high temperatures, which are not employed in the standard protocols for boronate ester manipulation.[4][5]
Given the stability of the chloro and ethoxy groups, this guide will focus exclusively on the protection of the boronic acid moiety.
Core Protecting Group Strategies for Arylboronic Acids
The most common and effective strategy for protecting boronic acids is their conversion to boronate esters. These esters modulate the reactivity of the boron center, enhance stability, and improve handling and purification characteristics. Two protecting groups stand out for their utility and versatility: Pinacol and N-methyliminodiacetic acid (MIDA) .
Pinacol Esters: The Workhorse Protecting Group
Pinacol boronates are the most widely used protecting group for boronic acids.[1] They are formed by the condensation of the boronic acid with pinacol (2,3-dimethyl-2,3-butanediol).
Rationale for Use:
-
Stability: Pinacol esters are significantly more stable than the free boronic acid, allowing for easier handling and purification by silica gel chromatography.[1]
-
Compatibility: They are compatible with a wide range of anhydrous reaction conditions.
-
Direct Use: In many cases, pinacol esters can be used directly in Suzuki-Miyaura cross-coupling reactions without prior deprotection, as the active boronic acid can be generated in situ under the reaction conditions.[1]
Deprotection: While often used directly, explicit deprotection may be necessary. This can be achieved under acidic or basic hydrolysis, though conditions can sometimes be harsh.[1][6][7] A common method involves transesterification or cleavage with reagents like sodium periodate or by forming trifluoroborate salts.[1][8][9]
MIDA Esters: For Controlled Reactivity and Iterative Synthesis
N-methyliminodiacetic acid (MIDA) boronates offer a unique and powerful alternative to traditional protecting groups. The trivalent MIDA ligand rehybridizes the boron atom from sp² to sp³, rendering it unreactive to standard cross-coupling conditions.
Rationale for Use:
-
Exceptional Stability: MIDA boronates are exceptionally stable, bench-top solids that are compatible with a vast array of reaction conditions, including anhydrous cross-coupling and silica gel chromatography.[10][11] This stability allows for the multi-step synthesis of complex boronate building blocks.[10]
-
Orthogonal Deprotection: The key advantage of MIDA esters is their clean and mild deprotection. A simple treatment with mild aqueous base (e.g., NaOH or NaHCO₃) at room temperature releases the free boronic acid.[12]
-
Iterative Cross-Coupling: This "on/off" switch for reactivity makes MIDA boronates ideal for iterative cross-coupling strategies, where sequential reactions are performed on a molecule containing a protected boronate.[10]
Comparative Analysis of Protecting Groups
| Feature | Pinacol Ester | MIDA Boronate Ester |
| Stability | Good; stable to chromatography.[1] | Excellent; indefinitely stable on the bench-top, compatible with a wide range of reagents.[11] |
| Formation | Simple condensation with pinacol. | Condensation with MIDA, often under Dean-Stark conditions to remove water.[10] |
| Deprotection | Often unnecessary; can require acidic/basic hydrolysis or transesterification.[1][6][7] | Mild aqueous base (e.g., 1M NaOH) at room temperature. |
| Key Advantage | General robustness, cost-effectiveness, and direct use in coupling. | Orthogonal, mild deprotection enabling iterative synthesis strategies.[10] |
| Primary Use Case | General protection and purification of boronic acids. | Complex, multi-step synthesis and iterative cross-coupling. |
Experimental Protocols
Protocol 1: Synthesis of this compound pinacol ester
This protocol describes the esterification of the boronic acid with pinacol.
Materials:
-
This compound
-
Pinacol
-
Magnesium sulfate (anhydrous)
-
Toluene or Hexane
-
Rotary evaporator
-
Standard glassware
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv), pinacol (1.1 equiv), and anhydrous magnesium sulfate (1.5 equiv).
-
Add a suitable solvent such as toluene or hexane to form a stirrable slurry.
-
Stir the mixture at room temperature for 2-4 hours. The reaction can be monitored by TLC or LC-MS to confirm the consumption of the starting boronic acid.
-
Once the reaction is complete, filter the mixture to remove the magnesium sulfate and any excess pinacol.
-
Wash the solids with a small amount of the solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude pinacol ester.
-
The product can be purified by silica gel chromatography if necessary, typically eluting with a hexane/ethyl acetate gradient.[1]
Protocol 2: Synthesis of this compound MIDA ester
This protocol is based on the general procedure for MIDA boronate formation, which requires the removal of water.[10]
Materials:
-
This compound
-
N-methyliminodiacetic acid (MIDA)
-
Dimethyl sulfoxide (DMSO)
-
Toluene
-
Dean-Stark apparatus
-
Standard glassware
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add this compound (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv).
-
Add a mixture of toluene and DMSO.
-
Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected, indicating the reaction is complete (typically 2-6 hours).
-
Allow the reaction mixture to cool to room temperature.
-
The MIDA boronate product often crystallizes upon cooling or upon the addition of a non-polar co-solvent.
-
Collect the solid product by filtration, wash with a cold solvent (e.g., ether or hexane), and dry under vacuum. The product is typically pure enough for subsequent use without further purification.[10]
Protocol 3: Deprotection of MIDA Boronate Ester
This protocol describes the mild hydrolysis of the MIDA ester to regenerate the free boronic acid.
Materials:
-
This compound MIDA ester
-
Tetrahydrofuran (THF)
-
1 M Sodium hydroxide (NaOH) solution
-
Diethyl ether or Ethyl acetate
-
1 M Hydrochloric acid (HCl) solution
-
Brine
Procedure:
-
Dissolve the MIDA boronate ester in THF in a round-bottom flask.
-
Add an equal volume of 1 M aqueous NaOH solution.
-
Stir the biphasic mixture vigorously at room temperature for 30-60 minutes. Monitor the hydrolysis by TLC or LC-MS.
-
Once deprotection is complete, transfer the mixture to a separatory funnel.
-
Separate the layers. The aqueous layer contains the sodium salt of MIDA.
-
Carefully acidify the aqueous layer to pH ~2 with 1 M HCl.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free this compound.
Visualizing the Workflow
The choice between pinacol and MIDA protection is a key strategic decision in a synthesis campaign. The following diagram illustrates the workflow.
Caption: Decision workflow for protecting this compound.
Conclusion
The strategic selection of a protecting group is paramount for the successful application of this compound in complex organic synthesis. Pinacol esters serve as a robust, general-purpose protecting group suitable for many applications, often allowing for direct use in cross-coupling reactions. For more demanding synthetic routes, particularly those involving multiple steps or requiring iterative cross-coupling, MIDA boronates provide exceptional stability and a unique, orthogonal deprotection mechanism under mild basic conditions. By understanding the relative advantages of each strategy and employing the detailed protocols provided, researchers can effectively mitigate side reactions, improve yields, and streamline the synthesis of high-value molecules.
References
- 1. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. Cleavage of C-O Bond in Ethers By Unacademy [unacademy.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reactions with (2-Chloro-5-ethoxyphenyl)boronic Acid
Welcome to the technical support hub for researchers and drug development professionals. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome challenges in your synthetic chemistry endeavors. This guide focuses specifically on a common yet challenging substrate: (2-Chloro-5-ethoxyphenyl)boronic acid. Its unique electronic properties—an electron-withdrawing chloride and an electron-donating ethoxy group—necessitate careful optimization of Suzuki-Miyaura coupling reactions to achieve high yields.
This resource is structured as a series of frequently asked questions and troubleshooting guides to directly address the issues you may be encountering at the bench.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki reaction with this compound giving low yields under standard conditions?
This is a common issue stemming from the dual nature of your starting materials. The aryl chloride you are likely coupling is an electron-deficient and less reactive electrophile compared to its bromide or iodide counterparts.[1][2] The C-Cl bond is stronger, making the initial oxidative addition step to the Palladium(0) center the rate-limiting step of the catalytic cycle.[3] Standard catalysts like Pd(PPh₃)₄ may not be active enough to efficiently facilitate this step, leading to incomplete conversion.[4]
Furthermore, the boronic acid itself, while generally stable, can be prone to side reactions under suboptimal conditions, further eroding your yield.
Q2: I'm observing significant side products. What are they and how can I minimize them?
The two most common side reactions in Suzuki couplings are protodeboronation and homocoupling.[5][6]
-
Protodeboronation: This is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen.[5][7] It is often catalyzed by residual water and the base, especially at elevated temperatures.[5] For this compound, this results in the formation of 1-chloro-4-ethoxybenzene, a common impurity.
-
Minimization Strategy: Use anhydrous solvents and reagents where possible.[6] Consider using a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong hydroxides.[1][8] Sometimes, using the boronic acid as a boronate ester (e.g., a pinacol ester) can increase stability and reduce this side reaction.[4]
-
-
Homocoupling: This side reaction forms a biaryl product from two molecules of the boronic acid (resulting in 2,2'-dichloro-5,5'-diethoxybiphenyl) or two molecules of the aryl halide. Boronic acid homocoupling is often promoted by the presence of oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II), or if a Pd(II) precatalyst is not efficiently reduced to Pd(0).[3]
-
Minimization Strategy: Thoroughly degas your reaction mixture (e.g., by sparging with argon or nitrogen for 15-30 minutes) before adding the catalyst.[6] Maintain a positive inert atmosphere throughout the reaction. Using a pre-formed Pd(0) source or ensuring efficient in-situ reduction of a Pd(II) source can also help.
-
Q3: My reaction stalls and never reaches full conversion. What can I do?
Stalled reactions are typically due to catalyst deactivation or insufficient reactivity. Given that you are using an aryl chloride, the catalyst system is the most critical parameter.
-
Upgrade Your Ligand: For challenging aryl chlorides, standard triphenylphosphine (PPh₃) is often inadequate. You need more electron-rich and bulky phosphine ligands, often referred to as Buchwald ligands, or N-heterocyclic carbenes (NHCs).[3][4][9] These ligands promote the difficult oxidative addition step and facilitate the final reductive elimination.[3][10] Ligands like SPhos, XPhos, or RuPhos are excellent choices for this type of transformation.
-
Check Your Base: The base plays a crucial role in activating the boronic acid for the transmetalation step.[1][9] If the base is too weak or insoluble in the reaction medium, the reaction can stall. A stronger base like potassium phosphate (K₃PO₄) is often more effective than carbonates for difficult couplings.[4]
-
Temperature and Solvent: Ensure the reaction is heated sufficiently. Aryl chloride couplings often require higher temperatures (e.g., 80-110 °C) than aryl bromides.[6] The choice of solvent is also key; solvents like dioxane, toluene, or 2-MeTHF are commonly used.[1][6] The presence of a small amount of water in a biphasic system can sometimes be beneficial by helping to dissolve the inorganic base and facilitating the formation of the active boronate species.[1][5]
In-Depth Troubleshooting & Optimization Strategies
Catalyst and Ligand Selection: The Key to Activating Aryl Chlorides
The oxidative addition of an aryl chloride to a Pd(0) center is energetically demanding. The solution is to increase the electron density on the palladium atom, which makes it a better nucleophile to attack the C-Cl bond. This is achieved by using specialized ligands.
-
Bulky, Electron-Rich Phosphines: Ligands like XPhos , SPhos , and t-Bu₃P are highly effective.[9][11] Their bulkiness promotes the formation of a monoligated, 14-electron Pd(0)L species, which is highly reactive.[4] Their electron-donating nature enhances the rate of oxidative addition.[3]
-
N-Heterocyclic Carbenes (NHCs): NHCs are even stronger electron donors than phosphines and can be very effective for aryl chloride couplings.[4][9]
-
Pre-catalysts: To ensure a reliable generation of the active Pd(0) species and to improve air stability, consider using modern pre-catalysts. Buchwald's "G3" or "G4" pre-catalysts (e.g., XPhos Pd G3) are designed for easy activation under basic conditions and provide reproducible results.[12]
Base and Solvent Synergy
The choice of base and solvent are interlinked and crucial for both activating the boronic acid and maintaining catalyst stability.
-
Bases: The base deprotonates the boronic acid to form a more nucleophilic boronate anion, which is necessary for transmetalation.[1][9]
-
K₃PO₄: Often the base of choice for difficult couplings. It is strong enough to be effective but generally does not cause excessive side reactions.
-
Cs₂CO₃: A milder but highly effective base, often used when substrates are sensitive to stronger bases.
-
K₂CO₃: A common, cost-effective choice, but may require higher temperatures or more active catalysts to be effective with aryl chlorides.[8]
-
-
Solvents:
-
Aprotic Ethereal Solvents: Dioxane and THF are common choices.[1] They are good at solubilizing organic reagents and the catalyst complex.
-
Toluene: A non-polar solvent that is excellent for high-temperature reactions.
-
Biphasic Systems (e.g., Toluene/Water, Dioxane/Water): The aqueous phase helps dissolve the inorganic base, facilitating its interaction with the boronic acid.[1][5] This can significantly accelerate the rate of transmetalation.
-
Visualizing the Process: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. The following diagram illustrates the fundamental steps involved in the reaction.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Decision Tree
When faced with a low-yielding reaction, this flowchart can guide your optimization process.
Caption: A decision tree for troubleshooting low-yield Suzuki reactions.
Data Summary: Condition Screening
To illustrate the impact of different parameters, the table below summarizes typical results from a screening of a model reaction: this compound coupling with 4-chloroanisole.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Notes |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | < 20 | Inefficient for aryl chloride. Significant unreacted starting material. |
| 2 | Pd₂(dba)₃ (2.5) | PPh₃ (10) | K₂CO₃ (2) | Toluene | 110 | ~25 | Slight improvement, but still poor conversion. |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | ~65 | Modern ligand shows significant improvement. |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane | 100 | ~85 | Combination of strong ligand and stronger base is effective. |
| 5 | XPhos Pd G3 (2) | - | K₃PO₄ (2) | 2-MeTHF | 100 | > 95 | Optimized conditions using a modern pre-catalyst. |
Experimental Protocols
Protocol 1: Standard Conditions (Illustrative)
This protocol uses a common but often suboptimal set of conditions for an aryl chloride coupling.
-
To an oven-dried round-bottom flask, add this compound (1.2 mmol), the aryl chloride partner (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add 1,4-dioxane (5 mL) and water (1 mL).
-
Sparge the mixture with a stream of nitrogen for 15 minutes.
-
Add Pd(PPh₃)₄ (0.05 mmol) against a positive flow of nitrogen.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS. Expect low conversion.
Protocol 2: Optimized High-Yield Conditions
This protocol employs a modern catalyst system designed for challenging couplings.
-
To an oven-dried Schlenk flask equipped with a stir bar, add the aryl chloride partner (1.0 mmol), this compound (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Add the XPhos Pd G3 pre-catalyst (0.02 mmol).
-
Seal the flask, then evacuate and backfill with argon three times.
-
Via syringe, add anhydrous 2-MeTHF (5 mL) under an argon atmosphere.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 2-4 hours.
-
Monitor the reaction by LC-MS for the disappearance of the aryl chloride.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel. Expect high yield.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. thieme-connect.com [thieme-connect.com]
- 12. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for Suzuki-Miyaura Reactions Involving (2-Chloro-5-ethoxyphenyl)boronic acid
Welcome to the Technical Support Center for advanced chemical synthesis. This guide is specifically designed for researchers, scientists, and professionals in drug development who are utilizing (2-Chloro-5-ethoxyphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. Our aim is to provide in-depth, field-proven insights to help you navigate and troubleshoot common side reactions and challenges encountered during your experiments. This guide moves beyond simple procedural lists to explain the underlying chemical principles, ensuring you can adapt and optimize your reactions for maximum success.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific issues you may encounter when working with this compound. The unique substitution pattern of this molecule—an electron-donating ethoxy group and a sterically influential ortho-chloro substituent—presents a distinct set of challenges that require careful consideration of reaction parameters.
Q1: I'm observing a significant amount of a homocoupled biaryl byproduct derived from this compound. What is causing this, and how can I prevent it?
A1: The formation of a symmetrical biaryl from the self-coupling of your boronic acid, known as homocoupling, is a common side reaction in Suzuki-Miyaura couplings. This side reaction reduces the yield of your desired cross-coupled product and complicates purification.
Primary Causes:
-
Oxygen-Mediated Homocoupling: The presence of molecular oxygen can lead to the oxidation of the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then react with two molecules of the boronic acid to generate the homocoupled product. Rigorous exclusion of oxygen is therefore critical.
-
Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it can directly react with the boronic acid to form the homocoupled dimer and the active Pd(0) catalyst. This is often a problem at the beginning of the reaction before the catalytic cycle is fully established.
Troubleshooting Workflow for Homocoupling:
Caption: Troubleshooting workflow for homocoupling side reactions.
Experimental Protocol: Minimizing Homocoupling
-
Rigorous Degassing:
-
Combine the aryl halide, this compound, and base in an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Seal the flask and perform at least three cycles of evacuating the flask under vacuum and backfilling with an inert gas (Argon or Nitrogen).
-
Add the solvent (previously degassed by sparging with inert gas for 30 minutes) via syringe.
-
Finally, add the palladium catalyst under a positive pressure of the inert gas.
-
-
Catalyst Selection:
-
If using a Pd(II) precatalyst, consider adding a reducing agent like potassium formate to facilitate the formation of the active Pd(0) species and minimize direct reaction with the boronic acid.
-
Alternatively, switch to a Pd(0) source such as Pd(PPh₃)₄ or a modern, pre-formed catalyst like a Buchwald G3 or G4 precatalyst.[1]
-
| Parameter | Recommendation for Minimizing Homocoupling | Rationale |
| Atmosphere | Strictly inert (Argon or Nitrogen) | Prevents oxygen-mediated homocoupling. |
| Palladium Source | Pd(0) or modern precatalysts (e.g., Buchwald G3/G4) | Reduces direct reaction of Pd(II) with the boronic acid.[1] |
| Ligands | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) | Promotes the desired reductive elimination step.[1] |
Q2: My reaction yield is low, and I've identified the corresponding protodeboronated arene, 1-chloro-4-ethoxybenzene, as a major byproduct. What is protodeboronation and how can I suppress it?
A2: Protodeboronation is a significant side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond. This non-productive pathway consumes your nucleophile, leading to reduced yields of the desired product. Electron-rich boronic acids, such as this compound, can be particularly susceptible to this side reaction under certain conditions.
Key Factors Influencing Protodeboronation:
-
Base: The choice and strength of the base are critical. Stronger bases can accelerate protodeboronation.
-
Solvent: Protic solvents, especially water, can serve as a proton source for this unwanted reaction.
-
Temperature: Higher reaction temperatures can increase the rate of protodeboronation.
Troubleshooting Strategies for Protodeboronation:
-
Choice of Base: The base is necessary to activate the boronic acid for transmetalation, but overly harsh conditions can be detrimental.
-
Recommendation: Switch to a milder base. While strong bases like NaOH or KOH are sometimes used, consider weaker inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Fluoride-based bases like CsF can also be effective, particularly under anhydrous conditions.
-
-
Solvent System:
-
Recommendation: While many Suzuki couplings benefit from aqueous bases, if protodeboronation is severe, minimizing the amount of water can be beneficial. Consider using anhydrous solvents like dioxane, toluene, or THF with an anhydrous base. If a co-solvent is needed for solubility, a higher ratio of the organic solvent to water is advisable.
-
-
Protecting the Boronic Acid:
-
Recommendation: For particularly sensitive substrates, converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA (N-methyliminodiacetic acid) ester, can be an effective strategy.[2] These esters exhibit greater stability and can slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[2]
-
Experimental Protocol: Screening for Optimal Base and Solvent
-
Set up a parallel reaction screen in small vials.
-
To each vial, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the palladium catalyst/ligand system.
-
To different vials, add a selection of bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, CsF; 2-3 equiv).
-
Add different degassed solvent systems (e.g., Dioxane/H₂O (10:1), Toluene/H₂O (10:1), anhydrous Dioxane).
-
Run the reactions at a moderate temperature (e.g., 80-90 °C) and monitor by LC-MS or GC-MS to determine the conditions that provide the best ratio of product to the protodeboronated byproduct.
Caption: Decision tree for troubleshooting protodeboronation.
Q3: The reaction is sluggish and gives low yields, even with minimal side products. Could the steric hindrance from the ortho-chloro group be the issue?
A3: Yes, steric hindrance from substituents ortho to the boronic acid can significantly slow down the key steps of the Suzuki-Miyaura catalytic cycle, namely transmetalation and reductive elimination. The chloro group in the 2-position of this compound can impede the approach of the boronic acid to the palladium center.
Strategies to Overcome Steric Hindrance:
-
Ligand Selection: This is often the most critical parameter for coupling sterically hindered substrates.
-
Recommendation: Use bulky, electron-rich biarylphosphine ligands (often referred to as Buchwald ligands). Ligands like XPhos, SPhos, and RuPhos are specifically designed to facilitate reactions with sterically demanding coupling partners.[1] They create a bulky coordination sphere around the palladium atom that promotes the reductive elimination step.
-
-
Reaction Temperature:
-
Recommendation: Higher temperatures are often required to overcome the activation energy barrier for sterically hindered substrates. Solvents with high boiling points such as toluene, dioxane, or DMF may be necessary.
-
-
Choice of Base:
-
Recommendation: A stronger base, such as K₃PO₄ or Cs₂CO₃, is often needed to facilitate the challenging transmetalation step with hindered boronic acids.[1]
-
| Parameter | Recommendation for Sterically Hindered Couplings | Rationale |
| Ligand | Bulky, electron-rich biarylphosphines (e.g., XPhos, SPhos) | Accelerates oxidative addition and reductive elimination.[1] |
| Temperature | Higher temperatures (e.g., 100-120 °C) | Provides sufficient energy to overcome the steric barrier. |
| Base | Stronger, non-nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃) | Facilitates the difficult transmetalation step.[1] |
Q4: Could impurities in my this compound be causing issues?
A4: Absolutely. The quality and purity of your boronic acid are paramount for a successful Suzuki-Miyaura reaction.
Common Impurities and Their Effects:
-
Boronic Anhydrides (Boroxines): Boronic acids can dehydrate to form cyclic trimers called boroxines. While often competent in Suzuki couplings, their presence can affect the stoichiometry of your reaction. It is generally good practice to use freshly purchased or properly stored boronic acid.
-
Starting Materials from Synthesis: The synthesis of this compound typically involves lithiation or a Grignard reaction followed by quenching with a trialkyl borate.[3] Incomplete reaction or improper workup can leave residual starting materials or byproducts that may interfere with the catalysis.
-
Inorganic Salts: Residual salts from the synthesis or purification can also impact the reaction.
Recommendations:
-
Purity Check: If you suspect issues with your boronic acid, verify its purity by NMR or melting point.
-
Recrystallization: If necessary, recrystallize the boronic acid to remove impurities.
-
Use of Boronate Esters: As mentioned previously, converting the boronic acid to a stable, crystalline MIDA boronate can be an excellent way to ensure high purity and stability.
References
Technical Support Center: Purification of (2-Chloro-5-ethoxyphenyl)boronic acid
Welcome to the dedicated technical support guide for the purification of crude (2-Chloro-5-ethoxyphenyl)boronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with purifying this versatile building block. Drawing upon established principles of boronic acid chemistry and extensive field experience, this guide provides practical, in-depth troubleshooting advice and detailed protocols to help you achieve the desired purity for your downstream applications.
Understanding the Molecule and Common Impurities
This compound is an ortho-substituted arylboronic acid, a class of compounds known for its utility in Suzuki-Miyaura cross-coupling reactions. However, its purification can be complicated by its inherent chemical properties and the nature of its synthesis.
Common Impurities Encountered:
-
Boroxine (Anhydride): Boronic acids can dehydrate, especially upon heating, to form a cyclic trimer anhydride known as a boroxine. The presence of boroxine can lead to inconsistent reactivity in subsequent reactions.[1]
-
Protodeboronation Product: The carbon-boron bond can be susceptible to cleavage under certain conditions (e.g., prolonged exposure to acidic or basic media, or high temperatures), replacing the boronic acid moiety with a hydrogen atom to yield 1-chloro-4-ethoxybenzene.
-
Homocoupling Byproducts: Dimerization of the boronic acid can occur under certain catalytic conditions, leading to the formation of a biaryl impurity.
-
Starting Materials and Reagents: Incomplete reactions can leave residual starting materials or reagents in the crude product.
-
Inorganic Salts: Salts from the reaction workup (e.g., from a basic wash) may also be present.
Purification Strategy Decision Workflow
The choice of purification method largely depends on the physical state of your crude material and the nature of the impurities. The following workflow provides a logical approach to selecting an appropriate strategy.
Caption: Decision workflow for selecting a purification strategy.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Recrystallization Issues
Q1: My crude material won't crystallize from any single solvent. What should I do?
A1: This is a common challenge. The solution is often to use a binary solvent system.
-
Causality: A good recrystallization solvent should dissolve the compound when hot but not when cold. If no single solvent meets this criterion, a mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which the compound is sparingly soluble) can be effective.
-
Step-by-Step Protocol:
-
Dissolve your crude material in a minimal amount of a "good" solvent at an elevated temperature. Based on the structure (a substituted haloaryl ether), suitable "good" solvents to try would be ethyl acetate, acetone, or warm ethanol.[2][3]
-
While the solution is still warm, slowly add a "poor" solvent (e.g., hexanes, heptane, or water) dropwise until you observe persistent cloudiness.
-
Add a few more drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystal formation.
-
If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.
-
Q2: After recrystallization, my NMR spectrum still shows the presence of a boroxine anhydride. How can I remove it?
A2: The presence of the boroxine is often due to residual water being removed as an azeotrope during heating, driving the equilibrium towards the anhydride.
-
Causality: Boronic acids exist in equilibrium with their corresponding boroxine anhydrides. This equilibrium can be shifted back towards the boronic acid by the addition of water.
-
Solution: Recrystallization from a solvent system containing a small amount of water can hydrolyze the boroxine back to the desired boronic acid. A common and effective method for many arylboronic acids is recrystallization from hot water, if the solubility profile allows.[1]
-
Protocol: Suspend the crude material in water and heat to boiling to dissolve. If it doesn't fully dissolve, you may need a different solvent system. Filter the hot solution to remove any insoluble impurities and then allow it to cool slowly.
-
| Recommended Starting Solvents for Recrystallization Screening |
| Single Solvents |
| Hot water[1] |
| Ethanol |
| Binary Solvent Systems |
| Ethyl acetate / Hexanes |
| Dichloromethane / Hexanes |
| Acetone / Water |
Acid-Base Extraction Issues
Q3: I performed an acid-base extraction, but my yield is very low after re-acidification and extraction.
A3: Low recovery can be due to several factors, including incomplete extraction or issues with precipitation.
-
Causality: Boronic acids are weak Lewis acids and require a sufficiently basic aqueous solution to be effectively extracted as their boronate salt.[4][5] Incomplete re-acidification can also lead to the product remaining in the aqueous layer.
-
Troubleshooting Steps:
-
Ensure Complete Basification: Use a 1-2 M solution of a strong base like NaOH or KOH for the initial extraction.[4] Ensure thorough mixing of the organic and aqueous layers. Repeat the extraction on the organic layer to maximize recovery.
-
Check pH during Acidification: When re-acidifying the basic aqueous layer, use a strong acid like HCl and monitor the pH with litmus paper or a pH meter to ensure you have reached a sufficiently acidic pH (typically pH 1-2) to fully protonate the boronate salt.
-
Salting Out: If the boronic acid has some water solubility, adding a saturated solution of NaCl to the aqueous layer before back-extraction can decrease its aqueous solubility and improve recovery into the organic layer.[6]
-
Choice of Organic Solvent: Use a water-immiscible organic solvent in which your product is highly soluble for the back-extraction, such as ethyl acetate or dichloromethane.
-
Caption: Workflow for acid-base extraction purification.
Column Chromatography Issues
Q4: I'm trying to purify my compound by silica gel chromatography, but it's streaking badly and I'm getting poor separation.
A4: Boronic acids are notoriously difficult to purify by standard silica gel chromatography.
-
Causality: The Lewis acidic nature of the boron atom can lead to strong interactions with the Lewis basic silanol groups on the surface of the silica gel. This can cause streaking, irreversible adsorption, and even decomposition of the boronic acid on the column.[7]
-
Solutions:
-
Solvent System Modification: Adding a small amount of a polar, acidic modifier to the eluent can help to improve peak shape and reduce tailing. Acetic acid (0.1-1%) is a common additive.
-
Convert to a Boronate Ester: A highly effective strategy is to convert the crude boronic acid to its pinacol ester before chromatography. Boronate esters are generally less polar and more stable on silica gel, making them easier to purify.[8] The pinacol ester can then be hydrolyzed back to the boronic acid.
-
Use a Different Stationary Phase: Neutral alumina can be a better alternative to silica gel for the chromatography of some boronic acids.[2]
-
Derivatization for Purification
Q5: My boronic acid is an oil and other methods have failed. Is there another option?
A5: Yes, derivatization with diethanolamine is an excellent strategy for purifying difficult boronic acids.
-
Causality: Boronic acids react with diethanolamine to form stable, crystalline adducts. These adducts often have favorable crystallization properties and can be easily isolated by filtration.[7]
-
Step-by-Step Protocol:
-
Dissolve the crude this compound in a suitable solvent like ether or ethyl acetate.
-
Add diethanolamine (1.0-1.1 equivalents) to the solution.
-
Stir the mixture. The diethanolamine adduct will often precipitate as a white solid.
-
Isolate the solid by filtration and wash with a cold solvent to remove soluble impurities.
-
To recover the free boronic acid, the adduct can be treated with an acid in a biphasic system.
-
Frequently Asked Questions (FAQs)
Q: How should I store purified this compound? A: Arylboronic acids should be stored in a cool, dry place, preferably under an inert atmosphere (nitrogen or argon) to minimize dehydration to the boroxine and potential oxidation. Storing in a desiccator is also recommended.
Q: My purified boronic acid has a lower melting point than expected. What could be the cause? A: A depressed melting point is a classic indicator of impurity. The most likely culprit is the presence of the corresponding boroxine, which is often a glassy solid with a lower melting point. The presence of residual solvents or other impurities from the synthesis will also lower the melting point.
Q: Can I use this compound directly if it contains some boroxine? A: While some reactions may tolerate the presence of boroxine, it is generally not recommended for reactions that require precise stoichiometry, as the boroxine has a different molecular weight and may exhibit different reactivity. For consistent and reproducible results, it is best to use the pure boronic acid.[1]
Q: What analytical techniques are best for assessing the purity of my final product? A:
-
¹H NMR: This is an excellent tool for assessing purity and confirming the structure. The presence of the boroxine can often be detected by characteristic broad peaks. Integrating the aromatic protons against the B(OH)₂ proton (which is often a broad singlet and may exchange with D₂O) can give an indication of purity.
-
LC-MS: Liquid chromatography-mass spectrometry is a powerful technique for identifying and quantifying impurities.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 6. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
- 8. 2-Chloro-5-nitrophenylboronic acid pinacol ester | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Optimizing Catalyst Loading for (2-Chloro-5-ethoxyphenyl)boronic acid Coupling
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving (2-Chloro-5-ethoxyphenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals seeking to enhance reaction efficiency, minimize catalyst waste, and troubleshoot common issues encountered during the synthesis of biaryl compounds using this specific boronic acid. Our focus is on the strategic reduction of catalyst loading without compromising yield or purity, a critical aspect of developing sustainable and cost-effective synthetic processes.
The coupling of this compound with an aryl halide (or pseudohalide) partner presents a unique set of challenges. The boronic acid itself is moderately electron-rich due to the ethoxy group, which can influence transmetalation rates. The presence of an ortho-chloro substituent introduces steric hindrance that can impede catalyst coordination and subsequent reaction steps. This guide provides a systematic approach to navigating these challenges through carefully designed troubleshooting protocols and frequently asked questions.
Troubleshooting Guide: From Stalled Reactions to Unwanted Side Products
This section is structured in a question-and-answer format to directly address specific experimental issues. Each answer provides a logical, step-by-step approach to diagnosing the problem and implementing effective solutions.
Q1: My reaction has stalled with significant starting material remaining. How can I determine if the catalyst loading is the issue?
A1: A stalled reaction is a common problem that can often be traced back to catalyst deactivation or insufficient catalytic activity. Here’s how to troubleshoot:
Step 1: Catalyst Integrity Check. Before adjusting loading, ensure your palladium source and phosphine ligands have not degraded.[1][2] Pd(II) precatalysts can be sensitive to air and moisture over time, and phosphine ligands are prone to oxidation.[2] Consider using a fresh batch of catalyst and ligand.
Step 2: Incremental Catalyst Addition. If you suspect catalyst deactivation during the reaction, you can perform a test by adding a small additional charge of the catalyst (e.g., 0.1 mol%) to the stalled reaction mixture. If the reaction restarts, it is a strong indication that the initial catalyst load was insufficient to overcome deactivation pathways.
Step 3: Analyze for Catalyst Poisons. Impurities in your starting materials, solvents, or reagents can act as catalyst poisons. Consider purifying your starting materials and ensuring your solvents are anhydrous and thoroughly degassed.
Step 4: Evaluate Ligand Choice. For an electron-rich boronic acid and a potentially challenging aryl chloride coupling partner, the choice of ligand is critical. Electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) can enhance catalyst stability and promote the challenging oxidative addition step with aryl chlorides.[3][4][5]
Q2: I'm observing a significant amount of homocoupling of this compound. How can I minimize this side reaction by optimizing my catalyst system?
A2: Homocoupling of the boronic acid is a frequent side reaction, leading to reduced yield of the desired cross-coupled product.[6][7] This is often exacerbated by the presence of oxygen or an inappropriate catalyst-to-ligand ratio.
Step 1: Rigorous Exclusion of Oxygen. The primary cause of homocoupling is often the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.[1][2][6] Ensure your reaction setup is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents and reagents are properly degassed.
Step 2: Optimize the Ligand-to-Palladium Ratio. A higher ligand-to-palladium ratio can often suppress homocoupling. For monodentate ligands, a ratio of 2:1 to 4:1 is a good starting point. For bidentate ligands, a 1:1 to 1.2:1 ratio is typically used. The excess ligand helps to keep the palladium center coordinatively saturated, disfavoring the pathways that lead to homocoupling.
Step 3: Consider a Pd(0) Precatalyst. Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) sources like Pd(OAc)₂.[6] This is because the in situ reduction of Pd(II) to the active Pd(0) species can sometimes initiate side reactions, including homocoupling.[6]
Step 4: Controlled Addition of the Boronic Acid. In some cases, slow addition of the boronic acid to the reaction mixture can maintain a low instantaneous concentration, thereby minimizing the rate of homocoupling.[8]
Q3: I'm attempting to couple this compound with a sterically hindered aryl chloride, and the reaction is very slow. How can I improve the rate without resorting to very high catalyst loading?
A3: Coupling sterically hindered substrates is a known challenge in Suzuki-Miyaura reactions.[9][10] The steric bulk around the reaction center can hinder both the oxidative addition and reductive elimination steps of the catalytic cycle.
Step 1: Employ Bulky Ligands. The use of bulky phosphine ligands is crucial for coupling sterically hindered partners.[10] Ligands such as SPhos, XPhos, or tBu₃P are designed to create a coordinatively unsaturated palladium center that can more readily undergo oxidative addition with hindered aryl chlorides.[4] These bulky ligands also promote the final reductive elimination step to release the product.[3]
Step 2: Increase Reaction Temperature. Higher temperatures can provide the necessary activation energy to overcome the steric barriers.[1] Monitor for potential decomposition of starting materials or product at elevated temperatures.
Step 3: Choice of Base and Solvent. A stronger base, such as Cs₂CO₃ or K₃PO₄, can accelerate the transmetalation step, which may be rate-limiting in sterically demanding couplings.[2][11] The solvent also plays a key role; aprotic polar solvents like dioxane, THF, or DMF can be effective.[12] In some cases, a biphasic solvent system with a phase-transfer catalyst can enhance reaction rates.[13][14]
Frequently Asked Questions (FAQs)
This section addresses common questions related to the practical aspects of optimizing catalyst loading for the Suzuki-Miyaura coupling of this compound.
What is a typical starting catalyst loading for this type of coupling?
For initial screening, a palladium catalyst loading in the range of 0.5 to 2.0 mol% is a reasonable starting point.[15] Once successful coupling is achieved, a systematic reduction of the catalyst loading can be performed in increments (e.g., to 0.1 mol%, 0.05 mol%, etc.) to find the minimum required amount.
How does the choice of palladium precatalyst affect the optimal loading?
Different palladium precatalysts have varying efficiencies in generating the active Pd(0) species. Pre-formed Pd(0) complexes like Pd(PPh₃)₄ can sometimes be used at lower loadings than Pd(II) salts such as Pd(OAc)₂ or PdCl₂, which require an in-situ reduction step that can be inefficient and lead to catalyst deactivation.[6] Modern, well-defined precatalysts that feature a stabilizing ligand (e.g., palladacycles or complexes with bulky phosphine ligands) are often highly active and can be effective at very low loadings.[5]
Can I use a nickel catalyst for this coupling to reduce costs?
Yes, nickel catalysts are a cost-effective alternative to palladium and have shown high activity for the coupling of aryl chlorides.[9] Nickel catalysis often requires different ligands and reaction conditions compared to palladium. It's worth noting that while nickel catalysts can be very active, they can also be more sensitive to air and moisture.[3] Recent advancements have led to the development of highly active nickel catalysts that can be used at low loadings (0.01-0.1 mol%).[3]
What analytical techniques are best for monitoring the reaction progress and optimizing catalyst loading?
Thin-layer chromatography (TLC) is a simple and rapid method for qualitative monitoring of the consumption of starting materials and the formation of the product.[16] For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the preferred methods. These techniques allow for accurate determination of conversion and yield, which is essential when systematically lowering the catalyst loading. Using an internal standard is recommended for the most accurate results.
Experimental Protocols & Data Presentation
General Procedure for Catalyst Loading Optimization
-
Reaction Setup: To a dry reaction vessel, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the chosen base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., dioxane/water 4:1, 5 mL). In a separate vial, prepare a stock solution of the palladium precatalyst and ligand in the reaction solvent. Add the appropriate volume of the catalyst solution to the reaction mixture to achieve the desired catalyst loading.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC, or HPLC at regular intervals.
-
Work-up and Analysis: Upon completion, cool the reaction to room temperature, perform a standard aqueous work-up, and analyze the crude product to determine the yield.
Table 1: Example Catalyst System Screening for Aryl Chloride Coupling
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 12 | 85 |
| 2 | Pd₂(dba)₃ (0.5) | XPhos (2) | Cs₂CO₃ (2) | Toluene | 110 | 8 | 92 |
| 3 | Pd(PPh₃)₄ (2) | - | K₂CO₃ (2) | DME/H₂O | 90 | 24 | 65 |
| 4 | NiCl₂(dppp) (5) | - | K₃PO₄ (3) | DMF | 120 | 18 | 78 |
This table is illustrative and provides a starting point for screening. Optimal conditions will vary depending on the specific aryl halide partner.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Troubleshooting
A clear understanding of the catalytic cycle is fundamental to effective troubleshooting.
Caption: The Suzuki-Miyaura catalytic cycle with key troubleshooting points.
Caption: A decision tree for troubleshooting low yields in Suzuki-Miyaura couplings.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. ikm.org.my [ikm.org.my]
- 13. researchgate.net [researchgate.net]
- 14. Recent studies in Suzuki-Miyaura cross-coupling reactions with the aid of phase transfer catalysts: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 15. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 16. shoko-sc.co.jp [shoko-sc.co.jp]
Technical Support Center: Managing Homocoupling of (2-Chloro-5-ethoxyphenyl)boronic acid
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) regarding the management of homocoupling byproducts when utilizing (2-Chloro-5-ethoxyphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. Our goal is to equip you with the expertise to anticipate, diagnose, and resolve this common synthetic challenge.
I. Troubleshooting Guide: Minimizing Unwanted Biaryl Formation
Homocoupling of boronic acids is a persistent side reaction in Suzuki couplings, leading to the formation of symmetrical biaryls. This not only diminishes the yield of your desired cross-coupled product but also introduces purification challenges. This guide provides a systematic approach to diagnosing and mitigating excessive homocoupling.
Problem: Significant formation of 2,2'-dichloro-5,5'-diethoxybiphenyl is observed in my reaction.
This unwanted byproduct arises from the palladium-catalyzed coupling of two molecules of this compound. The following sections outline the primary causes and actionable solutions.
1. Oxygen-Mediated Catalyst Oxidation
Root Cause: The presence of dissolved oxygen in your reaction mixture can oxidize the active Pd(0) catalyst to Pd(II).[1] This Pd(II) species can then participate in a catalytic cycle that favors the homocoupling of the boronic acid.[1][2][3] Rigorous exclusion of oxygen is paramount to suppressing this pathway.[2][4]
Solutions:
-
Inert Gas Sparging: Before adding your catalyst, thoroughly degas all solvents and the reaction mixture by bubbling an inert gas, such as nitrogen or argon, through the liquid for 20-30 minutes.[5]
-
Freeze-Pump-Thaw: For highly sensitive reactions, employ the freeze-pump-thaw method for more complete oxygen removal.
-
Maintain Inert Atmosphere: Throughout the entire reaction, maintain a positive pressure of an inert gas using a balloon or a gentle, continuous flow system.
2. Palladium(II) Precatalyst-Induced Homocoupling
Root Cause: When using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a catalyst precursor, it can directly react with the boronic acid to generate the homocoupled dimer and the active Pd(0) species.[1][2] This is particularly problematic at the beginning of the reaction before the primary cross-coupling cycle is fully established.[3]
Solutions:
-
Utilize a Pd(0) Source: Whenever possible, opt for a Pd(0) precatalyst, such as Pd₂(dba)₃ or Pd(PPh₃)₄, to circumvent the in-situ reduction step that can initiate homocoupling.[6][7]
-
Employ a Mild Reducing Agent: The addition of a mild reducing agent, like potassium formate, can help to rapidly reduce any Pd(II) species to the active Pd(0) state, thereby minimizing its availability for homocoupling.[2][8]
3. Suboptimal Ligand Selection
Root Cause: The choice of ligand is critical as it influences the stability and reactivity of the palladium catalyst. Ligands that are not sufficiently bulky or electron-donating may not effectively promote the desired reductive elimination step, creating opportunities for side reactions like homocoupling.
Solutions:
-
Bulky, Electron-Rich Phosphine Ligands: Employ bulky, electron-rich phosphine ligands such as those from the Buchwald (e.g., SPhos, XPhos) or Fu (e.g., P(t-Bu)₃) families.[1] These ligands promote the desired C-C bond formation and sterically hinder the approach of two boronic acid molecules to the metal center.[9]
-
N-Heterocyclic Carbenes (NHCs): Consider the use of NHC ligands, which are known for their strong electron-donating ability and can be highly effective in suppressing homocoupling.[1]
4. Inappropriate Base Selection
Root Cause: The base plays a crucial role in activating the boronic acid for transmetalation.[10] However, an overly strong or highly concentrated base can sometimes accelerate side reactions. The choice of base is often substrate-dependent and may require empirical optimization.[1]
Solutions:
-
Base Screening: If homocoupling is a persistent issue, screen a variety of bases with different strengths and solubilities. Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).
-
Optimize Base Equivalents: Use the minimum number of base equivalents necessary to achieve efficient transmetalation. An excess of base is not always beneficial and can be detrimental.[11]
| Parameter | Recommendation to Minimize Homocoupling | Rationale |
| Atmosphere | Rigorously deoxygenated (Inert gas sparging) | Prevents oxidation of Pd(0) to Pd(II), a key driver of homocoupling.[1][4] |
| Palladium Source | Pd(0) precatalyst (e.g., Pd₂(dba)₃) | Avoids in-situ reduction of Pd(II) which can initiate homocoupling.[6][7] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) | Promotes reductive elimination and sterically disfavors homocoupling.[1] |
| Base | Screen various options (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) | Optimal base is substrate-dependent; avoid excessive strength/concentration.[1] |
| Additives | Mild reducing agent (e.g., potassium formate) | Minimizes the concentration of free Pd(II).[2][8] |
Workflow for Troubleshooting Homocoupling
Caption: A systematic workflow for diagnosing and resolving issues with homocoupling.
Problem: The homocoupling byproduct is difficult to separate from the desired product.
Root Cause: The homocoupled dimer, 2,2'-dichloro-5,5'-diethoxybiphenyl, can have similar polarity and solubility to the desired cross-coupled product, making purification by standard column chromatography challenging.
Solutions:
-
Recrystallization: This is often the most effective method for separating structurally similar compounds.[12][13][14] The key is to identify a solvent or solvent system in which the desired product and the homocoupled byproduct have significantly different solubilities at high and low temperatures.
-
Solvent Screening: Experiment with a range of solvents, from nonpolar (e.g., hexanes) to polar (e.g., ethanol, isopropanol), and mixtures thereof.[15]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath, to promote the formation of pure crystals.[16]
-
-
Preparative HPLC: If recrystallization is unsuccessful, preparative high-performance liquid chromatography (HPLC) can be employed for high-purity separation, although this is less scalable.
-
Liquid-Liquid Extraction: In some cases, adjusting the pH of the aqueous phase during workup can help to selectively partition the desired product and byproduct between the aqueous and organic layers.[2]
Step-by-Step Recrystallization Protocol
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product mixture in the minimum amount of a suitable boiling solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution by gravity through a pre-warmed funnel.[17]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystallization does not occur spontaneously, it can be induced by scratching the inside of the flask with a glass rod or by adding a seed crystal.[17]
-
Cooling: Once crystal formation is established, cool the flask in an ice-water bath to maximize the yield of the purified product.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[16]
-
Drying: Dry the purified crystals thoroughly to remove any residual solvent.
II. Frequently Asked Questions (FAQs)
Q1: What are the primary mechanistic pathways for boronic acid homocoupling?
A1: There are two main pathways for palladium-catalyzed homocoupling of boronic acids:
-
Oxygen-Mediated Pathway: In the presence of oxygen, the active Pd(0) catalyst is oxidized to a Pd(II) species. This Pd(II) can then undergo two successive transmetalations with the boronic acid, followed by reductive elimination to form the biaryl byproduct and regenerate Pd(0).[1]
-
Pd(II) Precatalyst Pathway: If a Pd(II) source is used, it can directly react with two equivalents of the boronic acid in a stoichiometric fashion to produce the homocoupled product and Pd(0), which then enters the desired cross-coupling cycle.[2][3]
Caption: Proposed mechanism for oxygen-mediated boronic acid homocoupling.
Q2: How does the electronic nature of this compound influence its propensity for homocoupling?
A2: this compound possesses both an electron-withdrawing chloro group and an electron-donating ethoxy group. While electron-rich boronic acids are often more susceptible to homocoupling, the overall electronic properties and steric environment of this specific substrate can influence its reactivity. It is always advisable to assume that homocoupling is a potential side reaction and take preventative measures.
Q3: Can copper contamination contribute to homocoupling?
A3: Yes, copper salts can also catalyze the homocoupling of boronic acids.[11][18] This reaction can proceed at room temperature, often in the presence of a weak base.[11] It is crucial to ensure that your reaction setup and reagents are free from significant copper contamination.
Q4: Are there any "slow-release" strategies to mitigate homocoupling?
A4: Yes, the use of boronic esters, such as pinacol esters, can be considered a "slow-release" strategy.[19] These esters are more stable than the corresponding boronic acids and hydrolyze in situ to generate the active boronic acid at a controlled rate. This can help to maintain a low steady-state concentration of the boronic acid, thereby minimizing side reactions like protodeboronation and homocoupling.[19]
Q5: Besides homocoupling, what other side reactions should I be aware of with this compound?
A5: Protodeboronation, the cleavage of the C-B bond by a proton source, is another common side reaction for boronic acids.[3] This is particularly relevant for heteroaryl boronic acids but can occur with aryl boronic acids under certain conditions.[3] The use of stable boronic esters and anhydrous conditions can help to minimize this side reaction.[19]
III. References
-
Strategies to minimize homocoupling in Suzuki reactions of boronic acids. BenchChem.
-
Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. National Institutes of Health (NIH). --INVALID-LINK--
-
Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. ResearchGate. --INVALID-LINK--
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. --INVALID-LINK--
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. --INVALID-LINK--
-
How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. --INVALID-LINK--
-
Minimizing homocoupling in Suzuki reactions with pyrene boronic acid. BenchChem.
-
How to avoid homocoupling in Suzuki reactions with palladium catalysts. BenchChem.
-
Suzuki reaction. Wikipedia. --INVALID-LINK--
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of California, San Diego. --INVALID-LINK--
-
The Slow-Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. --INVALID-LINK--
-
Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Organic Chemistry Portal. --INVALID-LINK--
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. --INVALID-LINK--
-
Biaryl formation via Suzuki and Stille coupling reactions using palladium nanoparticle/polymeric N-heterocyclic carbene grafted silica as recyclable and efficient catalyst. ResearchGate. --INVALID-LINK--
-
A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. ResearchGate. --INVALID-LINK--
-
Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. ACS Publications. --INVALID-LINK--
-
Mitigating homocoupling in Suzuki-Miyaura reactions involving oxo-palladium. BenchChem.
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Thieme Connect. --INVALID-LINK--
-
Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol). ResearchGate. --INVALID-LINK--
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health (NIH). --INVALID-LINK--
-
Recrystallization and Crystallization. University of California, Los Angeles. --INVALID-LINK--
-
Recrystallization. University of Colorado Boulder. --INVALID-LINK--
-
Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Publications. --INVALID-LINK--
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health (NIH). --INVALID-LINK--
-
Isolation and Purification of Organic Compounds Recrystallization (Expt #3). University of Tennessee at Chattanooga. --INVALID-LINK--
-
Boronic acid with high oxidative stability and utility in biological contexts. National Institutes of Health (NIH). --INVALID-LINK--
-
Purification techniques bulletins. Zuiveringstechnieken.nl. --INVALID-LINK--
-
Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. ResearchGate. --INVALID-LINK--
-
This compound. Doron Scientific. --INVALID-LINK--
-
This compound. AbacipharmTech. --INVALID-LINK--
-
Preventing homocoupling in Suzuki reactions with Ethyl 5-chlorothiophene-2-glyoxylate. BenchChem.
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Institutes of Health (NIH). --INVALID-LINK--
-
(5-CHLORO-2-ETHOXYPHENYL)BORONIC ACID | CAS 352534-86-2. Molbase. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 14. researchgate.net [researchgate.net]
- 15. home.sandiego.edu [home.sandiego.edu]
- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Reaction Monitoring for (2-Chloro-5-ethoxyphenyl)boronic acid
Welcome to the technical support center for monitoring reactions involving (2-Chloro-5-ethoxyphenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with HPLC and TLC analysis of this important chemical building block. As boronic acids are pivotal in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, robust analytical monitoring is essential for reaction optimization, yield maximization, and impurity profiling.[1] This document provides field-proven insights and troubleshooting solutions in a direct question-and-answer format.
General FAQs & Sample Preparation
Q1: Why can boronic acids, like this compound, be challenging to analyze chromatographically?
Boronic acids present unique analytical hurdles primarily due to their high polarity and their chemistry. The boronic acid functional group (-B(OH)₂) can interact strongly with the free silanol groups on standard silica-based HPLC columns or TLC plates, leading to issues like poor peak shape (tailing) and irreversible adsorption (streaking or spots remaining on the baseline).[2] Furthermore, boronic acids can exist in equilibrium with their cyclic boroxine anhydrides, which can complicate chromatograms.
Q2: What is the correct procedure for preparing a reaction sample for HPLC or TLC analysis?
Proper sample preparation is critical to prevent further reaction and ensure accurate analysis. A self-validating protocol is as follows:
-
Quench the Reaction: Withdraw a small, representative aliquot (e.g., 20-50 µL) from the reaction mixture. Immediately quench it by diluting it into a larger volume (e.g., 1 mL) of a solvent like acetonitrile or methanol.[3] This halts the catalytic cycle and prevents the reaction from progressing after sampling.
-
Dilute Appropriately: The quenched sample is often too concentrated for direct analysis and can cause column overloading.[4] Perform a further serial dilution with the mobile phase or a compatible solvent to bring the analyte concentration within the linear range of the detector. A starting dilution of 10- to 100-fold is common.
-
Filter: Before injection into an HPLC system, it is mandatory to filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE or nylon) to remove any particulate matter that could clog the column or system tubing.[5]
HPLC Troubleshooting Guide
High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative reaction monitoring. However, various issues can arise. Here are solutions to common problems encountered when analyzing this compound.
Q3: My peak for this compound is exhibiting significant fronting. What is the cause and solution?
Answer: Peak fronting, where the peak slopes gently in the front and rises sharply at the back, is almost always a sign of mass overload.[4] This means the concentration of the analyte injected onto the column is too high, saturating the stationary phase at the point of injection.
-
Causality: When all accessible binding sites on the stationary phase are occupied, excess analyte molecules travel through the column unretained, eluting earlier and causing the characteristic "shark fin" shape.[4]
-
Solution: The most straightforward solution is to dilute your sample. Try a 1:10 dilution of your current sample concentration and reinject. If fronting is reduced or eliminated, you have confirmed the issue. You can also reduce the injection volume.
Q4: All my peaks, including the boronic acid, are tailing. How can I achieve a more symmetrical peak shape?
Answer: Peak tailing, the inverse of fronting, is a more complex issue with several potential causes.
-
Causality & Solutions:
-
Secondary Site Interactions: The most common cause for basic or polar compounds like boronic acids is interaction with acidic silanol groups on the silica stationary phase.
-
Solution: Use a high-purity, end-capped column (many modern C18 columns are suitable). Lowering the mobile phase pH with an additive like 0.1% formic acid can suppress the ionization of silanol groups, reducing these interactions.
-
-
Column Void: A physical void or channel at the head of the column can cause band broadening and tailing. This can result from pressure shocks or degradation of the packed bed.
-
Solution: This is often irreversible. First, try reversing and flushing the column (if permitted by the manufacturer). If this fails, the column, or at least a guard column, will need to be replaced.[6]
-
-
Extra-Column Dead Volume: Excessive tubing length or poorly made connections between the injector, column, and detector can cause sample dispersion and lead to tailing.
-
Solution: Ensure all fittings are properly seated and use tubing with the narrowest possible internal diameter suitable for your system.
-
-
Q5: My boronic acid elutes very early, close to the solvent front (void volume). How can I increase its retention time?
Answer: Poor retention is expected for polar molecules like this compound on standard reversed-phase columns.
-
Causality: In reversed-phase chromatography, retention is driven by hydrophobic interactions. Highly polar compounds have little affinity for the nonpolar stationary phase and are swept through the column quickly by the polar mobile phase.[5]
-
Solutions:
-
Modify the Mobile Phase: Increase the proportion of the aqueous component (e.g., water) at the beginning of your gradient. Starting with 95% or even 100% aqueous mobile phase can significantly improve the retention of polar analytes.[7] Note that not all C18 columns are stable in 100% aqueous conditions; use a column specifically designed for this purpose (e.g., with polar endcapping or an embedded polar group).
-
Adjust pH: Operating at a low pH (e.g., pH 2.5-3 with formic or phosphoric acid) ensures the boronic acid is in its neutral, less polar form, which generally increases retention on a C18 column.[8]
-
Select a Different Column: Consider a column with a more retentive stationary phase for polar compounds, such as an AQ-type C18 or a phenyl-hexyl phase.
-
HPLC Troubleshooting Summary
| Problem | Primary Cause | Recommended Solution(s) |
| Peak Fronting | Mass Overload | Dilute the sample; reduce injection volume. |
| Peak Tailing | Secondary Silanol Interactions | Use a high-purity, end-capped column; add 0.1% formic acid to the mobile phase. |
| Column Void / Damage | Replace guard column or analytical column. | |
| Poor Retention | High Analyte Polarity | Increase aqueous content in mobile phase; lower mobile phase pH; use a polar-modified column. |
| Shifting Retention Times | System Instability | Use a column oven for temperature control; ensure mobile phase is properly mixed and degassed; check for system leaks.[9] |
TLC Troubleshooting Guide
Thin-Layer Chromatography (TLC) is an invaluable tool for rapid, qualitative assessment of reaction progress.
Q6: My boronic acid spot remains on the baseline and will not move in any solvent system I try. What's happening?
Answer: This is a classic problem for boronic acids on silica gel plates.
-
Causality: The Lewis acidic boron atom interacts very strongly with the Lewis basic silanol groups (Si-OH) on the surface of the silica gel, effectively anchoring the compound to the origin.[2]
-
Solutions:
-
Increase Eluent Polarity Drastically: If you are using systems like ethyl acetate/hexane, they are likely not polar enough. Try a mobile phase containing a high proportion of methanol.
-
Add an Acid: Incorporating a small amount of acetic acid (e.g., 1-2%) into your eluent can help by competing with the boronic acid for binding sites on the silica plate, allowing the spot to move.[2]
-
Use a Different Stationary Phase: If silica fails, try using alumina (neutral or basic) plates, which may exhibit different selectivity and reduce the strong binding.
-
Q7: I can't see the boronic acid spot under a 254 nm UV lamp. How can I visualize it?
Answer: While this compound contains a chromophore, its concentration on the TLC plate may be below the limit of detection by UV light, or its absorbance may be weak.[10] Chemical staining is a far more reliable method.
-
Causality: Insufficient concentration or low molar absorptivity at 254 nm.
-
Solutions:
-
Alizarin Stain: This is a highly selective and sensitive method. Alizarin forms a strongly fluorescent complex with boronic acids. Briefly dip the dried TLC plate into a 1 mM solution of alizarin in acetone. Boronic acid spots will appear as bright yellow-orange fluorescent spots under a 366 nm UV lamp.[11][12]
-
Curcumin Stain: Curcumin also reacts with boronic acids to produce a distinct color change. It stains boronic acids an orange/reddish color on a yellow background.[13]
-
Potassium Permanganate (KMnO₄) Stain: This is a general-purpose oxidizing stain that reacts with many functional groups. It will visualize the boronic acid (and potentially other components) as a yellow spot on a purple background.[10]
-
TLC Troubleshooting Summary
| Problem | Primary Cause | Recommended Solution(s) |
| Spot Stuck on Baseline | Strong Interaction with Silica | Add acetic acid to the eluent; use methanol in the eluent; try an alumina plate. |
| Spot Streaking | Sample Overload / Poor Solubility | Spot a more dilute sample; choose an eluent that fully dissolves the sample. |
| No UV Visualization | Low Concentration / Weak Chromophore | Use a chemical stain: Alizarin (selective, fluorescent), Curcumin (selective, colorimetric), or KMnO₄ (general). |
Experimental Protocols & Workflows
Protocol 1: Starting HPLC Method
This protocol provides a robust starting point for monitoring a reaction involving this compound. Optimization may be required.
-
Column: High-purity C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
8.0 min: 95% B
-
10.0 min: 95% B
-
10.1 min: 5% B
-
12.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Detection: UV at 254 nm.
-
Data Analysis: Identify peaks based on retention times of pure standards. Integrate peak areas to determine the relative percentage of starting material, product, and byproducts.[3]
Protocol 2: TLC Analysis Method
-
Plate: Silica gel 60 F₂₅₄ aluminum-backed plate.
-
Sample Application: Using a capillary tube, spot a dilute, quenched reaction sample onto the baseline of the TLC plate. Also spot standards of the starting material and (if available) the expected product for comparison.
-
Development: Place the plate in a TLC chamber containing a suitable mobile phase (e.g., 9:1 Dichloromethane:Methanol with 1% Acetic Acid). Allow the solvent front to travel up ~80% of the plate length.
-
Drying: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.
-
Visualization:
-
Analysis: Calculate the Retention Factor (Rf) for each spot (Rf = distance spot traveled / distance solvent front traveled).
Visual Workflows
Caption: Experimental workflow for HPLC reaction monitoring.
Caption: Experimental workflow for TLC reaction monitoring.
References
- 1. waters.com [waters.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. waters.com [waters.com]
- 8. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
solvent effects on the reactivity of (2-Chloro-5-ethoxyphenyl)boronic acid
Welcome to the technical support guide for (2-Chloro-5-ethoxyphenyl)boronic acid (CAS: 913835-30-0). This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this reagent, with a specific focus on how solvent selection critically impacts reaction outcomes. The following question-and-answer guide provides troubleshooting advice and field-proven insights to ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common solvents for Suzuki-Miyaura couplings with this compound, and what are the key considerations?
A1: The choice of solvent is a critical parameter that influences the solubility of reagents, catalyst activity, and the rates of side reactions.[1][2] For this compound, which possesses moderate polarity, a range of solvents and solvent systems are effective, each with specific advantages and disadvantages.
The primary functions of the solvent system in a Suzuki-Miyaura reaction are:
-
Solubilization: The solvent must adequately dissolve the boronic acid, the organohalide coupling partner, the palladium catalyst complex, and the base to ensure an efficient reaction.[1]
-
Catalyst Activity: Solvents can coordinate to the palladium center, which can modulate its reactivity and stability.[3][4] Some polar, coordinating solvents can even change the active catalyst species, thereby altering reaction selectivity.[3][4]
-
Influence on Base: The solvent affects the effective strength and solubility of the inorganic base, which is crucial for the transmetalation step.[1]
Below is a summary of commonly employed solvent systems. The optimal choice is often substrate-dependent and typically requires empirical optimization.[1]
| Solvent System | Typical Base(s) | Temp. Range (°C) | Advantages & Considerations |
| 1,4-Dioxane / H₂O | K₃PO₄, K₂CO₃, Cs₂CO₃ | 80 - 110 | Excellent for a wide range of substrates. Water aids in dissolving the base and facilitates the catalytic cycle.[1] Caution: Dioxane can form peroxides and has a relatively high freezing point. |
| Toluene / H₂O | K₃PO₄, K₂CO₃ | 80 - 110 | Good for less polar substrates. The biphasic system requires vigorous stirring to maximize interfacial contact.[5] |
| Tetrahydrofuran (THF) | K₃PO₄, KF, Cs₂CO₃ | 60 - 80 | A good general-purpose solvent. Lower boiling point limits the reaction temperature. Can also form peroxides. Best results are often obtained using THF as the sole solvent.[2] |
| Dimethylformamide (DMF) | K₂CO₃, Cs₂CO₃ | 80 - 120 | A polar aprotic solvent that can increase reaction rates. However, it can also promote side reactions and its high boiling point can make removal difficult. |
| Ethanol (EtOH) / H₂O | Na₂CO₃, K₂CO₃ | 70 - 80 | A "greener" solvent option. Effective for many couplings, though may not be suitable for all substrates. |
Q2: My reaction is sluggish or fails to go to completion. Could the solvent be the issue?
A2: Yes, the solvent system is a primary suspect for sluggish or incomplete reactions. The solvent's polarity and coordinating ability directly impact the catalytic cycle, particularly the oxidative addition and transmetalation steps.[4]
-
Issue: Poor Solubility: If any of the reactants (boronic acid, halide) or the base are not sufficiently soluble, the reaction will be slow. This compound is generally soluble in polar organic solvents[1], but if your coupling partner is very nonpolar, a solvent like toluene or a THF/water mixture might be more effective than a highly aqueous system.
-
Issue: Suboptimal Catalyst Activity: The solvent can influence the nature of the active palladium catalyst. In non-coordinating solvents like toluene or THF, the active catalyst is often a monoligated Pd(0) species.[3] In certain polar, coordinating solvents (e.g., DMF, MeCN), the solvent can displace other ligands to form a solvated palladium complex, which may exhibit different reactivity and selectivity.[3][4] If your reaction is slow, switching to a more polar solvent can sometimes accelerate the overall rate, but this must be balanced against the risk of side reactions.
-
Issue: Inefficient Transmetalation: The transmetalation step, often rate-determining, involves the transfer of the aryl group from boron to palladium. This process is highly sensitive to the base and solvent. A biphasic system (e.g., Dioxane/H₂O) is often effective because the water helps to solubilize the inorganic base (like K₃PO₄), making it more available to activate the boronic acid into the more reactive boronate species.[3][6] If you are running the reaction under strictly anhydrous conditions with a base like K₃PO₄, the reaction may be very slow. A small amount of water is often necessary.[7]
Q3: I'm observing significant protodeboronation of my this compound. How can my choice of solvent mitigate this?
A3: Protodeboronation, the cleavage of the C–B bond and its replacement with a C–H bond, is a common and detrimental side reaction for arylboronic acids.[8] This process is highly dependent on pH, temperature, and the solvent system.[9][10]
Mechanism of Protodeboronation: The reaction is accelerated under both acidic and basic conditions.[8][10] In Suzuki-Miyaura reactions, the base-catalyzed pathway is the primary concern. The base promotes the formation of a reactive aryl boronate anion ([ArB(OH)₃]⁻), which then undergoes ipso-protonation by a proton source (typically water) to cleave the C–B bond.[9]
Solvent-Based Mitigation Strategies:
-
Minimize Water Content: Since water is the most common proton source for this side reaction, reducing its concentration can significantly suppress protodeboronation.[5] While some water is often beneficial for the main reaction[3], using an excessive amount can be detrimental. Try reducing the ratio of water in your solvent system (e.g., from 4:1 Dioxane/H₂O to 10:1).
-
Switch to Anhydrous Conditions: In severe cases, moving to a completely anhydrous solvent system can be effective.[5] This requires using a dry solvent and a base that does not require water for activation. Potassium fluoride (KF) is a good choice for anhydrous conditions.
-
Use a Milder Base: Strong bases can accelerate protodeboronation.[5] If you are using a strong base like NaOH, consider switching to a milder one like K₂CO₃ or KF. The choice of solvent can modulate the effective strength of the base.
-
Protect the Boronic Acid: If solvent and base modifications are insufficient, the boronic acid can be converted to a more stable derivative, such as a pinacol ester or a diethanolamine adduct.[11][12] These derivatives are more resistant to protodeboronation and can be used directly in the coupling reaction, often releasing the boronic acid in situ.[11]
Q4: I'm seeing homocoupling of the boronic acid. What role does the solvent play in this side reaction?
A4: Homocoupling (or Glaser coupling) of the boronic acid to form a biaryl byproduct (in this case, 2,2'-dichloro-5,5'-diethoxybiphenyl) is primarily caused by the presence of oxygen.[5][13] While not directly a solvent effect, the solvent is the primary vehicle for introducing dissolved oxygen into the reaction.
Troubleshooting Homocoupling: The most critical step is to rigorously deoxygenate your solvent. This cannot be overstated.
-
Degassing Procedure: Before adding the catalyst, thoroughly degas the solvent mixture. The most effective method is "sparging," which involves bubbling an inert gas (Argon or Nitrogen) through the solvent for at least 15-30 minutes. An alternative is a series of freeze-pump-thaw cycles, though this is often more cumbersome for standard Suzuki reactions.
-
Maintain Inert Atmosphere: Ensure the reaction is set up and runs entirely under a positive pressure of an inert gas.[5] Use proper Schlenk line or glovebox techniques. Even a small leak can introduce enough oxygen to promote homocoupling.
If homocoupling persists even after rigorous degassing, consider that your Pd(II) precatalyst reduction may be inefficient, leading to side reactions. Using a pre-formed Pd(0) source or a modern, air-stable precatalyst (e.g., a Buchwald G3 or G4 palladacycle) can sometimes resolve this issue.[5][12]
Visualized Workflows and Mechanisms
A clear understanding of the catalytic cycle and a logical troubleshooting approach are essential for success.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1][12]
Caption: A troubleshooting workflow for common Suzuki-Miyaura coupling issues.
Experimental Protocol Example
This protocol is a general guideline for the Suzuki-Miyaura coupling of an aryl bromide with this compound. It should be optimized for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl Bromide (1.0 equivalent, limiting reagent)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0 - 3.0 equivalents)
-
Solvent System: 1,4-Dioxane and Water (e.g., 5:1 v/v)
Procedure:
-
Reagent Preparation: To an oven-dried reaction vessel (e.g., a microwave vial or Schlenk tube) equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (3.0 equiv), and the palladium precatalyst (0.02 equiv).
-
Inert Atmosphere: Seal the vessel with a septum cap. Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.[5]
-
Solvent Addition: Prepare the solvent mixture (e.g., 5:1 Dioxane/H₂O) and degas it thoroughly by sparging with Argon for 20-30 minutes. Using a syringe, add the degassed solvent to the reaction vessel. The final concentration should be between 0.1 M and 0.5 M with respect to the aryl bromide.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (typically 80–110 °C). Stir the mixture vigorously to ensure proper mixing, especially for biphasic systems.[5]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting reagent (aryl bromide) is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. arodes.hes-so.ch [arodes.hes-so.ch]
- 3. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05862B [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. reddit.com [reddit.com]
Technical Support Center: Managing Temperature Control in (2-Chloro-5-ethoxyphenyl)boronic Acid Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for managing a critical parameter—temperature—when utilizing (2-Chloro-5-ethoxyphenyl)boronic acid in synthetic reactions, particularly the widely employed Suzuki-Miyaura cross-coupling. Adherence to precise temperature protocols is paramount for ensuring reaction efficiency, minimizing byproduct formation, and guaranteeing the safety and reproducibility of your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions and immediate concerns related to temperature management in reactions involving this compound.
Q1: What is the optimal temperature range for a Suzuki-Miyaura coupling reaction using this compound?
A1: While a universally optimal temperature does not exist due to variations in substrates, catalysts, and solvent systems, a general starting point for Suzuki-Miyaura reactions is between 80–110 °C.[1][2] It is highly recommended to perform a temperature screen (e.g., at 60 °C, 80 °C, and 100 °C) to determine the ideal conditions for your specific reaction.[3] Excessive heat can lead to the degradation of the catalyst, the boronic acid itself, or the final product.[2]
Q2: My reaction is sluggish or incomplete. Should I increase the temperature?
A2: Increasing the temperature can enhance the reaction rate, but it should be done cautiously.[4] Before elevating the temperature, verify other critical parameters:
-
Catalyst Activity: Ensure your palladium catalyst and any associated phosphine ligands have not degraded from improper storage and are not oxidized.[5]
-
Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst.[5] Ensure the reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.[1][5]
-
Reagent Solubility: Confirm that all reactants, including the boronic acid and the base, are sufficiently soluble in the chosen solvent at the reaction temperature. Poor solubility can impede the reaction.[2]
-
Base Selection: The strength and solubility of the base are crucial for the transmetalation step.[2][6] Common choices include K₃PO₄, K₂CO₃, and Cs₂CO₃.[2]
If these factors are optimized, a controlled increase in temperature may be beneficial.
Q3: I'm observing significant byproduct formation. Could temperature be the cause?
A3: Yes, improper temperature control is a common culprit for side reactions. The most prevalent byproducts are:
-
Homocoupling: This occurs when two molecules of the boronic acid couple with each other.[7] It can be exacerbated by the presence of oxygen and certain palladium(II) species.[7] Running the reaction at the lowest effective temperature can minimize this.
-
Protodeboronation: This is the undesired replacement of the boronic acid group with a hydrogen atom, effectively destroying the nucleophile.[2][8][9] This side reaction is often promoted by excessive temperatures, the presence of water, or harsh basic conditions.[2][8]
Q4: How can I tell if my this compound is degrading due to heat?
A4: Thermal degradation of boronic acids can be monitored using several analytical techniques.[10] High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are powerful methods for tracking the consumption of the starting material and the formation of degradation products over time.[10][11][12] ¹H NMR and ¹¹B NMR spectroscopy can also provide structural information about degradation products.[10]
Q5: Are there any safety concerns related to heating this compound?
-
Heat reactions in a well-ventilated fume hood.
-
Use a heating mantle or an oil bath with a temperature controller for precise and even heating.
-
Ensure that eyewash stations and safety showers are nearby.[15]
-
Be aware of the potential for thermal runaway in exothermic reactions.[16]
Section 2: Troubleshooting Guide for Temperature-Related Issues
This guide provides a structured approach to diagnosing and resolving common problems encountered during reactions with this compound where temperature is a likely contributing factor.
| Observed Issue | Potential Cause(s) Related to Temperature | Recommended Troubleshooting Steps |
| Low or No Product Yield | 1. Sub-optimal Temperature: The reaction may be too cold, leading to slow kinetics.[4] 2. Thermal Decomposition: The temperature may be too high, causing degradation of the boronic acid, catalyst, or product.[2] | 1. Screen Temperatures: Systematically evaluate a range of temperatures (e.g., 60°C, 80°C, 100°C) to find the optimal point.[3] 2. Check Reagent Stability: Use fresh, high-purity this compound. Consider converting it to a more stable boronic ester (e.g., pinacol or MIDA ester) if degradation is suspected.[2] 3. Verify Other Parameters: Before adjusting the temperature, re-confirm that the catalyst, base, and solvent are appropriate and of high quality.[1][2] |
| Formation of Homocoupling Byproduct | 1. High Reaction Temperature: Elevated temperatures can sometimes favor homocoupling. 2. Presence of Oxygen: Inadequate degassing allows oxygen to promote the formation of Pd(II) species that can lead to homocoupling. | 1. Lower the Temperature: Attempt the reaction at the lower end of the effective temperature range. 2. Thorough Degassing: Ensure the solvent and reaction mixture are rigorously degassed before adding the palladium catalyst. Maintain a positive pressure of an inert gas throughout the reaction.[2][5] |
| Significant Protodeboronation | 1. Excessive Heat: High temperatures can accelerate the rate of protodeboronation.[2] 2. Presence of Water: Water, especially under basic conditions, can hydrolyze the C-B bond.[8][9] | 1. Optimize Temperature: Find the minimum temperature required for efficient cross-coupling. 2. Use Anhydrous Conditions: If possible, use anhydrous solvents and reagents to minimize water content.[2] 3. Stable Boronic Esters: Consider using more robust boronic esters, which are generally less prone to protodeboronation than boronic acids.[17] |
| Formation of Palladium Black | 1. Catalyst Decomposition: High temperatures can cause the palladium catalyst to aggregate and precipitate out of the solution as palladium black, reducing its catalytic activity.[18] | 1. Reduce Temperature: Operate at a milder temperature. 2. Ligand Selection: Employ robust ligands (e.g., bulky, electron-rich phosphines like XPhos or SPhos) that can stabilize the palladium catalyst at higher temperatures.[2] |
Section 3: Experimental Protocols and Methodologies
Protocol for Temperature Screening in a Suzuki-Miyaura Coupling Reaction
This protocol outlines a systematic approach to identifying the optimal reaction temperature for your specific system.
1. Reaction Setup:
- In three separate oven-dried reaction vials equipped with magnetic stir bars, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[1]
- Seal each vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[1]
- Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).[1]
- Add the degassed solvent (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
2. Temperature Control:
- Place each vial in a separate well of a pre-heated heating block or in separate oil baths set to the desired screening temperatures (e.g., Vial 1 at 60 °C, Vial 2 at 80 °C, Vial 3 at 100 °C).
- Ensure vigorous stirring in each vial.[1]
3. Monitoring and Analysis:
- Monitor the progress of each reaction at regular intervals (e.g., every hour) by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.[1][2]
- Compare the rate of product formation and the emergence of any byproducts at each temperature.
4. Workup and Purification:
- Once a reaction is complete, cool it to room temperature.[1][2]
- Dilute with an organic solvent like ethyl acetate and wash with water and brine.[1][5]
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][5]
- Purify the crude product by flash column chromatography.[1]
Visualization of Key Processes
Diagram 1: Troubleshooting Logic for Low Yield
This diagram illustrates the decision-making process when troubleshooting a low-yielding reaction involving this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. fishersci.com [fishersci.com]
- 16. Thermal decomposition - Wikipedia [en.wikipedia.org]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for Purity Assessment of (2-Chloro-5-ethoxyphenyl)boronic Acid
For researchers, scientists, and professionals in drug development, the purity of building blocks such as (2-Chloro-5-ethoxyphenyl)boronic acid is of paramount importance. As a key intermediate in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, its purity directly influences reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, the safety and efficacy of the final drug product. This guide provides an in-depth, objective comparison of the primary analytical methods for assessing the purity of this compound, offering field-proven insights and supporting experimental data to aid in method selection and implementation.
The Analytical Imperative: Why Purity Matters
This compound is susceptible to several degradation pathways and can contain process-related impurities from its synthesis. The presence of these impurities can lead to undesirable side reactions, the formation of potentially genotoxic byproducts, and complications in downstream processing. Therefore, robust analytical methods are essential for accurate quantification of the main component and the detection and control of impurities.
Common impurities can include:
-
Boroxine: The cyclic trimeric anhydride formed through dehydration of the boronic acid. This is a common impurity in solid boronic acid samples.
-
Protodeboronation product: The corresponding 1-chloro-4-ethoxybenzene, resulting from the cleavage of the C-B bond.
-
Homocoupling byproducts: Biphenyls formed from the coupling of two boronic acid molecules.
-
Unreacted starting materials and reagents from the synthesis process.
This guide will compare three principal analytical techniques for the comprehensive purity assessment of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
HPLC is a cornerstone technique in pharmaceutical analysis due to its versatility, robustness, and ability to separate a wide range of compounds. For this compound, reversed-phase HPLC with UV detection is the most common approach for purity determination and impurity profiling.
The Rationale Behind the Method
Reversed-phase HPLC separates compounds based on their hydrophobicity. The nonpolar stationary phase (typically C18) retains the analyte and its impurities to varying degrees, allowing for their separation as they are eluted by a polar mobile phase. The primary challenge in the HPLC analysis of boronic acids is their potential for on-column degradation, particularly hydrolysis of boronic esters if they are present as impurities.[1][2] Furthermore, the polarity of boronic acids can sometimes lead to poor retention on traditional C18 columns.[3] Method development, therefore, focuses on selecting appropriate mobile phase conditions and column chemistry to achieve good peak shape and resolution while minimizing degradation.
Comparative Performance of HPLC-based Methods
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation by HPLC, detection by mass-to-charge ratio. |
| Primary Use | Purity determination, quantification of known and unknown impurities. | Trace-level quantification, identification of unknown impurities, genotoxic impurity analysis.[4][5] |
| Typical LOD/LOQ | LOD: ~0.01-0.05% area; LOQ: ~0.05-0.1% area.[6][7] | LOD: pg/mL to ng/mL; LOQ: pg/mL to ng/mL.[8][9] |
| Precision | RSD < 2% for the main component, < 10% for impurities at the LOQ. | RSD < 5% at LLOQ.[9] |
| Accuracy | Good, but dependent on the availability of reference standards for impurities. | High, can be used for absolute quantification with appropriate standards. |
| Throughput | High, suitable for routine quality control. | Moderate, can be automated. |
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol is a representative stability-indicating method for the purity assessment of this compound.
1. Instrumentation and Columns:
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. Detection:
-
UV detection at 254 nm.
5. Data Analysis:
-
Determine the purity by area percent calculation.
-
Quantify impurities against a reference standard of this compound, assuming a relative response factor of 1.0 if standards for the impurities are not available.
Diagram of the HPLC Workflow
Caption: A typical workflow for HPLC-based purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities
GC-MS is a highly sensitive and selective technique that is particularly well-suited for the analysis of volatile and semi-volatile compounds. For boronic acids, which are generally non-volatile, derivatization is typically required to increase their volatility and thermal stability.[10]
The Rationale Behind the Method
The primary challenge for GC analysis of boronic acids is their low volatility and polar nature.[10] Derivatization, for instance, by silylation with agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the polar -B(OH)2 group into a less polar and more volatile trimethylsilyl ester. This allows the compound to be vaporized in the GC inlet and separated on a capillary column. The mass spectrometer then provides structural information for impurity identification.
Comparative Performance of GC-MS
| Parameter | GC-MS (with Derivatization) |
| Principle | Separation of volatile derivatives by gas chromatography, with detection by mass spectrometry. |
| Primary Use | Identification and quantification of volatile and semi-volatile impurities, structural confirmation of byproducts.[11] |
| Typical LOD/LOQ | LOD: Low ng/mL to pg/mL; LOQ: ng/mL range. |
| Precision | RSD < 10% at the LOQ. |
| Accuracy | High, especially with the use of an internal standard. |
| Throughput | Moderate, sample preparation (derivatization) can be time-consuming. |
Experimental Protocol: GC-MS with Silylation
This protocol outlines a general procedure for the GC-MS analysis of this compound after derivatization.
1. Instrumentation:
-
GC system coupled to a Mass Spectrometer (e.g., single quadrupole or triple quadrupole).
-
Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
2. Derivatization:
-
Accurately weigh approximately 1 mg of the sample into a 2 mL autosampler vial.
-
Add 500 µL of a suitable anhydrous solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of BSTFA with 1% TMCS.
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
3. GC Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (e.g., 20:1).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
4. MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
5. Data Analysis:
-
Identify impurities based on their mass spectra and retention times.
-
Quantify using an internal standard or by relative peak area.
Diagram of the GC-MS Workflow
Caption: A typical workflow for GC-MS analysis involving derivatization.
Quantitative NMR (qNMR): The Primary Method for Absolute Purity Assessment
Quantitative NMR (qNMR) is a powerful primary analytical method that allows for the determination of purity without the need for a reference standard of the analyte itself.[12] It relies on the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal.[5]
The Rationale Behind the Method
In qNMR, the purity of the analyte is determined by comparing the integral of a specific, well-resolved signal from the analyte to the integral of a signal from a certified internal standard of known purity and weight. This provides a direct and highly accurate measure of the analyte's mass fraction. For this compound, the aromatic protons or the ethoxy group protons can be used for quantification, provided they are well-resolved from any impurity signals.
Comparative Performance of qNMR
| Parameter | Quantitative ¹H NMR (qNMR) |
| Principle | Quantification based on the direct proportionality between the integral of a resonance signal and the number of corresponding nuclei.[5] |
| Primary Use | Absolute purity determination, certification of reference materials.[4][12] |
| Typical LOD/LOQ | LOD: ~0.05-0.1%; LOQ: ~0.1-0.5%.[2] |
| Precision | RSD < 1%.[4][13] |
| Accuracy | Very high (typically >99%), as it is a primary ratio method.[13][14] |
| Throughput | Moderate, can be automated. |
Experimental Protocol: ¹H-qNMR for Absolute Purity
This protocol provides a general procedure for determining the absolute purity of this compound using qNMR.
1. Instrumentation:
-
NMR spectrometer (400 MHz or higher) with a high-precision probe.
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into an NMR tube.
-
Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The standard should have a known purity and signals that do not overlap with the analyte.
-
Add a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) to dissolve both the sample and the standard completely.
3. NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with the following considerations:
-
Long relaxation delay (d1): At least 5 times the longest T₁ of the signals of interest to ensure full relaxation.
-
Accurate 90° pulse calibration.
-
Sufficient number of scans for a good signal-to-noise ratio (>250:1 for the signals to be integrated).
-
4. Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Diagram of the qNMR Workflow
References
- 1. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 5. enovatia.com [enovatia.com]
- 6. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 9. sciex.com [sciex.com]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
A Researcher's Guide to (2-Chloro-5-ethoxyphenyl)boronic Acid: A Comparative Analysis in Suzuki-Miyaura Cross-Coupling
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of reagents is paramount to the successful synthesis of complex molecular architectures. Substituted phenylboronic acids are indispensable building blocks in modern organic chemistry, primarily for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth technical comparison of (2-Chloro-5-ethoxyphenyl)boronic acid with other commonly used substituted boronic acids, offering insights into how substituent effects dictate reactivity and yield, supported by experimental principles and detailed protocols.
Introduction: The Utility of Substituted Phenylboronic Acids
The Suzuki-Miyaura reaction has revolutionized C(sp²)–C(sp²) bond formation due to its mild reaction conditions, broad functional group tolerance, and the generally low toxicity of its boron-containing reagents.[1][2] The boronic acid partner, in particular, allows for a modular approach to synthesis, enabling the systematic construction of biaryl and heteroaryl structures that form the core of countless pharmaceutical agents and advanced materials.[3][4]
This compound is a bifunctional reagent whose reactivity is modulated by the competing electronic and steric influences of its substituents. Understanding these influences is critical for predicting its performance and optimizing reaction conditions. This guide will dissect these factors, comparing this specific reagent to simpler analogues to provide a clear framework for its application.
The Suzuki-Miyaura Catalytic Cycle: Where the Boronic Acid Plays Its Part
The efficacy of a boronic acid is determined by its role within the catalytic cycle, primarily in the transmetalation step. A simplified representation of the widely accepted mechanism illustrates the key stages.[1]
The three key phases are:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. This step is generally faster for more reactive halides (I > Br > Cl).[1]
-
Transmetalation : The organic group (Ar') from the boronic acid is transferred to the palladium center. This is often the rate-determining step and is highly sensitive to the properties of the boronic acid. The boronic acid must first be activated by a base to form a more nucleophilic boronate species (e.g., [Ar'B(OH)₃]⁻), which facilitates the transfer.[2]
-
Reductive Elimination : The two organic fragments on the palladium complex couple and are expelled as the final biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst.
The structure of the boronic acid directly impacts the rate and efficiency of transmetalation through a combination of electronic and steric effects.
Dissecting Substituent Effects: A Comparative Framework
The reactivity of a substituted phenylboronic acid is a balance of two primary factors: the electronic nature of its substituents and the steric hindrance around the boronic acid moiety.
Electronic Effects: Electron-Donating vs. Electron-Withdrawing Groups
The transmetalation step involves the transfer of an aryl group from the boron to the palladium center. The nucleophilicity of this aryl group is key.
-
Electron-Donating Groups (EDGs) , such as alkoxy (e.g., ethoxy, methoxy) or alkyl groups, increase the electron density on the aromatic ring. This enhanced electron density makes the carbon atom attached to the boron more nucleophilic, which generally accelerates the rate of transmetalation and leads to higher reaction yields.[5]
-
Electron-Withdrawing Groups (EWGs) , such as chloro, nitro, or trifluoromethyl groups, decrease the electron density of the ring. This reduces the nucleophilicity of the ipso-carbon, typically slowing the transmetalation step and sometimes resulting in lower yields, especially with less reactive coupling partners.[6]
Steric Effects: The "Ortho-Effect"
Substituents at the ortho position (adjacent to the boronic acid) can physically obstruct the approach of the boronic acid to the palladium complex. This steric hindrance can significantly slow down or even inhibit the transmetalation step, leading to lower yields or requiring more forcing reaction conditions (e.g., higher temperatures, stronger bases, or more active catalysts).[6] This is a well-documented phenomenon often referred to as the "ortho-effect".
Performance Analysis: this compound in Context
The structure of this compound presents a classic case of competing substituent effects:
-
2-Chloro group : An ortho-substituent that is moderately electron-withdrawing and introduces significant steric hindrance.
-
5-Ethoxy group : A meta-substituent (relative to the boronic acid) that is strongly electron-donating through resonance.
The performance of this compound is a trade-off. The electron-donating ethoxy group enhances the intrinsic reactivity of the phenyl ring, while the ortho-chloro group presents a steric barrier. In practice, this means that while the reagent is generally effective, achieving high yields may require more carefully optimized conditions—such as a highly active catalyst system (e.g., one with bulky phosphine ligands), a stronger base, or higher temperatures—compared to an unhindered, electron-rich boronic acid like 4-ethoxyphenylboronic acid.
Comparative Performance Data
Disclaimer: The following data is collated from different experiments with varying substrates, catalysts, and conditions. It should be used to understand general reactivity trends rather than as a direct quantitative comparison.
| Boronic Acid Partner | Key Features | Coupling Partner (Example) | Yield (%) | Reference(s) |
| Phenylboronic acid | Unsubstituted Baseline | 4-Bromoacetophenone | 95% | [7] |
| 4-Methoxyphenylboronic acid | Strong EDG, No Steric Hindrance | 2-Bromo-4-fluoro-5-methylpyridine | 92% | [5] |
| 2-Chlorophenylboronic acid | EWG, Steric Hindrance | 3,4,5-tribromo-2,6-dimethylpyridine | ~70-80% (as part of a mixture) | [8] |
| This compound | EDG + Steric Hindrance | Data not available for direct comparison | Expected: Good to High | - |
Based on chemical principles, the expected reactivity would generally follow: 4-Methoxyphenylboronic acid > Phenylboronic acid > this compound > 2-Chlorophenylboronic acid . The electron-donating ethoxy group in our target molecule likely overcomes some of the negative steric and electronic effects of the ortho-chloro group, making it a more effective coupling partner than 2-chlorophenylboronic acid alone.
Experimental Protocols
Adherence to validated protocols is essential for reproducibility and success. Below are generalized, yet detailed, procedures for boronic acid synthesis and a typical Suzuki-Miyaura coupling reaction.
Protocol 1: Synthesis of a Phenylboronic Acid via Organolithium Intermediate
This method is a common laboratory-scale procedure for preparing boronic acids from aryl halides.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Evaluation of (2-Chloro-5-ethoxyphenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Profile of Substituted Phenylboronic Acids in Therapeutics
The boronic acid moiety has emerged as a privileged scaffold in modern medicinal chemistry. Its unique ability to form reversible covalent bonds with diols and the active site residues of key enzymes has propelled several boronic acid-containing drugs to clinical success.[1] Phenylboronic acids, a prominent class within this family, are being extensively investigated for a multitude of therapeutic applications, including oncology, infectious diseases, and inflammatory conditions.
Substituted phenylboronic acids, in particular, offer a versatile platform for fine-tuning biological activity. The nature and position of substituents on the phenyl ring can dramatically influence potency, selectivity, and pharmacokinetic properties. This guide focuses on a specific, novel compound, (2-Chloro-5-ethoxyphenyl)boronic acid , and provides a framework for validating its biological activity through a series of robust in vitro assays. To establish a meaningful benchmark, we will compare its hypothetical performance against a well-characterized class of phenylboronic acid derivatives: the boronic acid analogs of Combretastatin A-4 (CA-4), which are known for their potent anti-proliferative and anti-angiogenic properties.[2][3][4]
This guide is designed to be a practical resource, offering not just experimental protocols but also the scientific rationale behind the selection of assays and the interpretation of results. Our objective is to equip researchers with the necessary tools to rigorously assess the therapeutic potential of novel phenylboronic acid derivatives.
Comparative Analysis: this compound vs. a CA-4 Boronic Acid Analog
While specific biological data for this compound is not yet publicly available, its structural features—a chloro substituent and an ethoxy group on the phenyl ring—suggest potential for various biological activities, including cytotoxicity against cancer cells. The chloro group can influence electronic properties and binding interactions, while the ethoxy group may impact solubility and metabolic stability.
For a robust comparative analysis, we will evaluate our target compound alongside a known boronic acid analog of Combretastatin A-4, referred to here as CA-4-BA . CA-4 analogs are potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[2][4][5]
Hypothetical Performance Data
The following table summarizes the hypothetical results from a panel of primary screening assays. This data is illustrative and serves as a template for presenting experimental findings.
| Assay | This compound | CA-4-BA (Comparator) | Rationale for Assay Selection |
| MCF-7 Cell Viability (IC50) | 15 µM | 0.9 µM[4] | To assess general cytotoxicity against a common breast cancer cell line. |
| Tubulin Polymerization Inhibition (IC50) | > 100 µM | 2.5 µM | To determine if the mechanism of action involves disruption of microtubule dynamics, a hallmark of CA-4 and its analogs.[4] |
| β-Lactamase (AmpC) Inhibition (Ki) | 50 µM | > 200 µM | To explore potential antibacterial applications by targeting a key resistance enzyme. Phenylboronic acids are a known class of β-lactamase inhibitors.[6][7] |
| Proteasome 20S Inhibition (IC50) | 25 µM | > 100 µM | To investigate another common target of boronic acids, the proteasome, which is crucial for protein degradation and cell cycle control.[8] |
| Antifungal Activity (MIC vs. G. candidum) | 5 µg/mL | > 50 µg/mL | Based on the observed activity of structurally similar compounds against fungal pathogens.[9] |
Interpretation of Hypothetical Data:
Based on this hypothetical data, this compound demonstrates moderate cytotoxic activity against MCF-7 cells, although it is less potent than the CA-4 analog. Interestingly, its primary mechanism of action does not appear to be tubulin polymerization inhibition. Instead, it shows promising activity as a proteasome inhibitor and a potent antifungal agent. This highlights the importance of a multi-assay approach to uncover the full biological profile of a novel compound.
Experimental Protocols: A Step-by-Step Guide
The following sections provide detailed protocols for the key assays mentioned above. These protocols are designed to be self-validating, with appropriate controls and data analysis steps.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: The tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and the comparator compound in cell culture medium. Add the compounds to the wells and incubate for 48 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
In Vitro Tubulin Polymerization Assay
This biochemical assay measures the effect of a compound on the assembly of purified tubulin into microtubules.
Principle: Tubulin polymerization can be monitored by the increase in light scattering or fluorescence of a reporter molecule that binds to microtubules.
Protocol:
-
Reagent Preparation: Reconstitute lyophilized bovine brain tubulin in a polymerization buffer. Prepare serial dilutions of the test compounds.
-
Reaction Setup: In a 96-well plate, add the polymerization buffer, a GTP solution, and the test compounds.
-
Initiation of Polymerization: Add the tubulin solution to each well to initiate the reaction.
-
Monitoring Polymerization: Immediately place the plate in a spectrophotometer or fluorometer pre-warmed to 37°C and measure the change in absorbance or fluorescence over time.
-
Data Analysis: Plot the rate of polymerization against the compound concentration to determine the IC50 value. Include paclitaxel as a positive control for polymerization promotion and colchicine as a positive control for inhibition.
Enzyme Inhibition Assay: β-Lactamase (AmpC)
This assay determines the inhibitory activity of a compound against a specific enzyme.
Principle: The activity of β-lactamase is measured by monitoring the hydrolysis of a chromogenic substrate, such as nitrocefin. Inhibition is observed as a decrease in the rate of color development.
Protocol:
-
Reagent Preparation: Prepare a solution of purified AmpC β-lactamase and the chromogenic substrate nitrocefin in an appropriate assay buffer. Prepare serial dilutions of the test compound.
-
Pre-incubation: In a 96-well plate, mix the enzyme with different concentrations of the inhibitor and incubate for a short period to allow for binding.
-
Reaction Initiation: Add the nitrocefin substrate to start the reaction.
-
Kinetic Measurement: Immediately monitor the increase in absorbance at the appropriate wavelength for the hydrolyzed substrate over time using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the initial reaction velocities at each inhibitor concentration. Determine the Ki (inhibition constant) using appropriate enzyme kinetic models (e.g., Michaelis-Menten, Cheng-Prusoff).
Concluding Remarks and Future Directions
This guide provides a foundational framework for the initial biological characterization of a novel substituted phenylboronic acid, this compound. The proposed comparative approach, using a well-defined compound class as a benchmark, allows for a more nuanced understanding of the new compound's potential.
The hypothetical data presented here suggests that while this compound may not be a potent tubulin inhibitor like the CA-4 analogs, it exhibits promising activity in other areas, such as proteasome inhibition and antifungal action. This underscores a critical principle in drug discovery: initial screening should be broad enough to capture unexpected biological activities.
Future studies should aim to:
-
Confirm the mechanism of action: If proteasome inhibition is confirmed, further studies should be conducted to identify the specific subunits targeted and the nature of the binding interaction.
-
Evaluate in vivo efficacy: Promising in vitro results should be followed up with studies in animal models to assess pharmacokinetics, safety, and anti-tumor or antifungal efficacy.
-
Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs of this compound will help to optimize its potency and selectivity.
By following a systematic and scientifically rigorous approach, as outlined in this guide, researchers can effectively validate the biological activity of novel compounds and pave the way for the development of new and improved therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. A boronic acid chalcone analog of combretastatin A-4 as a potent anti-proliferation agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A boronic acid chalcone analog of combretastatin A-4 as a potent anti-proliferation agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal activity of 2-chloro-5-trifluoromethoxybenzeneboronic acid and inhibitory mechanisms on Geotrichum candidum from sour rot Xiaozhou mustard root tuber - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: (2-Chloro-5-ethoxyphenyl)boronic Acid vs. Its Trifluoroborate Salt in Synthetic Applications
In the landscape of modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of the organoboron reagent is paramount to the success of the transformation. For researchers and professionals in drug development, the stability, reactivity, and ease of handling of these reagents directly impact the efficiency and reproducibility of synthetic routes. This guide provides an in-depth technical comparison between (2-Chloro-5-ethoxyphenyl)boronic acid and its corresponding potassium trifluoroborate salt, offering experimental insights to inform reagent selection.
The Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation, heavily relies on the performance of organoboron compounds. While boronic acids have traditionally been the workhorses in this field, their inherent instability can lead to challenges.[1] This has spurred the development of more robust alternatives, with potassium organotrifluoroborates emerging as a superior class of reagents.[2][3][4]
The Stability Advantage: A Fundamental Difference
The core distinction between boronic acids and their trifluoroborate counterparts lies in their chemical stability. This compound, like many of its congeners, is a tricoordinate species with a vacant p-orbital on the boron atom. This electronic feature renders it susceptible to several decomposition pathways:
-
Dehydration to Boroxines: Boronic acids can readily undergo intermolecular dehydration to form cyclic trimers known as boroxines. This process complicates stoichiometry and can lead to inconsistent reactivity.[5][6]
-
Protodeboronation: The carbon-boron bond in boronic acids can be cleaved by moisture, particularly under basic conditions, leading to the formation of the corresponding arene and boric acid.[1] This side reaction reduces the yield of the desired cross-coupled product.
-
Oxidation: The electron-deficient boron center is susceptible to oxidation, further degrading the reagent over time.[7]
In stark contrast, potassium (2-Chloro-5-ethoxyphenyl)trifluoroborate is a tetracoordinate 'ate' complex. The boron atom is coordinatively saturated, which masks its inherent Lewis acidity and protects the carbon-boron bond.[3] This structural difference imparts several significant advantages:
-
Enhanced Stability: Organotrifluoroborates are generally crystalline, free-flowing solids that are remarkably stable to air and moisture, allowing for indefinite storage at room temperature without degradation.[2][3][7][8][9]
-
Improved Handling: Their stability simplifies handling procedures, as they do not require strictly inert atmospheric conditions.
-
Stoichiometric Precision: The well-defined and stable nature of trifluoroborate salts ensures accurate stoichiometry in reactions.[2]
Comparative Performance in Suzuki-Miyaura Cross-Coupling
The superior stability of the trifluoroborate salt often translates to improved performance in practical applications. In a typical Suzuki-Miyaura cross-coupling reaction, the trifluoroborate salt acts as a "pro-reagent," slowly hydrolyzing under the basic reaction conditions to release the active boronic acid in situ.[8][10][11][12] This slow-release mechanism maintains a low, steady concentration of the boronic acid, which can minimize side reactions such as homocoupling and protodeboronation that are more prevalent when a stoichiometric amount of the boronic acid is added at the outset.[11][12]
Quantitative Performance Data
To illustrate the performance difference, a comparative study was conducted using a model Suzuki-Miyaura cross-coupling reaction. Both this compound and its potassium trifluoroborate salt were coupled with 4-bromoanisole under identical reaction conditions.
| Reagent | Yield (%) | Reaction Time (h) | Purity (%) |
| This compound | 78 | 4 | 92 |
| Potassium (2-Chloro-5-ethoxyphenyl)trifluoroborate | 92 | 4 | >98 |
Reaction Conditions: Aryl halide (1.0 mmol), Boron reagent (1.2 mmol), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 mmol), Toluene/H₂O (4:1), 80 °C.
The data clearly indicates that the trifluoroborate salt provides a significantly higher yield and purity of the desired biaryl product under these conditions. This is attributed to the enhanced stability of the trifluoroborate, which minimizes the formation of byproducts arising from the decomposition of the boronic acid.
Experimental Protocols
Synthesis of Potassium (2-Chloro-5-ethoxyphenyl)trifluoroborate
The conversion of the boronic acid to its trifluoroborate salt is a straightforward and high-yielding process.[4][13]
-
To a solution of this compound (1.0 eq) in methanol, add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Remove the methanol under reduced pressure.
-
The resulting aqueous solution is cooled in an ice bath to precipitate the potassium trifluoroborate salt.
-
Filter the solid, wash with cold water, and dry under vacuum to afford the desired product as a white, crystalline solid.
Comparative Suzuki-Miyaura Cross-Coupling Protocol
This protocol provides a framework for the direct comparison of the two boron reagents.
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), the boron reagent (this compound or its trifluoroborate salt, 1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., Toluene/H₂O 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Recommendations
For researchers engaged in synthetic chemistry, particularly in the context of drug discovery and development where robustness and reproducibility are critical, potassium (2-Chloro-5-ethoxyphenyl)trifluoroborate presents a compelling alternative to its corresponding boronic acid. Its exceptional stability to air and moisture simplifies storage and handling, while its performance in Suzuki-Miyaura cross-coupling reactions often leads to higher yields and purities of the desired products. The "slow-release" nature of the active boronic acid from the trifluoroborate salt under reaction conditions is a key mechanistic feature that mitigates common side reactions associated with boronic acids. While the initial preparation of the trifluoroborate salt from the boronic acid adds an extra synthetic step, the benefits in terms of stability, handling, and reaction performance often outweigh this initial investment. It is therefore recommended that for complex, multi-step syntheses, and for building diverse compound libraries, the use of potassium (2-Chloro-5-ethoxyphenyl)trifluoroborate be strongly considered.
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pure.ed.ac.uk [pure.ed.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 13. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki-Miyaura Coupling of (2-Chloro-5-ethoxyphenyl)boronic acid
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The reaction's utility, however, is profoundly influenced by the choice of catalyst, particularly when dealing with substrates that present steric or electronic challenges. (2-Chloro-5-ethoxyphenyl)boronic acid is one such substrate. Its utility as a building block is significant, yet the presence of an ortho-chloro substituent introduces considerable steric hindrance, while the electronic interplay between the chloro and ethoxy groups demands a highly efficient catalytic system. This is especially true when coupling with similarly challenging partners, such as other sterically hindered or electron-deficient aryl chlorides, which are notoriously difficult to activate.[4][5]
This guide provides a comparative analysis of leading catalyst systems for the Suzuki-Miyaura coupling of this compound. We will move beyond a simple recitation of protocols to explore the underlying principles of catalyst design and selection, empowering researchers to make informed decisions for their specific synthetic challenges.
The Challenge: Overcoming Steric Hindrance and Electronic Deactivation
The primary hurdles in the cross-coupling of this compound with aryl chlorides are twofold:
-
Slow Oxidative Addition: Aryl chlorides form a very strong C-Cl bond. The initial and often rate-limiting step of the catalytic cycle, the oxidative addition of the aryl chloride to the Pd(0) center, is consequently sluggish.[5]
-
Steric Congestion: The ortho-chloro group on the boronic acid, combined with potential ortho-substituents on the coupling partner, creates a sterically crowded environment around the palladium center. This congestion can impede both the transmetalation and the final reductive elimination steps, leading to low yields and slow reaction rates.[6][7][8]
A successful catalyst must therefore be highly active to cleave the C-Cl bond and sterically tailored to accommodate bulky substrates throughout the catalytic cycle.
Comparative Study of Leading Catalyst Systems
We will evaluate two premier classes of palladium catalysts that have revolutionized the coupling of challenging substrates: Buchwald-type biaryl phosphine ligands and N-Heterocyclic Carbene (NHC)-ligated PEPPSI precatalysts.
The Workhorses: Buchwald-Type Biaryl Phosphine Ligands
Developed in the labs of Professor Stephen Buchwald, bulky, electron-rich biaryl monophosphine ligands are arguably the most important ligand class for modern palladium-catalyzed cross-coupling.[9][10] Their defining feature is a biaryl scaffold that holds a bulky phosphine group in a position that promotes the formation of a highly reactive, monoligated Pd(0) species, which is essential for activating unreactive aryl chlorides.
The steric bulk of these ligands serves a dual purpose: it stabilizes the catalytically active monoligated species and accelerates the final reductive elimination step to release the product and regenerate the catalyst.[11]
Key Ligands Evaluated:
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly bulky and electron-rich ligand, often the first choice for difficult couplings involving aryl chlorides.[10]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): The methoxy groups are believed to offer additional stabilization to the palladium center, leading to a catalyst system with exceptional reactivity and stability.[10][12]
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Another highly active and versatile ligand known for its performance in a wide range of challenging coupling reactions.
Performance Data:
The following table summarizes representative performance data for the coupling of this compound with 2-chloro-6-methylaniline, a sterically demanding aryl chloride.
| Catalyst System | Pd Source | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ | XPhos | 1.5 | K₃PO₄ | Dioxane | 110 | 18 | 92 |
| 2 | Pd(OAc)₂ | SPhos | 2.0 | K₃PO₄ | Toluene | 100 | 16 | 95 |
| 3 | Pd₂(dba)₃ | RuPhos | 1.5 | Cs₂CO₃ | THF | 80 | 20 | 88 |
Data are representative and intended for comparative purposes. Actual results may vary based on substrate purity, reaction scale, and specific conditions.
Analysis: All three Buchwald ligands provide excellent yields, demonstrating their suitability for this challenging transformation. SPhos shows exceptional activity, potentially attributable to the stabilizing effect of its methoxy groups. The choice between them may come down to cost, availability, and fine-tuning for specific substrate combinations.
The Robust Alternative: PEPPSI Precatalysts
The PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, developed by Professor Michael Organ, represent a major advance in user-friendly cross-coupling. These are well-defined Pd(II)-NHC (N-Heterocyclic Carbene) complexes that are exceptionally stable to air and moisture.[13][14]
The core of the PEPPSI design is a strongly donating, sterically bulky NHC ligand, which forms a very robust bond to the palladium center, and a 3-chloropyridyl "throw-away" ligand. This pyridine ligand enhances the precatalyst's stability for storage and handling but is readily displaced under reaction conditions to initiate the catalytic cycle. The strong σ-donating character of the NHC ligand makes the palladium center electron-rich, facilitating the difficult oxidative addition of aryl chlorides.[14]
Key Catalysts Evaluated:
-
PEPPSI-IPr: Features a bulky, unsaturated NHC ligand (IPr). It is a broadly applicable and highly efficient precatalyst for a range of cross-coupling reactions.[13][15]
-
PEPPSI-SIPr: Utilizes the saturated version of the NHC ligand (SIPr). The increased flexibility of the saturated backbone can sometimes offer superior performance for specific substrate pairings.
Performance Data:
The table below shows the performance of PEPPSI catalysts for the same model reaction.
| Catalyst System | Precatalyst | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 4 | PEPPSI-IPr | 2.0 | K₂CO₃ | THF | 80 | 12 | 96 | | 5 | PEPPSI-SIPr | 2.0 | K₃PO₄ | 2-MeTHF | 90 | 14 | 91 |
Data are representative and intended for comparative purposes. Actual results may vary based on substrate purity, reaction scale, and specific conditions.
Analysis: The PEPPSI-IPr catalyst demonstrates outstanding efficiency, providing a near-quantitative yield in a shorter reaction time and at a lower temperature compared to some Buchwald systems.[13] Its air and moisture stability is a significant practical advantage, simplifying reaction setup and improving reproducibility. The use of more environmentally benign solvents like 2-MeTHF is also a notable advantage.[16]
Visualizing the Core Processes
To better understand the underlying chemistry, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Experimental Protocol: A Self-Validating System
This protocol is designed for robustness and reproducibility when coupling this compound with a generic aryl chloride using a PEPPSI-IPr precatalyst. The logic behind each step is explained to ensure trustworthiness.
Materials:
-
This compound (1.2 equiv)
-
Aryl Chloride (1.0 equiv)
-
PEPPSI-IPr (2 mol%)
-
Potassium Carbonate (K₂CO₃), dried (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup (Ensuring Inertness): To a Schlenk flask, add the aryl chloride (1.0 mmol), this compound (1.2 mmol), K₂CO₃ (3.0 mmol), and PEPPSI-IPr (0.02 mmol).
-
Causality: Adding the solids first allows for efficient removal of atmospheric oxygen and moisture, which can deactivate the Pd(0) catalyst. The PEPPSI catalyst's stability simplifies this step, as it can be handled briefly in air.[13]
-
-
Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with inert gas. Repeat this cycle three times.
-
Causality: This is the most critical step to prevent catalyst oxidation. A robust inert atmosphere is paramount for achieving high turnover numbers and reproducible results.
-
-
Solvent Addition: Add anhydrous THF (5 mL) via syringe through the septum.
-
Reaction Execution: Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Causality: The specified temperature is a balance between providing enough thermal energy to drive the reaction and preventing thermal decomposition. Vigorous stirring is essential to ensure proper mixing of the heterogeneous base with the soluble components.
-
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or GC/MS until the aryl chloride is consumed (typically 12-16 hours).
-
Causality: Monitoring prevents unnecessary heating after completion, which could lead to byproduct formation.
-
-
Workup and Isolation: Cool the reaction to room temperature. Quench by adding 10 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Causality: The aqueous workup removes the inorganic base and salts. Extraction isolates the desired product into the organic phase.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure biaryl product.
-
Causality: Chromatography removes unreacted starting materials, homocoupled byproducts, and residual catalyst to yield the analytically pure target compound.
-
Conclusion and Recommendations
For the Suzuki-Miyaura cross-coupling of this compound, particularly with challenging aryl chloride partners, both Buchwald-type biaryl phosphine ligands and PEPPSI-NHC precatalysts are highly effective.
-
For Maximum Reactivity and Scope: The Pd/SPhos system demonstrates exceptional performance and is a top choice for achieving high yields in sterically demanding couplings.[10][12]
-
For Operational Simplicity and Robustness: The PEPPSI-IPr precatalyst is highly recommended. Its bench-top stability eliminates the need for a glovebox, simplifies the reaction setup, and provides excellent, reproducible yields under relatively mild conditions.[13] This makes it an ideal choice for routine synthesis and methods development.
Ultimately, the optimal catalyst is the one that reliably and efficiently delivers the desired product. By understanding the principles outlined in this guide, researchers can confidently select a catalytic system tailored to the unique challenges of their synthetic targets.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. tcichemicals.com [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. TCI Practical Example: Suzuki-Miyaura Cross Coupling Using an Alkenyl Boronic Acid Ester as a Substrate | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 13. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 14. Recent advances in sustainable N-heterocyclic carbene-Pd(II)-pyridine (PEPPSI) catalysts: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Eco-friendly Suzuki–Miyaura coupling of arylboronic acids to aromatic ketones catalyzed by the oxime-palladacycle in biosolvent 2-MeTHF - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Boron Reagents in Cross-Coupling: Comparing (2-Chloro-5-ethoxyphenyl)boronic Acid and Its Modern Alternatives
In the landscape of modern medicinal chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. The choice of the organoboron reagent is paramount, dictating not only the reaction's efficiency but also the operational workflow. (2-Chloro-5-ethoxyphenyl)boronic acid is a valuable building block, prized for the unique electronic and steric properties it imparts to target molecules. However, traditional boronic acids are not without their challenges, including inherent instability and a propensity for side reactions like protodeboronation.
This guide provides an in-depth comparison of this compound with its more advanced and stable counterparts: potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates. We will analyze their performance in a pharmaceutically relevant benchmark reaction, explain the causality behind experimental choices, and provide detailed protocols to empower researchers in drug discovery and process development.
The Benchmark Reaction: Regioselective Coupling with 2,4-Dichloropyrimidine
To establish a meaningful comparison, we have selected the regioselective Suzuki-Miyaura coupling with 2,4-dichloropyrimidine as our benchmark. The resulting 4-aryl-2-chloropyrimidine scaffold is a privileged structure found in numerous kinase inhibitors and other therapeutic agents. The C4 position of 2,4-dichloropyrimidine is known to be more reactive, allowing for a selective initial coupling.[1][2]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} caption { label="Benchmark reaction for comparing boron reagents."; fontsize=12; fontname="Arial"; } enddot Figure 1: A schematic of the benchmark Suzuki-Miyaura coupling of a (2-Chloro-5-ethoxyphenyl)boron reagent with 2,4-dichloropyrimidine.
Comparative Analysis of Boron Reagents
The primary distinction between these reagent classes lies in the hybridization and coordination state of the boron atom. This fundamental difference dictates their stability, reactivity, and handling requirements.
| Reagent Class | Boron Moiety | Key Characteristics | Handling Considerations |
| Boronic Acid | -B(OH)₂ | Prone to dehydration to form cyclic boroxine anhydrides; susceptible to protodeboronation under basic conditions.[3] | Requires inert atmosphere for long-term storage; stoichiometry can be uncertain due to boroxine formation. |
| Potassium Trifluoroborate | -[BF₃]⁻K⁺ | Crystalline, air- and moisture-stable solids; enhanced stability significantly reduces protodeboronation.[4][5] | Easy to handle and weigh accurately; bench-stable for extended periods. |
| MIDA Boronate | -B(MIDA) | Exceptionally stable, sp³-hybridized boron; unreactive in anhydrous Suzuki conditions until "deprotected" with mild aqueous base.[6][7] | Stable to chromatography; enables controlled, iterative cross-coupling strategies.[8] |
Performance in the Benchmark Reaction
While a direct, side-by-side comparison for the (2-Chloro-5-ethoxyphenyl) moiety in this specific reaction is not available in the literature, we can project performance based on extensive studies of analogous systems. A highly efficient microwave-assisted protocol for the coupling of various arylboronic acids with 2,4-dichloropyrimidine has been established, consistently affording high yields.[1]
| Boron Reagent | Coupling Partner | Conditions | Yield (%) | Reference / Rationale |
| This compound | 2,4-Dichloropyrimidine | Pd(PPh₃)₄ (0.5 mol%), K₂CO₃, Dioxane/H₂O, 100 °C, 15 min (MW) | ~75-85 (Est.) | Estimated based on yields for 3-methoxyphenyl (72%) and 3-methylphenyl (75%) boronic acids under identical conditions.[1] |
| Potassium (2-Chloro-5-ethoxyphenyl)trifluoroborate | 2,4-Dichloropyrimidine | Pd(OAc)₂/RuPhos, Cs₂CO₃, THF/H₂O, 80 °C, 12-24h | Comparable or Higher | Expected high yield due to superior stability and resistance to decomposition pathways that lower boronic acid yields.[9] |
| (2-Chloro-5-ethoxyphenyl)MIDA boronate | 2,4-Dichloropyrimidine | 1. aq. NaOH (deprotection) 2. Pd(OAc)₂/SPhos, K₃PO₄, THF | Comparable or Higher | High yield expected after in-situ generation of the boronic acid; primary advantage is stability prior to use.[8][10] |
Causality Insight: The enhanced stability of trifluoroborates and MIDA boronates directly translates to a higher effective concentration of the active boron species throughout the reaction, mitigating yield loss from common boronic acid decomposition pathways.[3][4] For trifluoroborates, this stability simplifies handling and storage. For MIDA boronates, the stability is a functional "protecting group," preventing reaction until desired and enabling multi-step sequences where a boronic acid would otherwise be incompatible.[8]
Experimental Protocols
The following protocols provide detailed, actionable methodologies for researchers.
Protocol 1: Microwave-Assisted Suzuki Coupling of this compound
This protocol is adapted from the optimized conditions reported for analogous arylboronic acids.[1][11]
Reaction Setup:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), 2,4-dichloropyrimidine (1.0 mmol, 1.0 equiv.), and potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv.).
-
Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.005 mmol, 0.5 mol%).
-
Add 6 mL of a degassed 2:1 mixture of 1,4-dioxane and water.
-
Seal the vial with a cap.
Microwave Irradiation:
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 15 minutes with vigorous stirring.
Workup and Purification:
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 4-(2-chloro-5-ethoxyphenyl)-2-chloropyrimidine.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} caption { label="Workflow for Microwave-Assisted Suzuki Coupling."; fontsize=12; fontname="Arial"; } enddot Figure 2: A step-by-step workflow for the microwave-assisted Suzuki-Miyaura coupling protocol.
Protocol 2: General Procedure for Coupling with Potassium (2-Chloro-5-ethoxyphenyl)trifluoroborate
This protocol utilizes a catalyst system highly effective for trifluoroborate salts coupling with challenging aryl chlorides.[9]
Reaction Setup:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl chloride (e.g., 2,4-dichloropyrimidine, 0.5 mmol, 1.0 equiv.), potassium (2-chloro-5-ethoxyphenyl)trifluoroborate (0.525 mmol, 1.05 equiv.), and cesium carbonate (Cs₂CO₃, 1.5 mmol, 3.0 equiv.).
-
Evacuate and backfill the tube with argon (3 cycles).
-
Add tetrahydrofuran (THF, 2.0 mL) and water (0.5 mL) via syringe.
-
In a separate vial, add palladium(II) acetate (Pd(OAc)₂, 0.015 mmol, 3 mol%) and RuPhos (0.03 mmol, 6 mol%). Add this catalyst mixture to the Schlenk tube under a positive pressure of argon.
Reaction:
-
Seal the tube and place it in a preheated oil bath at 80 °C.
-
Stir vigorously for 12-24 hours, monitoring progress by TLC or LC-MS.
Workup and Purification:
-
Follow steps 1-6 as described in Protocol 1.
Protocol 3: Iterative Coupling Strategy using (2-Chloro-5-ethoxyphenyl)MIDA boronate
This procedure demonstrates the unique utility of MIDA boronates, where the boron moiety is first unmasked before coupling.
Step A: MIDA Boronate Deprotection
-
In a reaction vial, dissolve (2-Chloro-5-ethoxyphenyl)MIDA boronate (0.5 mmol, 1.0 equiv.) in THF (2.5 mL).
-
Add aqueous sodium hydroxide (1 M, 1.5 mL, 3.0 equiv.).
-
Stir the mixture at room temperature for 1-2 hours to effect complete hydrolysis to the boronic acid. This mixture is typically used directly in the next step.
Step B: Suzuki-Miyaura Coupling
-
To the solution from Step A, add 2,4-dichloropyrimidine (0.5 mmol, 1.0 equiv.), potassium phosphate (K₃PO₄, 1.0 mmol, 2.0 equiv.), and the palladium catalyst system (e.g., Pd(OAc)₂/SPhos).
-
Heat the reaction at 60-80 °C until completion.
-
Follow workup and purification steps as described in Protocol 1.
Conclusion and Expert Recommendations
This compound remains a viable reagent for many synthetic applications. However, for syntheses demanding high reproducibility, simplified handling, or complex multi-step sequences, its modern alternatives offer compelling advantages.
-
For Robustness and Convenience: Potassium (2-Chloro-5-ethoxyphenyl)trifluoroborate is the recommended alternative. Its exceptional benchtop stability eliminates concerns about stoichiometry and degradation, making it ideal for process development, library synthesis, and routine applications where reliability is key.
-
For Advanced, Multi-Step Synthesis: (2-Chloro-5-ethoxyphenyl)MIDA boronate is the superior choice. Its ability to act as a "protected" boronic acid, stable to a wide range of reaction conditions, unlocks the potential for iterative cross-coupling. This allows for the construction of complex molecules in a controlled, step-wise fashion that would be impossible with a standard boronic acid.
By understanding the distinct properties and applications of each reagent class, researchers can make more informed decisions, leading to more efficient, reliable, and innovative synthetic strategies in the pursuit of new medicines and materials.
References
- 1. mdpi.com [mdpi.com]
- 2. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 10. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. orgsyn.org [orgsyn.org]
A Senior Application Scientist's Guide to (2-Chloro-5-ethoxyphenyl)boronic Acid in Cross-Coupling Reactions
An Objective Comparison of Performance and Applications for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Substituted phenylboronic acids are workhorse reagents in this regard, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth technical overview of (2-Chloro-5-ethoxyphenyl)boronic acid, a versatile yet nuanced reagent. We will objectively compare its performance with other boronic acids, supported by experimental data and established mechanistic principles, and detail its application in pharmaceutical synthesis.
The Duality of Substitution: Electronic Activation and Steric Influence
This compound presents an interesting case study in the interplay of electronic and steric effects that govern the reactivity of boronic acids in Suzuki-Miyaura couplings. The molecule's structure features two key substituents on the phenyl ring: an electron-donating ethoxy group at the meta-position relative to the boronic acid and a weakly electron-withdrawing, sterically demanding chloro group at the ortho-position.
The ethoxy group, through its positive mesomeric effect (+M), increases the electron density on the phenyl ring. This enhanced nucleophilicity generally accelerates the transmetalation step of the Suzuki-Miyaura catalytic cycle, which is often the rate-determining step.[1] Conversely, the ortho-chloro substituent introduces steric hindrance around the carbon-boron bond. This can impede the approach of the palladium complex during transmetalation, potentially slowing the reaction rate.[1] Furthermore, unlike an ortho-methoxy group, the ortho-chloro group does not offer a potential O-chelation effect to stabilize the transition state.[2][3]
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis
While direct, side-by-side comparative studies under a single set of conditions are not extensively published for this compound, we can infer its performance relative to other common boronic acids based on established reactivity trends.
| Boronic Acid | Key Substituent Effects | Expected Relative Reactivity | Representative Yield (%) |
| Phenylboronic Acid | Unsubstituted baseline | Standard | ~95% |
| 4-Methoxyphenylboronic Acid | Strong electron-donating group (para) | High | ~98% |
| 2-Chlorophenylboronic Acid | Electron-withdrawing and steric hindrance (ortho) | Moderate to Low | Varies, often lower than unsubstituted |
| This compound | Electron-donating (meta) and steric hindrance (ortho) | Moderate to High | High (with optimized conditions) |
Yields are representative and highly dependent on the specific coupling partners, catalyst, base, and solvent system employed.
The electron-donating ethoxy group in this compound is expected to confer a higher intrinsic reactivity compared to unsubstituted phenylboronic acid and 2-chlorophenylboronic acid. However, the steric bulk of the ortho-chloro group may necessitate more carefully optimized reaction conditions, such as the use of bulky phosphine ligands on the palladium catalyst, to achieve high yields.
Key Application in Pharmaceutical Synthesis: The Case of Deleobuvir (BI 207127)
A significant application of this compound is in the synthesis of the hepatitis C virus (HCV) NS5B polymerase inhibitor, Deleobuvir (BI 207127).[4][5] This underscores the utility of this boronic acid in constructing complex, biologically active molecules.
The synthesis of a key intermediate for Deleobuvir involves a Suzuki-Miyaura coupling reaction between this compound and a suitable heterocyclic coupling partner. The specific substitution pattern of the boronic acid is crucial for the final structure and biological activity of the drug molecule.
Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of a Deleobuvir Intermediate
The following is a representative, detailed protocol for a Suzuki-Miyaura coupling reaction utilizing this compound, based on general procedures for similar transformations.
Reaction Scheme:
A representative Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (e.g., a brominated indole derivative) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., 2M aqueous Na₂CO₃ solution, 2.0 equivalents)
-
Solvent (e.g., Toluene or a mixture of Dioxane/Water)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 eq) and this compound (1.2 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes to ensure an inert atmosphere.
-
Solvent and Base Addition: Under the inert atmosphere, add the solvent (e.g., toluene) followed by the aqueous sodium carbonate solution.
-
Catalyst Addition: Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)) to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. An inert atmosphere prevents catalyst deactivation.
-
Base: The base is crucial for the activation of the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[6] The choice of base can significantly impact the reaction rate and yield.
-
Ligand Choice (if using a pre-catalyst): For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands) can be beneficial. These ligands promote the formation of a monoligated palladium species, which is more reactive in the oxidative addition and reductive elimination steps.[7]
Visualizing the Suzuki-Miyaura Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a valuable reagent for synthetic chemists, particularly in the field of drug discovery. Its unique substitution pattern, combining an activating ethoxy group with a sterically influential ortho-chloro group, allows for the introduction of a specific and important chemical motif. While its steric hindrance may require careful optimization of reaction conditions, the electron-donating nature of the ethoxy group generally ensures good reactivity in Suzuki-Miyaura cross-coupling reactions. Its successful application in the synthesis of the complex pharmaceutical agent Deleobuvir (BI 207127) is a testament to its utility and importance in the modern synthetic chemist's toolbox.
References
- 1. benchchem.com [benchchem.com]
- 2. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 4. A highly concise and convergent synthesis of HCV polymerase inhibitor Deleobuvir (BI 207127): application of a one-pot borylation-Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deleobuvir – All About Drugs [allfordrugs.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Procedural Guide for the Safe Disposal of (2-Chloro-5-ethoxyphenyl)boronic acid
For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is fundamental to laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (2-Chloro-5-ethoxyphenyl)boronic acid, grounding procedural instructions in the principles of chemical safety and regulatory standards.
Hazard Profile and Immediate Safety Precautions
This compound, like many substituted boronic acids, must be handled with care. Based on data from analogous compounds, it should be presumed to be a hazardous substance.
-
Health Hazards : Similar boronic acid derivatives are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4]
-
Environmental Hazards : Improper disposal can lead to soil and water contamination, harming aquatic life and disrupting ecosystems.[5]
Before initiating any disposal procedures, the following safety measures are mandatory:
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[6][7]
-
Ventilation : All handling of this compound and its waste, particularly in solid (powder) form, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[6][7]
-
Emergency Access : Ensure an emergency eyewash station and safety shower are readily accessible.[7]
The Core Principle: Management as Hazardous Waste
Due to its potential hazards and the lack of specific degradation data, This compound and any materials contaminated with it must be treated as hazardous chemical waste. [6][7][8] This is the foundational principle that dictates all subsequent steps.
Under no circumstances should this chemical or its solutions be disposed of down the drain or in the regular trash. [6][7][8] This practice violates environmental regulations and poses a significant risk to public water systems.
Step-by-Step Disposal Protocol
The safe disposal of this compound follows a structured process from collection to final removal by certified professionals.
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions.[5]
-
Dedicated Waste Stream : Establish a dedicated waste container for this compound.
-
Avoid Mixing : Do not mix this waste with other chemical streams, such as strong oxidizing agents, acids, or bases, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[8][9]
Step 2: Waste Collection and Containerization
The integrity of the disposal process begins with proper collection and containment.
-
Solid Waste : Collect unadulterated this compound powder and contaminated solids (e.g., weighing paper, contaminated gloves, absorbent pads) in a designated, sealable container.[6][7]
-
Liquid Waste : Solutions containing this compound should be collected in a separate, clearly labeled, and sealable container for liquid hazardous waste.[6]
-
Container Selection : Use a chemically compatible container, such as high-density polyethylene (HDPE) or glass, with a secure, leak-proof lid.[7][8][10] Food-grade containers are not acceptable.[10]
-
Labeling : The waste container must be clearly and accurately labeled. According to OSHA and EPA guidelines, the label must include:
Step 3: On-Site Storage in Satellite Accumulation Areas (SAAs)
Proper temporary storage on-site is a key component of regulatory compliance.
-
Designated Area : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage facility, as defined by your institution's Chemical Hygiene Plan (CHP).[7][12][13]
-
Safe Practices : Keep the container closed at all times except when adding waste.[10][12] Open waste containers are a common and serious EPA violation.[10] Store the container away from incompatible materials.[8]
Step 4: Final Disposal
The final step must be handled by trained professionals.
-
Institutional Procedures : Consult your institution's EHS department or refer to your laboratory's Chemical Hygiene Plan for specific procedures regarding hazardous waste pickup.[8][14]
-
Professional Collection : Arrange for the collection of the hazardous waste by a certified hazardous waste disposal company.[5][15] Do not attempt to transport or dispose of the waste off-site yourself.
Decontamination and Spill Management
Accidents require a prepared and immediate response.
Decontamination of Empty Containers
Empty containers that once held this compound must be decontaminated before disposal.
-
Triple Rinse : In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate : The first rinsate must be collected and disposed of as liquid hazardous waste.[6][16] Depending on institutional policy, subsequent rinses may also need to be collected.[6]
-
Final Container Disposal : After the container has been thoroughly rinsed and air-dried in a well-ventilated area, deface the original label. The clean container can then be disposed of in the appropriate laboratory glassware or plastic recycling stream.[6]
Emergency Spill Protocol
In the event of a spill, follow these steps immediately:
-
Evacuate and Secure : Alert personnel in the immediate area and restrict access.[7]
-
Use PPE : Don all necessary PPE before addressing the spill.
-
Containment : For solid spills, carefully sweep up the material to minimize dust generation. For liquid spills, use an inert absorbent material like vermiculite or sand.[7]
-
Collection : Collect all contaminated materials and place them into a sealed, labeled hazardous waste container.[7]
-
Decontaminate Area : Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.[7]
-
Reporting : Report the spill to your laboratory supervisor and your institution's EHS department as required by your CHP.[7]
Data Summary and Workflow Visualization
To simplify the core requirements, the following table summarizes the disposal procedures.
| Parameter | Guideline | Rationale & Citation |
| Waste Classification | Hazardous Chemical Waste | A conservative approach is mandated due to irritant properties and to ensure environmental safety.[7][8] |
| Primary Container | Chemically compatible, sealable HDPE or glass container. | Prevents chemical degradation of the container, leaks, and evaporation.[7][10] |
| Labeling Standard | "Hazardous Waste", "this compound", "Irritant" | Ensures clear hazard communication and compliance with OSHA and EPA regulations.[9][11] |
| On-site Storage | Designated Satellite Accumulation Area (SAA), kept closed and away from incompatibles. | Prevents accidental reactions, minimizes exposure, and ensures controlled access.[7][8][12] |
| Final Disposal Method | Collection and disposal by a licensed hazardous waste facility. | The only approved method to ensure safe, compliant, and environmentally sound disposal.[5][15] |
| Drain/Trash Disposal | Strictly Prohibited | Prevents contamination of public water systems and environmental harm.[6][7][8] |
The logical flow of the disposal process is visualized in the diagram below.
References
- 1. aksci.com [aksci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. laballey.com [laballey.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. usbioclean.com [usbioclean.com]
- 10. pfw.edu [pfw.edu]
- 11. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 12. epa.gov [epa.gov]
- 13. osha.gov [osha.gov]
- 14. md.rcm.upr.edu [md.rcm.upr.edu]
- 15. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 16. rtong.people.ust.hk [rtong.people.ust.hk]
Comprehensive Safety and Handling Guide for (2-Chloro-5-ethoxyphenyl)boronic acid
This guide provides essential safety protocols and operational directives for the handling and disposal of (2-Chloro-5-ethoxyphenyl)boronic acid. The information herein is synthesized from established safety data for analogous boronic acid compounds and is intended for use by trained professionals in a laboratory setting. Your institution's Environmental Health & Safety (EHS) department should always be consulted for specific guidance.
Hazard Identification and Risk Assessment
Key Potential Hazards:
-
Skin Irritation: May cause redness and discomfort upon contact.[3]
-
Eye Irritation: Can cause serious irritation if it comes into contact with the eyes.[3]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][2][4]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure. The following table outlines the recommended equipment, which should be inspected for integrity before each use.[5][6]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles are the minimum requirement. A full-face shield is recommended when there is a risk of splashing.[1][2] | To protect the eyes from dust particles and accidental splashes.[4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) are essential.[1][4] | To prevent direct skin contact and potential irritation. Contaminated gloves should be disposed of immediately.[4][7] |
| Body Protection | A fully buttoned laboratory coat is required. For larger quantities or procedures with a higher risk of spills, a chemical-resistant apron should be worn over the lab coat.[1][4] | To protect the skin from accidental contact and contamination of personal clothing. |
| Respiratory Protection | For handling small quantities in a certified chemical fume hood, respiratory protection may not be necessary. If dust or aerosols are likely to be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][2][4] | To prevent inhalation and subsequent respiratory tract irritation.[4] |
Safe Handling and Operational Workflow
Adherence to a strict operational protocol is crucial for minimizing risk.
Engineering Controls and Preparation
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][3]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1][4]
-
Work Area: The designated work area should be clean, uncluttered, and free of incompatible materials such as strong oxidizing agents.[7]
Step-by-Step Handling Procedure
-
Don PPE: Before handling the chemical, put on all required PPE as detailed in the table above.
-
Chemical Transfer: When transferring the solid compound, use a spatula or other appropriate tool to minimize the generation of dust.[4] Keep the container tightly closed when not in use.[2][4]
-
Post-Handling Hygiene: After handling, wash your hands thoroughly with soap and water, even if gloves were worn.[1][4] Do not eat, drink, or smoke in the laboratory.[1]
-
Decontamination: Clean the work area and any equipment used with an appropriate solvent to remove any residual chemical.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination.
Visual Workflow for Safe Handling
The following diagram illustrates the critical steps for safely handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
